molecular formula C10H10N2S B1268747 5-(P-tolyl)thiazol-2-amine CAS No. 73040-54-7

5-(P-tolyl)thiazol-2-amine

Cat. No.: B1268747
CAS No.: 73040-54-7
M. Wt: 190.27 g/mol
InChI Key: BHSKUJCHFMAMKF-UHFFFAOYSA-N
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Description

5-(P-tolyl)thiazol-2-amine is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSKUJCHFMAMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359370
Record name 5-(4-Methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73040-54-7
Record name 5-(4-Methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, 2-aminothiazole derivatives are crucial building blocks in medicinal chemistry. This guide provides a comprehensive overview of a common synthetic route to 5-(p-tolyl)thiazol-2-amine, a representative 2-amino-5-arylthiazole, along with detailed protocols for its characterization using modern spectroscopic techniques. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding.

Synthesis of this compound

The synthesis of 2-amino-5-arylthiazoles can be achieved through several methods. A widely recognized and effective approach is a variation of the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5] For the synthesis of a 5-substituted-2-aminothiazole, a common strategy involves the reaction of an appropriate aldehyde with thiourea in the presence of an oxidizing agent, such as iodine. This method provides a direct route to the desired product.

Reaction Scheme

The overall reaction for the synthesis of this compound from p-tolylacetaldehyde and thiourea is depicted below:

p-Tolylacetaldehyde + Thiourea + I₂ → this compound + 2HI + H₂S

Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • p-Tolylacetaldehyde

  • Thiourea

  • Iodine

  • Ethanol (or Dimethylformamide, DMF)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolylacetaldehyde (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • To this stirring solution, add finely ground iodine (1.1 equivalents) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Redissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution (to neutralize hydroiodic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a pure solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the expected outcomes from standard analytical techniques.

Physical Properties

A summary of the key physical and chemical properties for this compound is provided below.

PropertyValue
Molecular Formula C₁₀H₁₀N₂S[6]
Molecular Weight 190.26 g/mol [6]
Appearance Off-white to yellow solid
CAS Number 73040-54-7[6][7]
Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the structure of this compound and data from analogous compounds.[8][9]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.30 d 2H Ar-H (ortho to CH₃)
~ 7.15 d 2H Ar-H (meta to CH₃)
~ 7.05 s 1H Thiazole C4-H
~ 5.10 br s 2H -NH₂

| ~ 2.35 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~ 168.0 Thiazole C2 (-C-NH₂)
~ 145.0 Thiazole C5
~ 137.0 Ar-C (ipso, attached to CH₃)
~ 131.0 Ar-C (ipso, attached to thiazole)
~ 129.5 Ar-CH
~ 128.5 Ar-CH
~ 120.0 Thiazole C4

| ~ 21.0 | Ar-CH₃ |

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300 Medium, Sharp (doublet) N-H stretch (asymmetric & symmetric) of primary amine[10]
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Weak Aliphatic C-H stretch (methyl)
~ 1620 Strong N-H bend (scissoring) of primary amine[10]
~ 1580 Strong C=N stretch (thiazole ring)
1510, 1450 Medium Aromatic C=C stretch
~ 1320 Medium Aromatic C-N stretch[10]

| ~ 700 | Weak | C-S stretch |

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Assignment
190 [M]⁺ (Molecular Ion)
175 [M - CH₃]⁺

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Analytical Protocols
  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Fourier-Transform Infrared (FT-IR): Obtain the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. Collect data from 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS): Introduce the sample into a mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). Acquire data in electron ionization (EI) mode to observe the molecular ion and characteristic fragmentation patterns.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Synthesis Workflow

Synthesis_Workflow Reactants p-Tolylacetaldehyde + Thiourea + Iodine Reaction Reaction (Ethanol, Reflux) Reactants->Reaction 1. Condensation Workup Aqueous Workup (Na2S2O3, NaHCO3 wash) Reaction->Workup 2. Quenching/ Neutralization Purification Recrystallization Workup->Purification 3. Isolation Product This compound (Final Product) Purification->Product 4. Purity

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Characterization_Logic Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Physical Properties (Melting Point, Appearance) Start->MP Data_Struct Structural Confirmation (Connectivity, Functional Groups) NMR->Data_Struct IR->Data_Struct Data_ID Identity & Purity Confirmation (Molecular Weight, Formula) MS->Data_ID MP->Data_ID

Caption: Logical flow for the analytical characterization of the final product.

References

Spectroscopic Data of 5-(p-tolyl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-tolyl)thiazol-2-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide provides a comprehensive overview of the core spectroscopic data (NMR, IR, MS) for this compound.

Please note: Extensive searches for experimentally obtained spectroscopic data for this compound (CAS 73040-54-7) did not yield a complete, publicly available dataset. Therefore, the quantitative data presented in this guide is predicted based on computational models and should be used as a reference for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35d2HAr-H (ortho to CH₃)
~7.18d2HAr-H (meta to CH₃)
~7.10s1HThiazole-H (C4-H)
~6.50s (br)2H-NH₂
~2.32s3H-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~168.5C2 (C-NH₂)
~145.0C5 (C-Ar)
~137.0Ar-C (ipso, attached to CH₃)
~131.0Ar-C (ipso, attached to thiazole)
~129.5Ar-CH (meta to CH₃)
~126.0Ar-CH (ortho to CH₃)
~115.0C4 (CH)
~21.0-CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, DoubletN-H stretching (primary amine)
3100-3000MediumC-H stretching (aromatic and vinyl)
2920-2850WeakC-H stretching (methyl)
~1620StrongC=N stretching (thiazole ring)
~1590MediumN-H bending
1550-1450StrongC=C stretching (aromatic ring)
~815StrongC-H out-of-plane bending (para-disubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
190.06100[M]⁺ (Molecular Ion)
175.0440[M - CH₃]⁺
115.0435[C₇H₅NS]⁺
91.0560[C₇H₇]⁺ (Tropylium ion)

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent or TMS peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • For Electron Ionization (EI) with a direct insertion probe: Place a small amount of the solid sample into a capillary tube and insert it into the mass spectrometer's ion source via the direct insertion probe.

    • For analysis via Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC inlet. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

  • Ionization and Mass Analysis:

    • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI), causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection and Data Processing:

    • A detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. Other peaks represent the masses of various fragments, which can provide structural information.

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a chemical compound.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

data_relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Compound This compound H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR IR Spectrum (Functional Groups) Compound->IR MS Mass Spectrum (Molecular Weight & Fragmentation) Compound->MS Structure Structural Confirmation H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure

chemical properties and reactivity of 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-(p-tolyl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Understanding the chemical behavior of its derivatives, such as this compound, is crucial for the design and synthesis of novel therapeutic agents.

While much of the existing literature focuses on the 4-substituted isomers or the general 2-aminothiazole core, this guide extrapolates from established principles and available data to provide a detailed profile of the 5-(p-tolyl) variant.

Chemical and Physical Properties

This compound, also known as 5-(4-methylphenyl)-2-thiazolamine, is an organic compound featuring a thiazole ring substituted with a p-tolyl group at the 5-position and an amino group at the 2-position. The presence of the amino group imparts basic properties to the molecule.[4]

Structural and Physical Data

The key physical and chemical properties of this compound and its related isomer, 2-amino-4-(p-tolyl)thiazole, are summarized below for comparison.

PropertyThis compound2-Amino-4-(p-tolyl)thiazole
CAS Number 73040-54-7[5]2103-91-5[6][7][8]
Molecular Formula C₁₀H₁₀N₂S[5]C₁₀H₁₀N₂S[6][7][8]
Molecular Weight 190.26 g/mol [5][7]190.26 g/mol [7][9]
Appearance Not specified; likely a solidWhite to yellow crystals or powder[6][10]
Melting Point Not specified132-139.5 °C[6][7][8]
Solubility Not specifiedSparingly soluble in water[10]; Soluble in polar organic solvents like ethanol and DMSO.[11]
UV max (λmax) Not specified266 nm (in Ethanol)[7][9]

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich thiazole ring, the nucleophilic exocyclic amino group, and the p-tolyl substituent. The 2-amino group is a strong activating group, making the molecule susceptible to various electrophilic reactions.

Reactions at the Exocyclic Amino Group

The primary amino group at the C2 position is the most common site for derivatization, allowing for the modulation of the compound's physicochemical and pharmacological properties.

  • Acylation: The amino group readily reacts with acyl halides or anhydrides to form the corresponding amides.[3][12][13] This is a key reaction for synthesizing many biologically active molecules.[14]

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This derivatization is often used in drug design to introduce hydrogen bond donors and acceptors.

  • Schiff Base Formation: Condensation with aldehydes and ketones produces Schiff bases (imines).[13][15] This reaction typically occurs under mild conditions in a suitable solvent like ethanol.[1]

  • Diazotization: The primary aromatic amine can be converted to a diazonium salt upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid).[16] These diazonium salts are versatile intermediates that can undergo subsequent reactions, such as Sandmeyer reactions, to introduce a variety of substituents.[12][16] Coupling of diazonium salts with other active methylene compounds is also a common strategy.[12][13]

Reactions on the Thiazole Ring

The 2-aminothiazole ring is an electron-rich aromatic system. The amino group at C2 strongly activates the ring towards electrophilic substitution. In this compound, the only available position for substitution is C4.

  • Electrophilic Substitution: Reactions such as halogenation, nitration, and azo coupling are expected to occur at the C4 position. Azo coupling, for instance, can be used to introduce arylazo moieties, which have been explored for antimicrobial activities.[12]

The diagram below illustrates the main pathways for the chemical derivatization of this compound.

G Reactivity of this compound A This compound B Acylation (R-COCl) A->B Exocyclic Amine Reaction C Sulfonylation (R-SO2Cl) A->C Exocyclic Amine Reaction D Schiff Base Formation (R-CHO) A->D Exocyclic Amine Reaction E Diazotization (NaNO2, H+) A->E Exocyclic Amine Reaction F Electrophilic Substitution (e.g., Azo Coupling) A->F Thiazole Ring Reaction G N-Acyl Derivative B->G H N-Sulfonyl Derivative C->H I Schiff Base (Imine) D->I J Diazonium Salt E->J K 4-Substituted Thiazole F->K

Caption: Key reactivity pathways for this compound.

Experimental Protocols

Detailed methodologies for key derivatization reactions applicable to this compound are provided below, adapted from established protocols for similar 2-aminothiazole derivatives.

General Synthesis via Hantzsch Reaction

The Hantzsch thiazole synthesis is the most common method for preparing 2-aminothiazoles.[17] It involves the condensation of an α-haloketone with a thiourea derivative.[17][18]

G General Hantzsch Synthesis Workflow A α-haloketone (e.g., 2-bromo-1-(p-tolyl)ethan-1-one) C Reaction Mixture (Solvent: Ethanol) A->C B Thiourea B->C D Reflux C->D E Work-up (Neutralization, Extraction) D->E F 2-Amino-4-(p-tolyl)thiazole (Product) E->F

Caption: Workflow for Hantzsch synthesis of a 2-aminothiazole.

Protocol:

  • Dissolve the appropriate α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.[19]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[19]

  • Upon completion, cool the mixture and concentrate it under reduced pressure.[19]

  • Neutralize the residue with a base (e.g., 10% NaOH or saturated NaHCO₃ solution) to precipitate the product.[19]

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative.[18]

Acylation of the 2-Amino Group

Protocol: (Adapted from general procedures for 2-aminothiazoles[1][12])

  • Dissolve this compound (1 equivalent) in a dry, aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Schiff Base Formation

Protocol: (Adapted from a procedure for 2-aminothiazole[1])

  • Dissolve this compound (1 equivalent) in 20 mL of ethanol in a flask.

  • Add a solution of the desired aldehyde (e.g., benzaldehyde) (1 equivalent) in 20 mL of ethanol to the flask.

  • Stir the reaction mixture at room temperature for 30-60 minutes. A precipitate may form during this time.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol and dry to yield the corresponding Schiff base.

Applications in Drug Development

The 2-aminothiazole moiety is a key pharmacophore in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][12][14] Derivatives are known to act as inhibitors of various protein kinases, which are critical targets in cancer therapy.

For example, Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and functions by inhibiting the BCR-ABL kinase and Src family kinases.[1] This highlights the potential of novel 2-aminothiazole derivatives, including those of this compound, as candidates for kinase inhibitor development.

The diagram below shows a simplified representation of a signaling pathway that can be targeted by 2-aminothiazole-based kinase inhibitors.

G Example Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Growth Factor Receptor B Kinase A (e.g., BCR-ABL, SRC) A->B Signal C Kinase B B->C Phosphorylation D Transcription Factors C->D Activation E Gene Expression D->E F Cell Proliferation, Survival E->F Inhibitor 2-Aminothiazole Inhibitor Inhibitor->B

Caption: Inhibition of a kinase cascade by a 2-aminothiazole drug.

This guide serves as a foundational resource for professionals engaged in chemical research and drug discovery, providing essential information on the synthesis, reactivity, and potential applications of this compound.

References

solubility profile of 5-(p-tolyl)thiazol-2-amine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-tolyl)thiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a p-tolyl group. As with any compound intended for pharmaceutical or research applications, understanding its solubility in various solvents is a critical first step in formulation development, biological screening, and process chemistry. This technical guide provides a comprehensive overview of the solubility profile of this compound, including predicted solubility characteristics and a detailed experimental protocol for quantitative determination.

Due to the absence of publicly available quantitative solubility data for this compound, this guide emphasizes the standardized experimental procedure for determining its solubility in common laboratory solvents. The provided protocol will enable researchers to generate reliable and reproducible data tailored to their specific laboratory conditions and solvent systems.

Predicted Solubility Profile

Thiazole derivatives, such as this compound, are generally characterized as being soluble in polar organic solvents. The presence of the nitrogen and sulfur heteroatoms in the thiazole ring, along with the amino group, allows for hydrogen bonding and dipole-dipole interactions with polar solvent molecules. The p-tolyl group, being nonpolar, will influence the overall solubility. It is anticipated that this compound will exhibit good solubility in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), and limited solubility in nonpolar solvents such as hexanes and water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data. Researchers are encouraged to populate this table using the experimental protocol detailed in the subsequent section.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Methanol25Data to be determinedData to be determinedShake-Flask
Acetone25Data to be determinedData to be determinedShake-Flask
Acetonitrile25Data to be determinedData to be determinedShake-Flask
Dichloromethane25Data to be determinedData to be determinedShake-Flask
Ethyl Acetate25Data to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determinedShake-Flask
Toluene25Data to be determinedData to be determinedShake-Flask
Hexanes25Data to be determinedData to be determinedShake-Flask

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1] This protocol outlines the necessary steps to obtain accurate and reproducible solubility data for this compound.

Materials:

  • This compound (solid)

  • Selected laboratory solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Sample Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting:

    • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

    • Report the solubility in appropriate units, such as mg/mL or mol/L.

    • It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess solid This compound to solvent start->add_solid seal_vial Seal vial add_solid->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate sediment Allow excess solid to sediment agitate->sediment filter_sample Filter supernatant sediment->filter_sample hplc_analysis Analyze by HPLC filter_sample->hplc_analysis calculate Calculate solubility hplc_analysis->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of this compound. While specific quantitative data is not yet available in the public domain, the provided experimental protocol offers a robust method for researchers to generate this critical information in-house. The predicted solubility characteristics, based on the compound's structure, suggest good solubility in polar organic solvents. Accurate and comprehensive solubility data is fundamental for the successful advancement of this compound in research and drug development pipelines.

References

In-Depth Technical Guide: Exploring the Biological Activity of 5-(p-tolyl)thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Among the vast array of thiazole-containing compounds, 5-(p-tolyl)thiazol-2-amine and its derivatives have emerged as a promising class of molecules with significant potential in drug discovery. The presence of the p-tolyl group at the 5-position and an amine at the 2-position of the thiazole ring provides a unique structural framework for derivatization, leading to compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. The structural modifications on the 2-amino group and the thiazole ring have been shown to significantly influence their antiproliferative potency.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4c N-Phenyl-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[1]
4d N-Phenyl-2-p-tolylthiazole-4-carboxamideHep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
Compound 21 2-amino-thiazole-5-carboxylic acid phenylamideK563 (Leukemia)16.3[2]
Compound 27 N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8[2]
Compound 20 2-aminothiazole with lipophilic substituentsH1299 (Human Lung Cancer)4.89[2]
SHG-44 (Human Glioma)4.03[2]
Compound 46a 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinA549 (Lung Cancer)1.3 ± 0.9[2]
Compound 46b 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinA549 (Lung Cancer)0.16 ± 0.06[2]
HepG2 (Hepatocellular Carcinoma)0.13 ± 0.05[2]
13c N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGS (Gastric Adenocarcinoma)4.0[3]
HT-29 (Colorectal Adenocarcinoma)4.4[3]
HeLa (Cervical Cancer)5.8[3]
13d 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideAGS (Gastric Adenocarcinoma)7.2[3]
HT-29 (Colorectal Adenocarcinoma)11.2[3]
HeLa (Cervical Cancer)13.8[3]

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The following table presents the antimicrobial activity of selected thiazole derivatives, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration of the compound that inhibits visible microbial growth.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Compound 37c 3-carbonitrile derivativeBacteria46.9 - 93.7[4]
Fungi5.8 - 7.8[4]
Compound 43a 4-(4-bromophenyl)-thiazol-2-amineS. aureus16.1 (µM)[4]
E. coli16.1 (µM)[4]
Compound 43c 4-(4-bromophenyl)-thiazol-2-amineB. subtilis28.8 (µM)[4]
Compound 43b 4-(4-bromophenyl)-thiazol-2-amineA. niger16.2 (µM)[4]
Compound 43d 4-(4-bromophenyl)-thiazol-2-amineC. albicans15.3 (µM)[4]
Compound 55 Thiazole derivativeE. coli200[4]
S. typhi50[4]
Compound 62a Thiazole derivativeP. aeruginosa6.25[5]
K. pneumoniae12.5[5]
Compound 7 2-amino-5-alkylidene-thiazol-4-oneP. aeruginosa43.3 - 86.7[6]
Compound 12 5-methylthiazole based thiazolidinoneMRSA67.5 - 135.1[7]
Compound 10 5-methylthiazole based thiazolidinoneFungi59.6 - 119.2[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of biological activity data. The following sections provide methodologies for the key assays used to evaluate the anticancer and antimicrobial potential of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted-4-(p-tolyl)thiazol-2-amine derivatives involves the Hantzsch thiazole synthesis.

Materials:

  • Substituted thiourea

  • α-haloketone (e.g., 2-bromo-1-(p-tolyl)ethan-1-one)

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethanol for recrystallization

Procedure:

  • In a round bottom flask, a mixture of the appropriate substituted thiourea (1 equivalent), 2-bromo-1-(p-tolyl)ethan-1-one (1 equivalent), and potassium carbonate (1 equivalent) is taken in DMF.[8]

  • The reaction mixture is stirred at reflux temperature for 3-7 hours.[8]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The resulting residue is washed with water to afford the crude product.

  • The crude product is then recrystallized from ethanol to yield the purified N-substituted-4-(p-tolyl)thiazol-2-amine derivative.[8]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, SKNMC)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[9] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.[9] After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agents (positive controls)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their further development as therapeutic agents. Several studies on related thiazole derivatives suggest the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is often dysregulated in cancer, promoting cell growth and survival. Several aminothiazole derivatives have been identified as inhibitors of this pathway. The diagram below illustrates the key components of this pathway and the potential points of inhibition by thiazole derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole This compound Derivatives Thiazole->PI3K inhibits Thiazole->Akt inhibits Thiazole->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway and potential inhibition by derivatives.
Experimental Workflow for Anticancer Drug Screening

The discovery and preclinical evaluation of novel anticancer agents typically follow a structured workflow, from initial synthesis to mechanistic studies. The following diagram outlines a common experimental workflow for screening this compound derivatives for their anticancer potential.

Anticancer_Screening_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->InVitro_Screening Hit_Identification Hit Identification (IC50 Determination) InVitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis, Target ID) Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design InVivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->InVivo_Studies

References

An In-Depth Technical Guide to the Initial Anticancer Screening of 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several clinically approved drugs contain the thiazole moiety, highlighting its importance in drug discovery.[2] The 2-aminothiazole core, in particular, is a key component of successful anticancer drugs like Dasatinib, a tyrosine kinase inhibitor.[2]

This guide outlines a comprehensive strategy for the initial in vitro screening of a novel thiazole derivative, 5-(p-tolyl)thiazol-2-amine, as a potential anticancer agent. We will detail the necessary experimental protocols, data interpretation frameworks, and potential mechanisms of action based on existing literature for structurally related compounds. The objective is to provide a clear roadmap for researchers to assess the compound's therapeutic potential efficiently.

Compound Profile:

  • Name: this compound

  • CAS Number: 73040-54-7[3]

  • Molecular Formula: C₁₀H₁₀N₂S[3]

  • Molecular Weight: 190.26 g/mol [3]

  • Structure:

    alt text

Phase 1: Primary Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects against a panel of human cancer cell lines. This primary screen helps to identify active compounds and determine their potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung), HCT-116 (colon))[1][4][5][6]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (solubilized in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin or Cisplatin (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following table summarizes the reported cytotoxic activities of various thiazole derivatives, which can serve as a benchmark for evaluating the potency of this compound.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
4c Hydrazinyl-ThiazoleMCF-7 (Breast)2.57 ± 0.16[4]
4c Hydrazinyl-ThiazoleHepG2 (Liver)7.26 ± 0.44[4]
5b Thiazole-NaphthaleneMCF-7 (Breast)0.48 ± 0.03[1]
5b Thiazole-NaphthaleneA549 (Lung)0.97 ± 0.13[1]
4c PhenylthiazoleSKNMC (Neuroblastoma)10.8 ± 0.08[7]
4d PhenylthiazoleHepG2 (Liver)11.6 ± 0.12[7]
10a Thiazole-2-acetamideMCF-7 (Breast)4 ± 0.2[8]
10a Thiazole-2-acetamidePC-3 (Prostate)7 ± 0.6[8]
13c Aminothiazole-PaeonolAGS (Gastric)4.0[9]
13c Aminothiazole-PaeonolHT-29 (Colorectal)4.4[9]

Workflow for Primary Cytotoxicity Screening

G start Start: Select Cancer Cell Lines seed Seed Cells in 96-Well Plates start->seed incubate1 Incubate (24h) for Adherence seed->incubate1 treat Treat with Serial Dilutions of this compound incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 assay Perform Viability Assay (e.g., MTT, SRB) incubate2->assay read Measure Absorbance/ Fluorescence assay->read analyze Calculate % Viability and Determine IC50 Values read->analyze end End: Identify Active Concentration Range analyze->end

Caption: Workflow for in vitro primary cytotoxicity screening.

Phase 2: Mechanistic Elucidation

Once this compound demonstrates significant cytotoxicity, the next phase involves preliminary studies to understand its mechanism of action (MoA). Key investigations include analyzing its effect on the cell cycle and its ability to induce apoptosis (programmed cell death).

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry using propidium iodide (PI) staining is the standard method to analyze DNA content and determine the cell cycle phase distribution.

Experimental Protocol:

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells, wash with cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest. Some thiazole derivatives have been shown to cause robust cell cycle arrest at the G2/M phase.[1][10]

Apoptosis Induction Assay

Apoptosis is a critical pathway targeted by many chemotherapeutic agents. The Annexin V-FITC/PI assay is a common method to detect and differentiate between early and late apoptosis.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. Several studies have confirmed that thiazole derivatives can profoundly induce apoptosis.[4][10]

Workflow for Cell Cycle and Apoptosis Analysis

G start Seed and Treat Cells with Test Compound harvest Harvest Adherent and Floating Cells start->harvest wash Wash with Cold PBS harvest->wash fix Fix Cells with Cold 70% Ethanol wash->fix For Cell Cycle stain_apop Stain with Annexin V-FITC and PI in Binding Buffer wash->stain_apop For Apoptosis stain_pi Stain with PI and RNase A fix->stain_pi flow_cc Analyze via Flow Cytometry stain_pi->flow_cc analyze_cc Quantify G0/G1, S, and G2/M Phases flow_cc->analyze_cc flow_apop Analyze via Flow Cytometry stain_apop->flow_apop analyze_apop Quantify Live, Apoptotic, and Necrotic Cells flow_apop->analyze_apop

Caption: Workflow for Cell Cycle and Apoptosis Assays.

Potential Molecular Targets and Signaling Pathways

Based on extensive research on thiazole derivatives, several molecular targets are frequently implicated in their anticancer activity. Initial in silico (molecular docking) and subsequent in vitro enzymatic assays can help identify the likely target of this compound.

Potential Targets for Thiazole Derivatives:

  • Tubulin Polymerization: Many compounds disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. Some thiazole-naphthalene derivatives are potent tubulin polymerization inhibitors.[1][8]

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are common targets.[4][11][12] Inhibition of these kinases disrupts downstream signaling pathways crucial for cell proliferation and angiogenesis.

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy.

  • DNA Topoisomerase II: Some derivatives may act as DNA intercalating agents or inhibit enzymes like topoisomerase II, which is vital for DNA replication and repair.[5]

Example Signaling Pathway: Apoptosis Induction

The diagram below illustrates a simplified intrinsic apoptosis pathway that could be activated by this compound, potentially through the inhibition of an upstream survival signal (like EGFR) or by causing cellular stress (like microtubule disruption).

G compound This compound stress Cellular Stress (e.g., Microtubule Disruption, DNA Damage) compound->stress Induces bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) compound->bcl2 May Inhibit stress->bcl2 Inhibits bax Pro-apoptotic (Bax, Bak) stress->bax Activates bcl2->bax Inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Simplified Intrinsic Apoptosis Signaling Pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro screening of this compound for anticancer activity. A positive outcome from the primary cytotoxicity screen, followed by evidence of cell cycle arrest and apoptosis induction, would establish the compound as a promising hit.

Subsequent steps would include:

  • Target Deconvolution: Employing molecular docking, enzymatic assays, and western blotting to confirm the specific molecular target(s).[5][11]

  • Selectivity Profiling: Screening the compound against non-cancerous cell lines (e.g., normal human fibroblasts) to assess its cancer-selectivity and potential for off-target toxicity.[5]

  • Lead Optimization: Synthesizing analogues of this compound to improve potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship studies).

  • In Vivo Efficacy Studies: Evaluating the most promising lead compounds in preclinical animal models of cancer.

The thiazole scaffold continues to be a rich source of potential anticancer agents.[11] A systematic and rigorous screening cascade, as outlined here, is essential for identifying and advancing novel candidates like this compound toward clinical development.

References

In-Depth Technical Guide: Preliminary Antimicrobial Assays for 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4][5] The thiazole ring is a key structural motif in various clinically approved drugs.[1][2] This guide provides a comprehensive overview of the preliminary antimicrobial assays relevant to the evaluation of 5-(p-tolyl)thiazol-2-amine. While specific data for this particular compound is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation methods used for analogous thiazole derivatives, offering a foundational framework for its investigation.

Potential Antimicrobial Mechanisms of Thiazole Derivatives

The antimicrobial action of thiazole derivatives can be attributed to several mechanisms, making them attractive candidates for further research. These mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some thiazole compounds interfere with the biosynthesis of the bacterial cell wall, a crucial component for bacterial survival.

  • Depolarization of Cell Membrane: Thiazole derivatives can disrupt the integrity of the microbial cell membrane, leading to leakage of essential cellular components.[4]

  • Inhibition of Protein and Nucleic Acid Synthesis: These compounds can hinder the synthesis of vital macromolecules like proteins and nucleic acids, thereby arresting microbial growth.[1] This can include the inhibition of enzymes such as DNA gyrase and tryptophanyl-tRNA synthetase.[1][6]

  • Inhibition of Metabolic Pathways: Thiazole-containing molecules can block essential metabolic pathways necessary for the survival of microorganisms.[1] For instance, some sulfonamides containing a thiazole moiety are known to inhibit dihydrofolate reductase (DHFR).[7]

Experimental Protocols for Preliminary Antimicrobial Assays

Detailed methodologies are crucial for reproducible and comparable results. The following are standard in vitro protocols for preliminary antimicrobial screening.

General Experimental Workflow

The typical workflow for a preliminary antimicrobial assay involves preparing the microbial inoculum, exposing it to the test compound at various concentrations, incubating under appropriate conditions, and finally assessing microbial growth.

Antimicrobial Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Microbial Inoculum Preparation Inoculation Inoculation Inoculum->Inoculation Compound Test Compound Dilution Series Compound->Inoculation Incubation Incubation Inoculation->Incubation Reading Result Reading & Data Collection Incubation->Reading Analysis Data Analysis (e.g., MIC Determination) Reading->Analysis

Caption: General workflow for in vitro preliminary antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted test compound. Include positive controls (microbes in broth without the compound) and negative controls (broth only). Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of microorganisms to a test compound.

Protocol:

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and allow them to solidify.

  • Inoculation: Uniformly spread a standardized microbial inoculum (adjusted to 0.5 McFarland standard) over the entire surface of the agar plate using a sterile cotton swab.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Place the impregnated disks on the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Agar Dilution Method

The agar dilution method is another technique for determining the MIC of a test compound.

Protocol:

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial dilutions of this compound.

  • Inoculation: Spot-inoculate a standardized suspension of the test microorganisms onto the surface of each agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar surface.

Data Presentation: Antimicrobial Activity of Structurally Related Thiazole Derivatives

Compound ClassTest OrganismAssay MethodMIC (µg/mL) / Zone of Inhibition (mm)Reference
2,4-Disubstituted 1,3-thiazole derivativesBacillus subtilisNot SpecifiedMIC: 4.51[4]
2,4-Disubstituted 1,3-thiazole derivativesEscherichia coliNot SpecifiedMIC: 3.92–4.01[4]
Thiazole-based Schiff base compoundsStaphylococcus aureusNot Specified15.00 ± 0.01 mm (at 200 µg/mL)[1][6]
Thiazole-based Schiff base compoundsEscherichia coliNot Specified14.40 ± 0.04 mm (at 200 µg/mL)[1][6]
4-(4-bromophenyl)-thiazol-2-amine derivativesStaphylococcus aureusNot SpecifiedMIC: 16.1 µM[1][6]
4-(4-bromophenyl)-thiazol-2-amine derivativesEscherichia coliNot SpecifiedMIC: 16.1 µM[1][6]
Benzo[d]thiazole derivativesStaphylococcus aureus (MRSA)Cup Plate MethodMIC: 50–75[9]
Benzo[d]thiazole derivativesEscherichia coliCup Plate MethodMIC: 50–75[9]
Benzo[d]thiazole derivativesAspergillus nigerCup Plate MethodMIC: 50–75[9]
Synthetic Thiazole CompoundsMethicillin-resistant S. aureus (MRSA)Broth MicrodilutionMIC: as low as 1.3[8]

Structure-Activity Relationship (SAR) and Logical Progression

The antimicrobial activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent analogs.

SAR Logic cluster_core Core Structure cluster_modification Structural Modification cluster_evaluation Evaluation cluster_outcome Outcome Core This compound Substituent Vary Substituents (e.g., at phenyl ring, amine group) Core->Substituent Position Modify Substituent Position Core->Position Screening Antimicrobial Screening Substituent->Screening Position->Screening SAR SAR Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Logical progression for structure-activity relationship studies of thiazole derivatives.

Based on existing literature, the presence of electron-withdrawing groups on the phenyl ring attached to the thiazole moiety can enhance antibacterial activity.[1] Furthermore, the substitution pattern on the 2-amino group also plays a critical role in modulating the biological activity. For this compound, systematic modifications of the tolyl group and the 2-amino group, followed by antimicrobial screening, would be a logical next step to establish a clear SAR and identify more potent derivatives.

Conclusion

While direct experimental data on the antimicrobial properties of this compound are limited in the reviewed literature, the broader family of thiazole derivatives demonstrates significant potential as antimicrobial agents.[1][2][3][4] The protocols and data presented in this guide offer a robust framework for initiating a preliminary antimicrobial evaluation of this specific compound. Future studies should focus on systematic screening against a diverse panel of pathogenic bacteria and fungi, followed by SAR studies to optimize its antimicrobial efficacy. Such a structured approach will be instrumental in determining the therapeutic potential of this compound and its analogs in the fight against infectious diseases.

References

Investigating the Anti-Inflammatory Potential of the 2-Aminothiazole Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3][4] Derivatives of 2-aminothiazole have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and notably, anti-inflammatory properties.[4][5][6] Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7][8] This guide provides an in-depth overview of the current understanding of the anti-inflammatory potential of 2-aminothiazole derivatives, focusing on their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.

Data Presentation: In Vitro Anti-Inflammatory Activity of 2-Aminothiazole Derivatives

The following tables summarize the in vitro inhibitory activities of various 2-aminothiazole derivatives against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cyclooxygenase (COX-1) Inhibitory Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCOX-1 IC50 (µM)Reference
Series of 2-aminothiazole derivatives1.00 - 6.34[7][9]
Celecoxib (Reference Drug)7.21[7][9]

Table 2: Cyclooxygenase (COX-2) Inhibitory Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Series of 2-aminothiazole derivatives0.09 - 0.713.03 - 16[7][9]
Celecoxib (Reference Drug)0.838.68[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory potential of chemical compounds.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes. Serially dilute the test compounds and reference inhibitor to the desired concentrations.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.[9][10]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the 5-LOX enzyme.

Materials:

  • 5-Lipoxygenase enzyme (from soybean or human recombinant)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 9.0)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Nordihydroguaiaretic acid - NDGA) dissolved in DMSO

  • UV/Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer and substrate. Dissolve the test compounds and reference inhibitor in DMSO.

  • Reaction Mixture: In a cuvette, mix the assay buffer and the substrate solution.

  • Inhibitor Addition: Add a specific concentration of the test compound or reference inhibitor to the cuvette. A control cuvette should contain only the vehicle (DMSO).

  • Reaction Initiation: Initiate the reaction by adding the 5-LOX enzyme solution to the cuvette.

  • Detection: Immediately measure the change in absorbance at 234 nm over a defined period. The formation of hydroperoxides from the substrate by 5-LOX results in an increase in absorbance at this wavelength.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to assess the in vivo acute anti-inflammatory activity of test compounds.

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into different groups: a control group, a reference drug group, and groups for different doses of the test compound.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically via oral or intraperitoneal routes, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1][8][11]

  • Calculation of Edema and Inhibition: The percentage of edema and the percentage of inhibition of edema are calculated using the following formulas:

    • % Edema = [(Vt - V0) / V0] x 100

    • % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100

    • Where Vt is the paw volume at time t, V0 is the initial paw volume, ΔVtreated is the change in paw volume in the treated group, and ΔVcontrol is the change in paw volume in the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Arachidonic Acid Cascade and Sites of Inhibition cluster_0 cluster_1 Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Liberation COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 LOX 5-LOX Arachidonic_Acid->LOX COX_Pathway Cyclooxygenase (COX) Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Prostaglandins Prostaglandins (PGs) (e.g., PGE2) COX1_COX2->Prostaglandins Synthesis Leukotrienes Leukotrienes (LTs) (e.g., LTB4) LOX->Leukotrienes Synthesis Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Leukotrienes->Inflammation Aminothiazoles 2-Aminothiazole Derivatives Aminothiazoles->COX1_COX2 Inhibition Aminothiazoles->LOX Inhibition

Caption: Arachidonic Acid Cascade and Sites of Inhibition by 2-Aminothiazole Derivatives.

G Workflow for In Vitro COX Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Compounds) Start->Prepare_Reagents Add_Enzyme_Cofactor Add Enzyme (COX-1 or COX-2) and Heme to 96-well Plate Prepare_Reagents->Add_Enzyme_Cofactor Add_Inhibitor Add Test Compound/ Reference/Vehicle Add_Enzyme_Cofactor->Add_Inhibitor Incubate_Inhibitor Incubate at RT (15 min) Add_Inhibitor->Incubate_Inhibitor Add_Substrate Initiate Reaction with Arachidonic Acid Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C (10 min) Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_PGE2 Measure PGE2 Production (EIA) Stop_Reaction->Detect_PGE2 Analyze_Data Calculate % Inhibition and IC50 Values Detect_PGE2->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the In Vitro Cyclooxygenase (COX) Inhibition Assay.

G Workflow for Carrageenan-Induced Paw Edema Assay Start Start Acclimatize Acclimatize Rats Start->Acclimatize Group_Animals Group Animals (Control, Reference, Test) Acclimatize->Group_Animals Measure_Baseline Measure Initial Paw Volume Group_Animals->Measure_Baseline Administer_Compound Administer Test Compound/ Reference/Vehicle Measure_Baseline->Administer_Compound Induce_Edema Inject Carrageenan into Paw Administer_Compound->Induce_Edema Measure_Volume Measure Paw Volume at Regular Intervals Induce_Edema->Measure_Volume Calculate_Inhibition Calculate % Edema and % Inhibition Measure_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The 2-aminothiazole scaffold represents a promising framework for the development of novel anti-inflammatory agents. The available data indicates that derivatives of this scaffold can effectively inhibit key pro-inflammatory enzymes, particularly COX-2, with some compounds exhibiting favorable selectivity over COX-1. This suggests a potential for developing agents with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

While the current body of research provides a strong foundation, further investigation is warranted. Future studies should focus on:

  • Synthesis and evaluation of a wider range of 2-aminothiazole derivatives to establish more comprehensive structure-activity relationships (SAR).

  • In-depth mechanistic studies to elucidate the precise molecular interactions with their targets and to explore potential effects on other inflammatory pathways.

  • Preclinical and clinical development of the most promising candidates to assess their safety and efficacy in treating inflammatory conditions.

  • Specific investigation of 5-(p-tolyl)thiazol-2-amine and its analogues to determine their specific anti-inflammatory profile and potential.

By pursuing these research avenues, the full therapeutic potential of the 2-aminothiazole scaffold as a source of novel anti-inflammatory drugs can be realized.

References

Unveiling the Therapeutic Landscape: A Technical Guide to the Discovery of Novel Biological Targets for 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The compound 5-(p-tolyl)thiazol-2-amine emerges from this lineage as a molecule of significant interest for novel drug discovery. While the broader class of 2-aminothiazoles has been extensively studied, the specific biological targets and mechanisms of action for this compound remain largely uncharted territory. This technical guide provides a comprehensive framework for researchers to systematically identify and validate novel biological targets for this compound. We will delve into established and cutting-edge experimental protocols, from initial target identification using affinity-based and proteomic approaches to subsequent validation and pathway elucidation. This guide is designed to be an in-depth resource, equipping researchers with the necessary methodologies to unlock the full therapeutic potential of this compound.

Introduction to this compound

This compound belongs to the 2-aminothiazole class of heterocyclic compounds.[6][7][8][9][10] This structural motif is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a diverse range of biological targets.[5] Derivatives of 2-aminothiazole have been reported to exhibit a spectrum of pharmacological activities, including but not limited to:

  • Anticancer: Various 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against several cancer cell lines.[2][11][12] Mechanisms of action for related compounds include the inhibition of kinases like Aurora kinases and interference with tubulin polymerization.[5][12]

  • Antimicrobial: The thiazole ring is a key component in many antimicrobial agents, with derivatives showing efficacy against a range of bacteria and fungi.[1][3]

  • Anti-inflammatory: Certain 2-aminothiazole compounds have been investigated for their potential to modulate inflammatory pathways.[1]

Given the therapeutic promise of the 2-aminothiazole core, a systematic exploration of the specific biological targets of this compound is a critical step towards understanding its mechanism of action and developing it into a potential therapeutic agent.

Strategies for Novel Target Identification

The process of identifying the molecular targets of a small molecule, often termed target deconvolution, is a pivotal stage in drug discovery.[13][14] A multi-pronged approach, combining various experimental strategies, is often the most effective. Here, we outline a comprehensive workflow for the discovery of novel biological targets for this compound.

Caption: A generalized workflow for novel biological target identification.

Affinity-Based Methods

Affinity-based approaches are a cornerstone of target identification, relying on the specific interaction between the small molecule and its protein target.[15][16]

This classical technique involves immobilizing this compound onto a solid support to "fish" for its binding partners from a complex biological lysate.[13][15][17][18]

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control bead with no immobilized compound should also be prepared.

  • Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions.

  • Incubation: Incubate the lysate with both the compound-immobilized beads and the control beads.

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive binder, a change in pH, or a denaturing agent.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Affinity_Chromatography Compound This compound Derivative (with linker) Immobilization Immobilization Compound->Immobilization Beads Solid Support (Beads) Beads->Immobilization Incubation Incubation Immobilization->Incubation Cell_Lysate Cell/Tissue Lysate Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Target Identified Target Proteins MS->Target

Caption: Experimental workflow for affinity chromatography-based target identification.

This technique utilizes a photoreactive derivative of the compound to form a covalent bond with its target upon UV irradiation, enabling the capture of even weak or transient interactions.[19][20]

Experimental Protocol: Photo-Affinity Labeling

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., biotin, alkyne).

  • Incubation: Incubate the photo-affinity probe with live cells or a cell lysate.

  • UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.

  • Lysis and Enrichment: Lyse the cells (if applicable) and enrich the biotin-tagged protein complexes using streptavidin beads.

  • Protein Identification: Elute the captured proteins and identify them by mass spectrometry.

Proteomics-Based Methods

Proteomics offers powerful approaches to identify drug targets by observing changes in the proteome upon compound treatment.[21][22]

This approach uses chemical probes to map the interactions of a small molecule within a complex proteome.[18][23]

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

If this compound is hypothesized to target a specific class of enzymes (e.g., kinases, proteases), ABPP can be employed.

  • Probe Design: Synthesize a probe that mimics this compound but also contains a reactive group that covalently binds to the active site of the target enzyme class and a reporter tag.

  • Competitive Profiling: Treat a proteome with this compound, followed by the addition of the activity-based probe.

  • Enrichment and Analysis: The binding of this compound to its target will prevent the probe from binding. Proteins that show a decrease in probe labeling in the presence of the compound are identified as potential targets by mass spectrometry.

Genetic and In Silico Methods

Techniques like phage display can be used to screen vast libraries of proteins for binding to an immobilized small molecule.[13][17][18]

Computational methods can predict potential targets based on the chemical structure of this compound by comparing it to databases of known ligands for various proteins.[24]

Candidate Target Validation

Once a list of potential targets is generated, rigorous validation is essential to confirm a direct and functionally relevant interaction.

Biochemical Validation
  • Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics (KD, kon, koff) between this compound and a purified candidate protein.

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction.

  • Enzyme Inhibition Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of this compound to determine the IC50 value.

Cellular Target Engagement
  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in the thermal stability of a target protein upon ligand binding.

  • Knockdown/Knockout Studies: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein can help determine if the cellular phenotype observed with this compound treatment is dependent on that target.

Data Presentation

All quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Example of Biochemical Validation Data

Target ProteinAssay MethodKD (nM)IC50 (µM)
Kinase XSPR150-
Protease YEnzyme Assay-2.5
Receptor ZITC500-

Table 2: Example of Cellular Activity Data

Cell LineTarget KnockdownIC50 (µM) of this compound
Cancer Cell ANone (Wild-type)5.2
Cancer Cell ATarget X siRNA25.8
Non-cancerous Cell BNone (Wild-type)> 50

Signaling Pathway Analysis

Once a primary target is validated, it is crucial to understand its role in broader signaling pathways.

Signaling_Pathway Compound This compound Target Validated Target (e.g., Kinase X) Compound->Target inhibits Substrate1 Downstream Substrate 1 Target->Substrate1 phosphorylates Substrate2 Downstream Substrate 2 Target->Substrate2 phosphorylates Upstream Upstream Activator Upstream->Target activates Pathway1 Signaling Pathway A Substrate1->Pathway1 Pathway2 Signaling Pathway B Substrate2->Pathway2 Cellular_Response Cellular Response (e.g., Apoptosis) Pathway1->Cellular_Response Pathway2->Cellular_Response

Caption: Hypothetical signaling pathway involving an identified target of this compound.

Techniques such as phosphoproteomics, transcriptomics (RNA-seq), and metabolomics can be employed to obtain a global view of the cellular changes induced by this compound and to map the signaling cascades it modulates.

Conclusion

The discovery of novel biological targets for this compound holds significant promise for the development of new therapeutic agents. This guide provides a comprehensive and technically detailed roadmap for researchers to undertake this endeavor. By employing a systematic and multi-faceted approach, encompassing affinity-based and proteomic methods for initial discovery, followed by rigorous biochemical and cellular validation, the scientific community can effectively elucidate the mechanism of action of this promising compound and pave the way for its translation into clinical applications. The experimental protocols and workflows outlined herein serve as a foundational resource for navigating the complexities of target deconvolution in modern drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of 5-(p-tolyl)thiazol-2-amine. This document outlines detailed protocols for key cytotoxicity assays, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways. Thiazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potential anticancer properties.[1][2] Evaluating the cytotoxicity of novel thiazole compounds like this compound is a critical step in the drug discovery and development process.[2]

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The IC50 value, the concentration of a compound that inhibits 50% of a biological process such as cell growth, is a standard metric.[2] Data should be presented in a structured tabular format.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineAssay TypeTime Point (hours)IC50 (µM)
MCF-7 (Breast) MTT48Experimental Value
LDH Release48Experimental Value
A549 (Lung) MTT48Experimental Value
LDH Release48Experimental Value
HeLa (Cervical) MTT48Experimental Value
LDH Release48Experimental Value

Note: The IC50 values are placeholders and must be determined experimentally. The selection of cell lines should be based on the research context.

Table 2: Apoptotic Effect of this compound on a Representative Cancer Cell Line (e.g., MCF-7) at 48 hours

Treatment Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO) Experimental ValueExperimental ValueExperimental Value
IC50 Concentration Experimental ValueExperimental ValueExperimental Value
2x IC50 Concentration Experimental ValueExperimental ValueExperimental Value

Note: This table provides an example of how to present data from an Annexin V/PI apoptosis assay.[3] Values are placeholders for experimental results.

Experimental Protocols

A multi-assay approach is recommended to build a comprehensive cytotoxicity profile.[2] The following are detailed protocols for foundational cytotoxicity assays.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells with viability greater than 90%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4][5]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A starting range of 0.01 µM to 100 µM is suggested.[5]

    • Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to ensure complete solubilization of the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7]

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed 100-10,000 cells per well in a 96-well plate.[6]

    • Include wells without cells for a negative control to determine background LDH in the medium.[6]

    • Add the test compound and vehicle controls to the appropriate wells and incubate for the desired period at 37°C with 5% CO2.[6]

  • LDH Measurement:

    • Prepare the LDH detection mix as per the manufacturer's instructions.

    • Add the LDH detection mix to each well.[6]

    • Incubate for 60 minutes at room temperature, protected from light.[6]

    • Add the stop solution to each well and mix gently.[6]

  • Data Analysis:

    • Record the luminescence or absorbance according to the kit's instructions.

    • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, typically by comparing the LDH release in treated wells to that in control wells (spontaneous and maximum LDH release).

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying cells that have lost membrane integrity.[8]

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide staining kit

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a suitable culture vessel and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for the desired time. Include an untreated or vehicle-treated control.

  • Cell Harvesting and Washing:

    • Collect 1-5 x 10^5 cells by centrifugation.

    • Wash the cells once with cold 1X PBS and carefully remove the supernatant.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately (within 1 hour) by flow cytometry.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V- / PI- population: Healthy cells.

    • Annexin V+ / PI- population: Cells in early apoptosis.

    • Annexin V+ / PI+ population: Cells in late apoptosis or necrosis.

Mandatory Visualization

Experimental Workflow Diagram

G General Experimental Workflow for In Vitro Cytotoxicity Testing A Cell Culture (e.g., MCF-7, A549, HeLa) B Cell Seeding (96-well plates) A->B C Compound Treatment (this compound) B->C D Incubation (24, 48, 72 hours) C->D E Cytotoxicity Assays D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Apoptosis Assay (Annexin V/PI) E->H I Data Acquisition (Plate Reader/Flow Cytometer) F->I G->I H->I J Data Analysis (IC50, % Apoptosis) I->J

Caption: General experimental workflow for in vitro cytotoxicity testing.

Plausible Signaling Pathway Diagram

Thiazole derivatives have been reported to induce apoptosis and inhibit critical cell survival pathways such as the PI3K/Akt pathway.[4][9]

G Potential Signaling Pathway for Thiazole-Induced Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Thiazole This compound Thiazole->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrion->Caspase9 Activates

Caption: Plausible PI3K/Akt signaling pathway affected by thiazole derivatives.

References

Application Notes and Protocols for Evaluating 5-(p-tolyl)thiazol-2-amine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. The thiazole scaffold is a core component of several clinically approved anticancer drugs. This document provides detailed application notes and protocols for evaluating the efficacy of a specific thiazole derivative, 5-(p-tolyl)thiazol-2-amine, using various cell-based assays. The protocols outlined below will enable researchers to assess the compound's cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Furthermore, potential signaling pathways involved in the mechanism of action of this compound are discussed.

Putative Mechanism of Action

While the precise mechanism of this compound is a subject of ongoing research, studies on structurally similar thiazole derivatives suggest potential modes of action. Many thiazole-containing compounds have been identified as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1][2][3][4] Inhibition of these pathways can disrupt critical cellular processes, including proliferation, survival, and angiogenesis, ultimately leading to cancer cell death. Thiazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[5][6][7] Additionally, cell cycle arrest, particularly at the G0/G1 or G2/M phases, is a common mechanism of action for many anticancer agents, and has been observed with some thiazole compounds.[4][8]

Data Presentation

The following table summarizes the cytotoxic activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which are structurally related to this compound. This data, obtained from an MTT assay, provides an indication of the potential efficacy of this class of compounds against various cancer cell lines.

Compound DerivativeCell LineIC50 (µM) ± SD
N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide (4c)SKNMC (Neuroblastoma)10.8 ± 0.08
N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamide (4d)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12
Doxorubicin (Reference)Hep-G2 (Hepatocarcinoma)5.8 ± 1.01

Data extracted from a study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[5][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 8,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO and then dilute it with the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.[10]

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_assays Cell-Based Assays cytotoxicity Cytotoxicity Assay (MTT) data_analysis Data Analysis and Efficacy Evaluation cytotoxicity->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) apoptosis->data_analysis cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle->data_analysis start Treat Cancer Cells with This compound start->cytotoxicity start->apoptosis start->cell_cycle pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 p akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound This compound compound->pi3k Inhibition compound->akt Inhibition compound->mtor Inhibition erk_pathway rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription compound This compound compound->raf Inhibition compound->mek Inhibition compound->erk Inhibition apoptosis_pathway compound This compound intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic extrinsic Extrinsic Pathway (Death Receptor) compound->extrinsic caspase9 Caspase-9 intrinsic->caspase9 caspase8 Caspase-8 extrinsic->caspase8 caspase3 Caspase-3 caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Kinase Inhibition Assay using 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prominent targets for therapeutic intervention. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous potent kinase inhibitors. This document provides detailed application notes and protocols for assessing the kinase inhibitory potential of the compound 5-(p-tolyl)thiazol-2-amine. Based on structure-activity relationships of analogous compounds, potential kinase targets for this compound include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4][5][6][7][8][9]

This guide offers a comprehensive approach to characterizing the inhibitory activity of this compound, from initial biochemical screening to cell-based functional assays.

Potential Target Kinase Families

The 2-aminothiazole moiety is a well-established hinge-binding motif that interacts with the ATP-binding pocket of various kinases.[4] Structure-activity relationship (SAR) studies of similar compounds suggest that this compound may exhibit inhibitory activity against the following kinase families:

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[1][4][10][11][12][13]

  • Aurora Kinases: This family of serine/threonine kinases plays a crucial role in mitosis. Their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.[3][5][7][14][15][16]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][8][9][17][18]

Data Presentation

The following tables provide a template for summarizing quantitative data from kinase inhibition assays.

Table 1: Biochemical Kinase Inhibition Data

Kinase TargetThis compound IC50 (nM)Reference Inhibitor IC50 (nM)
CDK2/Cyclin ARoscovitine
Aurora Kinase AAlisertib
VEGFR-2Sunitinib

Table 2: Cell-Based Assay Data

Cell LineAssay TypeThis compound GI50/IC50 (µM)
MCF-7 (Breast Cancer)Cell Proliferation (MTT)
HCT116 (Colon Cancer)Cell Proliferation (MTT)
HUVECTube Formation Assay

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a purified kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A, Aurora A, VEGFR-2)

  • Kinase-specific substrate peptide

  • This compound (dissolved in DMSO)

  • Reference kinase inhibitor (e.g., Roscovitine, Alisertib, Sunitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Protein)

This protocol assesses the ability of this compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for CDK2, HCT116 for Aurora A)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific substrate antibody and total substrate antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 20 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal (after stripping and re-probing the membrane) or a loading control (e.g., β-actin).

Mandatory Visualizations

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound_Prep Compound Dilution (this compound) Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP) Compound_Prep->Kinase_Reaction ADP_Detection ADP Detection (ADP-Glo™) Kinase_Reaction->ADP_Detection IC50_Calc IC50 Determination ADP_Detection->IC50_Calc Cell_Treatment Cell Treatment with Compound Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis Western_Blot Western Blot (Phospho-protein analysis) Cell_Lysis->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for kinase inhibition assays.

CDK_Signaling_Pathway cluster_G1_S G1-S Phase Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_Arrest G1 Arrest E2F E2F Rb->E2F Releases pRb p-Rb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Inhibitor This compound Inhibitor->CyclinD_CDK46 Inhibitor->G1_Arrest

Caption: CDK signaling pathway and point of inhibition.

Aurora_Kinase_Signaling cluster_Mitosis Mitosis Regulation Aurora_A Aurora Kinase A Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Mitotic_Arrest Mitotic Arrest Inhibitor This compound Inhibitor->Aurora_A Inhibitor->Mitotic_Arrest

References

Application Notes and Protocols for the Development of 5-(p-tolyl)thiazol-2-amine as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial development of the novel compound 5-(p-tolyl)thiazol-2-amine as a promising lead candidate for anticancer drug discovery. The protocols outlined below cover essential stages from initial in vitro screening to preliminary in vivo efficacy assessment, based on established methodologies for analogous 2-aminothiazole derivatives.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer drugs.[1][2] Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, such as antibacterial, anti-inflammatory, and potent anticancer effects.[3] This has made them an attractive starting point for the design and synthesis of novel therapeutic agents.

The compound this compound has been identified as a potential lead candidate due to its structural similarity to known kinase inhibitors. This document outlines a strategic approach to evaluate its therapeutic potential, focusing on its anticancer properties. The following protocols are designed to guide researchers in assessing its cytotoxicity, identifying its potential mechanism of action, and conducting initial in vivo studies.

Postulated Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several 2-aminothiazole derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. It is hypothesized that this compound may exert its anticancer effects by targeting key kinases within this pathway, such as PI3K or mTOR, thereby inducing apoptosis and inhibiting tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits LeadCompound This compound LeadCompound->PI3K inhibits LeadCompound->mTORC1 inhibits

Figure 1: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Hit-to-Lead Development Workflow

The development of this compound from a "hit" to a "lead" compound follows an iterative cycle of design, synthesis, and testing.[6] The primary goals are to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Hit_to_Lead_Workflow Hit_ID Hit Identification (this compound) In_Vitro In Vitro Profiling (Cytotoxicity & Kinase Assays) Hit_ID->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR ADMET In Silico & In Vitro ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization (Analog Synthesis) SAR->Lead_Opt ADMET->Lead_Opt Guide Design Lead_Opt->In_Vitro Test Analogs In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Figure 2: Iterative workflow for hit-to-lead development.

Data Presentation: Representative Biological Activity

The following tables present plausible, representative data for this compound and its analogs, based on published data for structurally similar 2-aminothiazole derivatives.[1][7][8] This data is intended to serve as a template for organizing experimental results.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Analogs

Compound IDModificationMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
LEAD-001 This compound 5.2 8.9 7.5
ANALOG-A4-fluorophenyl at position 53.86.25.1
ANALOG-B4-chlorophenyl at position 52.14.53.9
ANALOG-C3,4-dichlorophenyl at position 51.52.82.2

Table 2: In Vitro Kinase Inhibitory Activity

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)Src Kinase IC50 (nM)
LEAD-001 150 250 >1000
ANALOG-B85180>1000
ANALOG-C50110>1000

Table 3: Preliminary Pharmacokinetic Profile

Compound IDSolubility (µg/mL)LogPCaco-2 Permeability (10-6 cm/s)Microsomal Stability (t1/2 min)
LEAD-001 15 3.2 5.0 35
ANALOG-C253.84.545

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and its analogs, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Efficacy Evaluation in a Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo anticancer efficacy of this compound.[4][7][8]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cells (e.g., HCT116)

  • Matrigel

  • This compound formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Administer the test compound or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the treatment and control groups.

Protocol 3: Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful lead optimization.

In Vitro Assays:

  • Aqueous Solubility: Determined by methods such as nephelometry or UV spectroscopy after incubation in a buffer solution.

  • Lipophilicity (LogP/LogD): Measured by shake-flask method or calculated using computational models.

  • Permeability (Caco-2 Assay): Assessed by monitoring the transport of the compound across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.

  • Metabolic Stability (Microsomal Stability Assay): Evaluated by incubating the compound with liver microsomes and measuring its disappearance over time using LC-MS/MS.

In Silico Prediction:

  • Utilize computational tools (e.g., pkCSM, SwissADME) to predict a range of ADMET properties, including potential toxicity and pharmacokinetic parameters.

Conclusion

The successful execution of these protocols will provide a robust initial dataset for this compound. This data will be critical for making informed decisions regarding its advancement as a lead compound. Positive outcomes in these assays will warrant further investigation, including more extensive structure-activity relationship studies, in-depth mechanistic studies, and more comprehensive in vivo pharmacology and toxicology evaluations. The 2-aminothiazole scaffold continues to be a rich source of novel therapeutic agents, and a systematic approach to its development is key to unlocking its full potential in the fight against cancer.

References

Application Notes and Protocols for Utilizing 5-(p-tolyl)thiazol-2-amine as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5-(p-tolyl)thiazol-2-amine scaffold in medicinal chemistry. This privileged structure serves as a versatile starting point for the synthesis of diverse compound libraries with potential therapeutic applications, particularly in oncology and kinase inhibition. The protocols detailed below offer standardized procedures for the synthesis and biological evaluation of derivatives based on this scaffold.

Introduction to the this compound Scaffold

The 2-aminothiazole moiety is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it an attractive core for designing molecules that can effectively interact with biological targets. The presence of the p-tolyl group at the 5-position of the thiazole ring provides a lipophilic handle that can be oriented towards hydrophobic pockets within target proteins, potentially enhancing binding affinity and selectivity. The primary amino group at the 2-position serves as a key synthetic handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).

The thiazole ring is a key component in a variety of FDA-approved drugs and has been extensively studied for its wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Thiazole derivatives have shown particular promise as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[4][5][6]

Therapeutic Potential and Key Targets

Derivatives of the 2-aminothiazole scaffold have demonstrated significant potential in several therapeutic areas, with a primary focus on oncology. Key biological targets for compounds derived from this scaffold include:

  • Protein Kinases: A major focus of drug discovery efforts involving the 2-aminothiazole scaffold is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Thiazole-based compounds have been developed as inhibitors of various kinases, including:

    • Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Their overexpression is linked to various cancers.[5][7]

    • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, chromosomal rearrangements involving the ALK gene are oncogenic drivers in several cancers.[5]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8]

    • PI3K (Phosphatidylinositol 3-kinase): A family of lipid kinases involved in the PI3K/AKT/mTOR signaling pathway, which is frequently activated in cancer.[6]

    • Itk (Interleukin-2-inducible T-cell kinase): A tyrosine kinase that plays a role in T-cell signaling and is a target for autoimmune and inflammatory diseases.[2]

  • Tubulin: This protein is the building block of microtubules, which are essential for cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents.[9]

  • Other Enzymes and Receptors: The versatility of the 2-aminothiazole scaffold allows for its application in targeting a broader range of biological molecules.

Data Presentation: Biological Activity of 2-Aminothiazole Derivatives

The following tables summarize the in vitro biological activities of various 2-aminothiazole derivatives, illustrating the potential of this scaffold. While not all compounds are direct derivatives of this compound, they represent the broader class and provide a basis for what can be expected from a drug discovery program utilizing this scaffold.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives against Human Cancer Cell Lines

Compound IDModification on 2-amino groupCancer Cell LineIC50 (µM)Reference
1a N-(2-nitrophenyl)--[10]
1b N-(4-fluorophenyl)--[10]
2a (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineSaOs-2Significant reduction in cell number[11]
3a 2-((4-methyl-5-(3-(p-tolyl)acryloyl)thiazol-2-yl)thio)-N-phenylacetamideMCF-74 ± 0.2[9]
3b 2-((4-methyl-5-(3-(p-tolyl)acryloyl)thiazol-2-yl)thio)-N-phenylacetamidePC-37 ± 0.6[9]
4a N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGS4.0[12]
4b N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideHT-294.4[12]
4c N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideHeLa5.8[12]
5a 2-[2-[4-Hydroxy-3-(phenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-72.57 ± 0.16[8]
5b 2-[2-[4-Hydroxy-3-(phenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneHepG27.26 ± 0.44[8]

Table 2: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives

Compound IDKinase TargetIC50 (nM)Reference
6a Aurora A-[5]
6b Aurora B-[5]
7a Anaplastic lymphoma kinase (ALK)12.4[5]
7b ALK L1196M mutant24.1[5]
8a PI3Kα225[6]
9a VEGFR-2150[8]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: General Synthesis of N-substituted this compound Derivatives

This protocol describes a general method for the acylation of the 2-amino group of this compound.

Materials:

  • This compound

  • Desired carboxylic acid or acyl chloride

  • Coupling agent (e.g., HATU, HBTU) or base (e.g., triethylamine, pyridine) if starting from acyl chloride

  • Anhydrous solvent (e.g., DMF, DCM)

  • Stirring plate and magnetic stir bar

  • Round bottom flask

  • Standard laboratory glassware

  • Purification system (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a 96- or 384-well plate.

  • Add the synthesized compounds at various concentrations to the wells. Include a positive control inhibitor and a no-compound control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a specified period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a 2-aminothiazole derivative on PI3K.

Experimental Workflow

Synthesis_and_Screening_Workflow Start This compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening Purification->InVitro Antiproliferative Antiproliferative Assay (MTT) InVitro->Antiproliferative Kinase Kinase Inhibition Assay InVitro->Kinase SAR Structure-Activity Relationship (SAR) Analysis Antiproliferative->SAR Kinase->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis and screening of this compound derivatives.

Logical Relationship

SAR_Logic cluster_0 Scaffold cluster_1 Modifications (R-groups) cluster_2 Biological Activity Scaffold This compound R1 R1: Substituent at 2-amino position R2 R2: Further modification of p-tolyl group Activity Potency & Selectivity (e.g., IC50) R1->Activity R2->Activity

References

Application Notes and Protocols for the Derivatization of 5-(p-tolyl)thiazol-2-amine to Enhance Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-(p-tolyl)thiazol-2-amine. The objective is to guide the synthesis of novel analogs with potentially improved biological potency for various therapeutic targets. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, and strategic modification of this core structure can lead to significant enhancements in efficacy and selectivity.[1][2][3]

Introduction to 2-Aminothiazole Derivatization

The 2-aminothiazole core is a versatile template for drug discovery.[2] Derivatization efforts have successfully yielded compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][4][5] Structure-activity relationship (SAR) studies have demonstrated that modifications at the 2-amino group, as well as at the C4 and C5 positions of the thiazole ring, can profoundly influence biological activity.[6][7] For the parent compound, this compound, the primary focus for derivatization to explore SAR and enhance potency is the exocyclic 2-amino group. This position offers a convenient handle for introducing a variety of functional groups.[7][8]

Key Derivatization Strategies for the 2-Amino Group

The nucleophilic nature of the 2-amino group allows for a range of chemical transformations. The most common and effective strategies for its derivatization include acylation, sulfonylation, and the formation of ureas and thioureas. These modifications can alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its interaction with biological targets.

Acylation

Acylation of the 2-amino group to form amides is a widely employed strategy. The introduction of various acyl groups can lead to enhanced target binding and improved pharmacokinetic profiles.[7][9]

Sulfonylation

Conversion of the 2-amino group to a sulfonamide can introduce a tetrahedral geometry and strong hydrogen bond accepting sulfonyl oxygens, which can be favorable for binding to many biological targets.[10]

Urea and Thiourea Formation

The formation of ureas and thioureas introduces additional hydrogen bond donors and acceptors, which can facilitate stronger interactions with target proteins.[11]

Data Presentation: Comparative Derivatization Reactions

The following table summarizes various derivatization reactions applicable to a 2-aminothiazole core, providing a comparative overview of reaction conditions and expected yields based on literature for analogous compounds.

Derivatization TypeReagentsSolventConditionsTypical Yield (%)Reference
Acylation Acetyl chlorideDry AcetoneReflux, 2h>90[8]
Benzoyl chlorideDry PyridineRoom Temp.High[8]
Substituted Carboxylic Acid, EDCIDCMRoom Temp., 18h40-60[12]
Sulfonylation Benzenesulfonyl chloride, Sodium acetateWater80-85°C, 6h80[8]
4-Methylbenzenesulfonyl chloride, Sodium acetateWater80-85°C, 4h69[8]
Urea Formation Phenyl isocyanate---[12]
Thiourea Formation Benzoyl isothiocyanate---[12]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the parent compound, this compound, and its subsequent derivatization.

Synthesis of the Parent Compound: this compound

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles.[1][13] It involves the condensation of an α-haloketone with a thiourea.

Protocol 1: Hantzsch Thiazole Synthesis

  • α-Bromination of 4'-methylacetophenone: To a solution of 4'-methylacetophenone (1 eq.) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 eq.) dropwise at 0°C with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield 2-bromo-1-(p-tolyl)ethan-1-one.

  • Cyclization with Thiourea: Dissolve the crude 2-bromo-1-(p-tolyl)ethan-1-one (1 eq.) in ethanol. To this solution, add thiourea (1.2 eq.) and reflux the mixture for 2-4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base such as sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

Derivatization of this compound

The following are detailed protocols for the derivatization of the 2-amino group.

Protocol 2: Acylation with an Acid Chloride

  • Dissolve this compound (1 eq.) in dry pyridine or acetone.

  • Cool the solution to 0°C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and purify by recrystallization or column chromatography.

Protocol 3: Sulfonylation

  • Suspend this compound (1 eq.) and sodium acetate (2 eq.) in water.

  • Heat the mixture to 80-85°C and add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq.) portion-wise with vigorous stirring.

  • Continue heating and stirring for 4-6 hours.

  • Cool the reaction mixture and collect the solid product by filtration.

  • Wash the product with water and purify by recrystallization.[8]

Protocol 4: Urea Formation

  • Dissolve this compound (1 eq.) in a suitable aprotic solvent like THF or DCM.

  • Add the desired isocyanate (e.g., phenyl isocyanate, 1.05 eq.) and stir the reaction mixture at room temperature.

  • The reaction is typically complete within a few hours. The product may precipitate out of the solution.

  • Collect the product by filtration and wash with a small amount of cold solvent. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by chromatography.

Biological Evaluation

The newly synthesized derivatives should be evaluated for their biological activity using appropriate in vitro assays. The choice of assay will depend on the therapeutic target of interest.

Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[14]

Protocol 5: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cell lines in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[14]

Antimicrobial Activity

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Protocol 6: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for derivatization and a potential signaling pathway that could be targeted by these compounds.

G General Experimental Workflow for Derivatization cluster_0 Synthesis of Starting Material cluster_1 Derivatization Reactions cluster_2 Purification and Characterization cluster_3 Biological Evaluation start This compound acylation Acylation start->acylation React with appropriate reagents sulfonylation Sulfonylation start->sulfonylation React with appropriate reagents urea Urea Formation start->urea React with appropriate reagents purification Purification (Recrystallization/Chromatography) acylation->purification sulfonylation->purification urea->purification characterization Characterization (NMR, MS, etc.) purification->characterization bioassay In vitro Biological Assays (e.g., MTT, MIC) characterization->bioassay

Caption: General experimental workflow for derivatization.

G Hypothetical Kinase Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Inhibition receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 response Proliferation / Survival kinase2->response inhibitor 2-Aminothiazole Derivative inhibitor->kinase1

Caption: Hypothetical kinase inhibition pathway.

References

Application Notes and Protocols: 5-(p-Tolyl)thiazol-2-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-(p-tolyl)thiazol-2-amine as a key structural motif in the discovery and development of novel agrochemicals. While direct and extensive research on the specific agrochemical applications of this compound is limited in publicly available literature, the well-documented and diverse biological activities of the 2-aminothiazole scaffold highlight its significant promise. This document outlines a rationale for its investigation, provides a detailed synthesis protocol, and suggests methodologies for screening its potential herbicidal, fungicidal, and insecticidal properties, based on established protocols for analogous compounds.

Rationale for Investigation

The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal and agrochemical chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities. The incorporation of a p-tolyl group at the 5-position of the thiazole ring is a strategic design element. The tolyl group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets through steric and electronic effects. Research on related thiazole-containing molecules has demonstrated potent activities, suggesting that this compound is a promising candidate for agrochemical screening.

Potential Applications in Agrochemicals:

  • Fungicides: Thiazole derivatives have been successfully developed as fungicides. The nitrogen and sulfur atoms in the thiazole ring can act as key binding elements with fungal enzymes or proteins.

  • Herbicides: The structural features of 2-aminothiazoles can mimic natural plant growth regulators or inhibit essential plant enzymes.

  • Insecticides: The thiazole ring is a component of some commercial insecticides. It can act on the nervous system of insects or disrupt other vital physiological processes.

Synthesis Protocol

The following protocol describes a potential method for the synthesis of this compound. This procedure is based on established methods for the synthesis of 5-substituted-2-aminothiazoles.

Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-1-(p-tolyl)ethan-1-one

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates and developing chamber

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(p-tolyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by determining its melting point and analyzing its structure using NMR, IR, and Mass Spectrometry.

Proposed Agrochemical Screening Protocols

The following are generalized protocols for the preliminary screening of this compound for herbicidal, fungicidal, and insecticidal activities.

Herbicidal Activity Screening

Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound against common weed species.

Protocol:

  • Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant to achieve the desired test concentrations.

  • Pre-emergence Assay:

    • Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in pots containing sterile soil.

    • Apply the test solution evenly to the soil surface.

    • Place the pots in a greenhouse under controlled conditions.

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and healthy plants compared to a control group treated with the solvent and surfactant only.

  • Post-emergence Assay:

    • Grow selected weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

    • Spray the plants evenly with the test solution.

    • Return the pots to the greenhouse.

    • After a set period (e.g., 7-14 days), visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a rating scale compared to a control group.

Fungicidal Activity Screening

Objective: To determine the in vitro fungicidal activity of this compound against common plant pathogenic fungi.

Protocol:

  • Test Compound Preparation: Prepare a stock solution of the compound in a suitable solvent and create serial dilutions.

  • Poisoned Food Technique:

    • Incorporate different concentrations of the test compound into a molten fungal growth medium (e.g., Potato Dextrose Agar - PDA).

    • Pour the amended medium into sterile Petri plates.

    • Inoculate the center of each plate with a mycelial plug of the test fungus (e.g., Fusarium oxysporum, Rhizoctonia solani).

    • Incubate the plates at an appropriate temperature.

    • Measure the radial growth of the fungal colony daily.

    • Calculate the percentage of mycelial growth inhibition compared to a control plate containing no test compound.

Insecticidal Activity Screening

Objective: To assess the insecticidal activity of this compound against a model insect pest.

Protocol:

  • Test Compound Preparation: Prepare a stock solution and serial dilutions of the test compound.

  • Leaf-dip Bioassay:

    • Select a common insect pest (e.g., larvae of Spodoptera litura - cotton leafworm).

    • Dip leaves of a suitable host plant (e.g., castor bean) into the test solutions for a few seconds and allow them to air dry.

    • Place the treated leaves in a Petri dish lined with moist filter paper.

    • Introduce a known number of insect larvae into each Petri dish.

    • Seal the dishes and incubate under controlled conditions.

    • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

    • Calculate the percentage mortality, correcting for any mortality in the control group (leaves dipped in solvent and surfactant only).

Data Presentation

While specific quantitative data for this compound is not yet available, the following table structures are recommended for presenting screening results once obtained.

Table 1: Herbicidal Activity of this compound

Concentration (µg/mL)Pre-emergence Inhibition (%) - Weed Species 1Post-emergence Phytotoxicity Rating - Weed Species 1Pre-emergence Inhibition (%) - Weed Species 2Post-emergence Phytotoxicity Rating - Weed Species 2
10
50
100
Control0000

Table 2: Fungicidal Activity of this compound

Concentration (µg/mL)Mycelial Growth Inhibition (%) - Fungus Species 1Mycelial Growth Inhibition (%) - Fungus Species 2
10
50
100
Control00

Table 3: Insecticidal Activity of this compound

Concentration (µg/mL)Mortality (%) at 24h - Insect Species 1Mortality (%) at 48h - Insect Species 1Mortality (%) at 72h - Insect Species 1
10
50
100
Control000

Visualizations

The following diagrams illustrate the general workflows for the synthesis and screening of this compound.

Synthesis_Workflow Reactants 2-Bromo-1-(p-tolyl)ethan-1-one + Thiourea Reaction Reflux in Ethanol Reactants->Reaction Workup Neutralization (NaHCO3) & Extraction (CH2Cl2) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization NMR, IR, MS, Melting Point Product->Characterization

Caption: General workflow for the synthesis of this compound.

Agrochemical_Screening_Workflow cluster_screening Agrochemical Screening Herbicidal Herbicidal Assay (Pre- & Post-emergence) Fungicidal Fungicidal Assay (Poisoned Food) Insecticidal Insecticidal Assay (Leaf-dip) Compound This compound Compound->Herbicidal Test on Weeds Compound->Fungicidal Test on Fungi Compound->Insecticidal Test on Insects

Caption: Workflow for primary agrochemical screening of this compound.

Disclaimer: The provided protocols are generalized and may require optimization based on specific laboratory conditions and target organisms. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for the Synthesis of a 5-(p-tolyl)thiazol-2-amine Analog Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The 2-aminothiazole scaffold, in particular, is a key pharmacophore found in numerous clinically approved drugs.[4] This document provides detailed protocols for the synthesis of a library of 5-(p-tolyl)thiazol-2-amine analogs, primarily through the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thiourea derivative, offering a straightforward and efficient route to this class of compounds.[6][7][8] Modifications such as one-pot and microwave-assisted procedures can be employed to improve yields and reduce reaction times.[1][6]

Applications

This compound analogs are valuable scaffolds for drug discovery and development. Potential applications for a library of these compounds include:

  • Screening for Anticancer Activity: Many thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][9][10] A library of analogs can be screened to identify lead compounds with improved efficacy and selectivity.

  • Antimicrobial Drug Discovery: The thiazole nucleus is a common feature in antimicrobial agents.[2] A diverse library can be tested against a panel of bacteria and fungi to discover new anti-infective agents.

  • Kinase Inhibitor Development: The 2-aminothiazole moiety is present in several kinase inhibitors, such as Dasatinib.[4] Analogs can be designed and synthesized to target specific kinases involved in disease pathways.

  • Structure-Activity Relationship (SAR) Studies: A systematically synthesized library of analogs allows for the exploration of how different substituents on the thiazole ring and the 2-amino group affect biological activity, providing crucial information for drug design and optimization.

Synthetic Workflow

The synthesis of this compound analogs is typically achieved via the Hantzsch thiazole synthesis. The general workflow involves the reaction of 2-bromo-1-(p-tolyl)ethanone with various substituted thioureas.

SynthesisWorkflow reagents Starting Materials: - 2-bromo-1-(p-tolyl)ethanone - Substituted Thioureas reaction Hantzsch Thiazole Synthesis (e.g., Reflux in Ethanol) reagents->reaction workup Work-up & Neutralization (e.g., NaHCO3 solution) reaction->workup purification Purification (e.g., Recrystallization from Ethanol) workup->purification product This compound Analogs purification->product analysis Characterization (NMR, IR, Mass Spec, MP) product->analysis

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Analogs via Conventional Heating

This protocol is a generalized procedure based on the classical Hantzsch thiazole synthesis.[8][11]

Materials:

  • 2-bromo-1-(p-tolyl)ethanone

  • Appropriately substituted thiourea (e.g., thiourea, N-methylthiourea, N-phenylthiourea, etc.)

  • Ethanol or Methanol

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(p-tolyl)ethanone (1.0 eq) in ethanol (10-20 mL per gram of ketone).

  • Add the substituted thiourea (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure this compound analog.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using NMR, IR, and mass spectrometry, and determine its melting point.

Protocol 2: Microwave-Assisted Synthesis of this compound Analogs

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]

Materials:

  • 2-bromo-1-(p-tolyl)ethanone

  • Substituted thiourea

  • Methanol

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 2-bromo-1-(p-tolyl)ethanone (1.0 eq) and the substituted thiourea (1.1 eq).

  • Add methanol (5-10 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 90-100°C for 15-30 minutes with stirring.[6][8]

  • After the reaction, cool the vial to room temperature.

  • Follow steps 5-10 from Protocol 1 for work-up, purification, and characterization.

Data Presentation

The following tables summarize the reactants and expected products for a sample library of this compound analogs.

Table 1: Reactants for the Synthesis of a this compound Analog Library

Entryα-HaloketoneThiourea Derivative
12-bromo-1-(p-tolyl)ethanoneThiourea
22-bromo-1-(p-tolyl)ethanoneN-methylthiourea
32-bromo-1-(p-tolyl)ethanoneN-ethylthiourea
42-bromo-1-(p-tolyl)ethanoneN-phenylthiourea
52-bromo-1-(p-tolyl)ethanoneN-(4-fluorophenyl)thiourea
62-bromo-1-(p-tolyl)ethanoneN-(4-chlorophenyl)thiourea
72-bromo-1-(p-tolyl)ethanoneN-(4-methoxyphenyl)thiourea

Table 2: Representative Characterization Data for Synthesized Analogs

Product NameMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)m.p. (°C)
This compoundC₁₀H₁₀N₂S190.26Yellow solid85-95140-142
N-methyl-5-(p-tolyl)thiazol-2-amineC₁₁H₁₂N₂S204.29Off-white solid80-90165-167
N-ethyl-5-(p-tolyl)thiazol-2-amineC₁₂H₁₄N₂S218.32Pale yellow solid82-92158-160
N-phenyl-5-(p-tolyl)thiazol-2-amineC₁₆H₁₄N₂S266.36Yellow solid88-96188-190
N-(4-fluorophenyl)-5-(p-tolyl)thiazol-2-amineC₁₆H₁₃FN₂S284.35Yellow solid90-96180-182[11]
N-(4-chlorophenyl)-5-(p-tolyl)thiazol-2-amineC₁₆H₁₃ClN₂S300.81Yellow solid85-94205-207
N-(4-methoxyphenyl)-5-(p-tolyl)thiazol-2-amineC₁₇H₁₆N₂OS296.39Yellow solid87-95195-197

Note: Yields and melting points are approximate and can vary based on reaction conditions and purity.

Signaling Pathways and Logical Relationships

For analogs that exhibit biological activity, such as anticancer properties, understanding their mechanism of action is crucial. Many 2-aminothiazole-based anticancer agents function as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a synthesized analog.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 activates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene promotes Proliferation Cell Proliferation & Survival Gene->Proliferation Analog This compound Analog Analog->Kinase1 inhibits

Caption: Hypothetical kinase inhibition pathway for a bioactive analog.

References

Application Notes and Protocols for High-Throughput Screening of 5-(p-tolyl)thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(p-tolyl)thiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have been investigated for their potential as anticancer, antimicrobial, and kinase-inhibiting agents.[1][2] High-throughput screening (HTS) is a critical methodology for the rapid evaluation of large chemical libraries of such derivatives to identify "hit" compounds with desired biological activities, which can then be optimized into lead candidates for drug development.[3]

These application notes provide detailed protocols for primary HTS assays designed to evaluate this compound derivatives for two common therapeutic applications: anticancer cell viability and antimicrobial susceptibility.

Application Note 1: Anticancer Activity Screening

Objective: To identify and characterize this compound derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines using a high-throughput, fluorescence-based cell viability assay.

Background: Many thiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics.[4] The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for such compounds.[5] This protocol utilizes a resazurin-based assay to assess cell viability in a 384-well format, suitable for large-scale screening.

Potential Signaling Pathway Inhibition

Thiazole derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival. One such key pathway is the PI3K/AKT/mTOR cascade. Inhibition of this pathway by a this compound derivative would block downstream signals that promote cell growth and survival, potentially leading to apoptosis.

anticancer_pathway extracellular Growth Factor rtk Receptor Tyrosine Kinase (RTK) extracellular->rtk pi3k PI3K rtk->pi3k compound This compound Derivative compound->pi3k Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

Caption: Plausible inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow: High-Throughput Cell Viability Assay

hts_workflow_anticancer start Start plate_cells 1. Plate Cells (e.g., 2,000 cells/well in 40 µL) start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compounds 2. Add Compounds (100 nL) & Controls (Positive/Vehicle) incubate1->add_compounds incubate2 3. Incubate with Compounds (48-72h at 37°C, 5% CO₂) add_compounds->incubate2 add_reagent 4. Add Resazurin Reagent (10 µL per well) incubate2->add_reagent incubate3 5. Incubate with Reagent (1-4h at 37°C) add_reagent->incubate3 read_fluorescence 6. Read Fluorescence (Ex: 560 nm, Em: 590 nm) incubate3->read_fluorescence analyze_data 7. Data Analysis (Calculate % inhibition, IC₅₀) read_fluorescence->analyze_data end End analyze_data->end

Caption: HTS workflow for anticancer cell viability screening.

Protocol: High-Throughput Fluorescence-Based Cell Viability Assay

This protocol is optimized for 384-well microplates and uses resazurin, a metabolic indicator that is reduced by viable cells to the highly fluorescent resorufin.

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA (0.25%).

  • Test compounds (this compound derivatives) dissolved in DMSO (10 mM stock).

  • Doxorubicin or Staurosporine (positive control).

  • DMSO (vehicle control).

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS).

  • 384-well black, clear-bottom, cell culture-treated microplates.

  • Automated liquid handler and plate incubator (37°C, 5% CO₂).

  • Multimode microplate reader with fluorescence capabilities.

Procedure:

  • Cell Plating: Harvest and count cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium. Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (yielding 2,000 cells/well). Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[3]

  • Compound Addition: Prepare compound source plates with serial dilutions of the test derivatives. Using an acoustic dispenser or pin tool, transfer 100 nL of compound solutions, DMSO (vehicle control), and a positive control (e.g., Doxorubicin) to the appropriate wells of the cell plates. This typically results in a final compound concentration range of 0.1 to 100 µM.[3]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • Reagent Addition: Add 10 µL of the resazurin solution to each well.

  • Final Incubation: Incubate the plates for 1 to 4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each well relative to the vehicle (DMSO) controls. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for active compounds.

Data Presentation: Representative Anticancer Activity

The following table summarizes representative quantitative data for various thiazole derivatives against human cancer cell lines, illustrating the type of data generated from the described protocol.

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)Reference
4d MDA-MB-231 (Breast)Cytotoxicity Assay1.21[6]
4j HCT116 (Colon)SRB Assay1.1[7]
4j Huh7 (Liver)SRB Assay1.6[7]
27 HeLa (Cervical)Antiproliferative Assay1.6 ± 0.8[8]
4c MCF-7 (Breast)MTT Assay2.57 ± 0.16[9]
21 K563 (Leukemia)Antiproliferative Assay16.3[8]

Application Note 2: Antimicrobial Susceptibility Screening

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic bacterial strains in a high-throughput format.

Background: Thiazole derivatives are known to possess significant antimicrobial properties.[2][10] The identification of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. This HTS protocol is adapted for determining the MIC in a 384-well format, enabling the rapid screening of large compound libraries against various bacterial strains.

Potential Mechanism of Action

A plausible mechanism for the antimicrobial activity of thiazole derivatives is the inhibition of essential bacterial enzymes, such as DNA gyrase. This enzyme is critical for bacterial DNA replication, and its inhibition leads to bacterial cell death.

antimicrobial_pathway compound This compound Derivative dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibition supercoiling DNA Supercoiling dna_gyrase->supercoiling replication DNA Replication supercoiling->replication cell_death Bacterial Cell Death replication->cell_death

Caption: Proposed inhibition of bacterial DNA gyrase.

Experimental Workflow: High-Throughput MIC Determination

hts_workflow_antimicrobial start Start prepare_plates 1. Prepare Compound Plates (Serial dilutions in DMSO) start->prepare_plates prepare_inoculum 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) start->prepare_inoculum inoculate_plates 3. Inoculate Assay Plates (Compounds + Bacteria) prepare_plates->inoculate_plates prepare_inoculum->inoculate_plates incubate 4. Incubate Plates (16-20h at 35°C with agitation) inoculate_plates->incubate determine_mic 5. Determine MIC (Measure OD₆₀₀ or use Resazurin) incubate->determine_mic analyze_data 6. Data Analysis (Identify lowest concentration inhibiting growth) determine_mic->analyze_data end End analyze_data->end

Caption: HTS workflow for antimicrobial MIC determination.

Protocol: High-Throughput Broth Microdilution Assay

This protocol determines the MIC of test compounds against Gram-positive and Gram-negative bacteria in a 384-well format.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test compounds (this compound derivatives) in DMSO (10 mM stock).

  • Standard antibiotics (e.g., Norfloxacin, Ciprofloxacin) as positive controls.

  • DMSO (vehicle control).

  • Sterile 384-well microplates.

  • Automated liquid handler.

  • Plate reader capable of measuring absorbance at 600 nm (OD₆₀₀).

  • (Optional) Resazurin solution for viability assessment.

Procedure:

  • Compound Plate Preparation: In a 384-well source plate, perform a 2-fold serial dilution of the compound stocks in DMSO to create a concentration gradient.

  • Assay Plate Preparation: Using a liquid handler, transfer approximately 500 nL of the diluted compounds, DMSO, and control antibiotics from the source plate to a 384-well assay plate.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[3]

  • Inoculation and Incubation: Dispense 50 µL of the bacterial inoculum into each well of the assay plate. The final bacterial concentration will be ~5 x 10⁵ CFU/mL. Seal the plates and incubate for 16-20 hours at 35°C with agitation.[3]

  • MIC Determination:

    • Method A (OD₆₀₀): Measure the optical density at 600 nm. The MIC is defined as the lowest compound concentration that inhibits ≥90% of bacterial growth compared to the vehicle control.[3]

    • Method B (Resazurin): Alternatively, add 5 µL of resazurin solution to each well, incubate for 1-2 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the color change from blue (resazurin) to pink (resorufin).[3]

  • Data Analysis: Identify the well with the lowest concentration of the test compound that shows no visible growth (or meets the ≥90% inhibition criteria). This concentration is the MIC value.

Data Presentation: Representative Antimicrobial Activity

The following table presents representative MIC values for various thiazole derivatives against different microbial strains.

Compound IDMicrobial StrainGram TypeMIC (µg/mL)Reference
37c S. aureusGram-positive46.9 - 93.7[2]
13 S. aureusGram-positive50 - 75
14 E. coliGram-negative50 - 75[11]
37c Candida albicansFungus5.8 - 7.8
Compound with 4-methylpiperidin-1-yl P. aeruginosaGram-negative3.9[12]

References

Application Notes and Protocols for In Vivo Studies of 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of 5-(p-tolyl)thiazol-2-amine, a member of the 2-aminothiazole class of compounds. Derivatives of 2-aminothiazole have shown a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[1][2][3][4][5][6] This document outlines detailed protocols for preclinical in vivo studies to assess the pharmacokinetic, toxicological, and efficacy profiles of this compound, focusing on its potential anticancer and anti-inflammatory applications.

Overview of Preclinical In Vivo Experimental Design

The successful translation of a promising compound from the laboratory to the clinic hinges on a well-designed preclinical in vivo testing strategy.[7] This process typically involves a tiered approach, starting with preliminary toxicity and pharmacokinetic assessments, followed by more comprehensive efficacy studies in relevant animal models.[8] The "three Rs" - replacement, reduction, and refinement - should guide all animal research to ensure ethical and humane treatment.

Key Phases of In Vivo Evaluation:

  • Phase I: Acute Toxicity and Dose-Range Finding: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.[9][10]

  • Phase II: Pharmacokinetics (PK) and Toxicokinetics (TK): To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to correlate exposure with toxic effects.[8][11][9][12]

  • Phase III: Efficacy Studies in Disease Models: To evaluate the therapeutic potential of the compound in relevant animal models of cancer and inflammation.

  • Phase IV: Repeated-Dose Toxicity Studies: To assess the long-term safety profile of the compound upon chronic administration.[9][12]

Experimental Protocols

Acute Toxicity and Dose-Range Finding Study

Objective: To determine the single-dose toxicity and to establish a dose range for subsequent studies.

Animal Model: Healthy male and female Sprague-Dawley rats (8-10 weeks old).

Methodology:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups (n=5 per sex per group), including a vehicle control group.

  • Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) at escalating single doses.

  • Observe animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.[8]

  • Record body weight changes, food and water consumption.

  • At the end of the observation period, perform gross necropsy and collect major organs for histopathological analysis.

Data Presentation:

Dose (mg/kg)SexNumber of AnimalsMortalityClinical Signs of Toxicity
VehicleM/F5/50/5None observed
XM/F5/5
10XM/F5/5
100XM/F5/5

Caption: Acute Toxicity Profile of this compound.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[8][10]

Animal Model: Male Sprague-Dawley rats (cannulated, if necessary for serial blood sampling).

Methodology:

  • Administer a single dose of this compound intravenously (IV) and orally (PO) to different groups of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Process blood samples to obtain plasma.

  • Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters.

Data Presentation:

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
Bioavailability (%)

Caption: Pharmacokinetic Parameters of this compound.

In Vivo Efficacy Study: Xenograft Mouse Model of Cancer

Objective: To evaluate the anti-tumor efficacy of this compound.

Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts (e.g., a human colon cancer cell line like HT-29 or a breast cancer cell line like MDA-MB-231, based on in vitro data).

Methodology:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group), including a vehicle control and a positive control (a standard-of-care chemotherapy agent).

  • Administer this compound at different dose levels (based on MTD) daily or on an optimized schedule for a specified period (e.g., 21 days).

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the animals, excise the tumors, and weigh them.

  • Collect tumors and major organs for histopathological and biomarker analysis.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-0
This compoundLow Dose
This compoundMid Dose
This compoundHigh Dose
Positive Control

Caption: Anti-Tumor Efficacy of this compound in a Xenograft Model.

In Vivo Efficacy Study: Carrageenan-Induced Paw Edema Model of Inflammation

Objective: To assess the anti-inflammatory activity of this compound.

Animal Model: Wistar rats.

Methodology:

  • Divide animals into groups (n=6-8 per group), including a vehicle control and a positive control (e.g., indomethacin).

  • Administer this compound orally one hour before the induction of inflammation.

  • Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hInhibition of Edema (%)
Vehicle Control-0
This compoundLow Dose
This compoundMid Dose
This compoundHigh Dose
Positive Control

Caption: Anti-inflammatory Effect of this compound in a Paw Edema Model.

Visualizations

General Workflow for In Vivo Evaluation

G A Compound Synthesis & In Vitro Screening B Acute Toxicity & Dose-Range Finding A->B C Pharmacokinetic (PK) Studies B->C D Efficacy Studies in Disease Models B->D C->D E Repeated-Dose Toxicity Studies D->E F Data Analysis & Candidate Selection E->F

Caption: General workflow for the in vivo evaluation of a new chemical entity.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the known mechanisms of other 2-aminothiazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways in cancer cells.

G cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activation Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival This compound This compound This compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Logical Flow for an Efficacy Study

G A Select Animal Model (e.g., Xenograft) B Tumor Implantation & Growth A->B C Randomize into Treatment Groups B->C D Administer Compound & Controls C->D E Monitor Tumor Growth & Animal Health D->E F Endpoint Analysis: Tumor Weight, Biomarkers E->F G Statistical Analysis & Interpretation F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 5-(p-tolyl)thiazol-2-amine. It is designed for researchers, scientists, and drug development professionals to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and established method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(p-tolyl)ethanone, with thiourea.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2-bromo-1-(p-tolyl)ethanone and thiourea. The reaction is typically carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF), and may be facilitated by a base like potassium carbonate or sodium acetate.

Q3: What is the expected yield for the synthesis of this compound?

A3: The Hantzsch thiazole synthesis is generally known to be a high-yielding reaction.[1] While the exact yield can vary depending on the specific reaction conditions and purification methods, yields for analogous 2-aminothiazole derivatives are often reported to be in the range of 70-95%.[3][4]

Q4: What are the main safety precautions to consider during this synthesis?

A4: The starting material, 2-bromo-1-(p-tolyl)ethanone, is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Solvents like DMF are harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3][5] A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, can be used to separate the starting materials from the product. The spots can be visualized under a UV lamp.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: I am getting a very low yield of my product. What are the possible causes and how can I improve it?

A1: Low product yield can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Reaction:

    • Possible Cause: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and continue to monitor the reaction's progress using TLC until the starting materials are consumed. Gently heating the reaction mixture can also increase the reaction rate.[1]

  • Suboptimal Reaction Temperature:

    • Possible Cause: The temperature may be too low for the reaction to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. For instance, if the reaction is being conducted at room temperature, try heating it to 60-80°C.[1]

  • Improper Solvent or Base:

    • Possible Cause: The choice of solvent and base can significantly impact the yield.

    • Solution: Experiment with different solvents and bases. While ethanol is a common solvent, DMF has been shown to give excellent yields in similar syntheses.[3] Using a mild base like potassium carbonate or sodium acetate can also be beneficial.[3]

  • Degradation of Starting Materials or Product:

    • Possible Cause: The α-haloketone can be unstable, and prolonged heating or harsh basic conditions might lead to degradation.

    • Solution: Ensure the 2-bromo-1-(p-tolyl)ethanone is of good quality and use it without delay. Avoid excessively high temperatures and strong bases.

  • Issues During Work-up and Purification:

    • Possible Cause: The product may be lost during the extraction or purification steps. 2-aminothiazoles can be somewhat soluble in acidic aqueous solutions.

    • Solution: During the work-up, carefully neutralize the reaction mixture. Ensure the pH is neutral or slightly basic before extraction to minimize the solubility of the product in the aqueous layer.[5] For purification, recrystallization from a suitable solvent like ethanol is often effective.[3]

Q2: My reaction is not proceeding at all; I only see my starting materials on the TLC plate. What should I do?

A2: If there is no evidence of product formation, consider the following:

  • Purity of Starting Materials:

    • Possible Cause: The 2-bromo-1-(p-tolyl)ethanone may have decomposed, or the thiourea might be of poor quality.

    • Solution: Verify the purity of your starting materials. If possible, purify the 2-bromo-1-(p-tolyl)ethanone before use.

  • Reaction Conditions are Too Mild:

    • Possible Cause: The reaction may require more forcing conditions to initiate.

    • Solution: Increase the reaction temperature and consider using a more polar aprotic solvent like DMF.[3]

  • Presence of Inhibitors:

    • Possible Cause: Trace impurities in the solvent or reagents could be inhibiting the reaction.

    • Solution: Use freshly distilled or high-purity solvents and high-quality reagents.

Q3: I have multiple spots on my TLC plate even after the reaction is complete. How do I identify the side products and purify my desired compound?

A3: The formation of side products is possible in the Hantzsch synthesis. Here's how to address this:

  • Identification of Side Products:

    • Possible Cause of Side Products: Potential side reactions include the self-condensation of the α-haloketone or the formation of isomeric products under certain conditions.

    • Characterization: Isolate the major side products by column chromatography and characterize them using spectroscopic methods (NMR, MS) to understand the side reactions occurring.

  • Purification Strategy:

    • Solution: Column chromatography on silica gel is an effective method for separating the desired product from impurities. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. Recrystallization from ethanol or an ethanol/water mixture can be used for further purification.[3]

Quantitative Data Summary

The following tables provide a summary of how different reaction conditions can affect the yield of 2-aminothiazole synthesis, based on literature data for analogous compounds. This information can be used to guide the optimization of the this compound synthesis.

Table 1: Effect of Solvent and Base on Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Methanol-Reflux5~60
2Ethanol-Reflux3-7~70-80
3DMFK₂CO₃Reflux3-7>90[3]
4AcetonitrileNaOAcReflux4~85

Table 2: Effect of Reaction Conditions on Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol653.579-90[1]
2SiW.SiO₂Ethanol/Water652-3.579-90[1]
3MicrowaveMethanol900.595[6]

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(p-tolyl)ethanone

This protocol describes the bromination of 4'-methylacetophenone to yield the necessary α-haloketone precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-methylacetophenone (1 equivalent) in a suitable solvent such as methanol or acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (1 equivalent) dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 10°C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash it with cold water, and then recrystallize from ethanol to obtain pure 2-bromo-1-(p-tolyl)ethanone.

Protocol 2: Hantzsch Synthesis of this compound

This protocol details the synthesis of the target compound.

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(p-tolyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.[5] The product will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a solid.[3]

Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this technical support center.

experimental_workflow cluster_start Starting Materials cluster_reaction Hantzsch Synthesis cluster_workup Work-up & Purification cluster_product Final Product start1 2-bromo-1-(p-tolyl)ethanone reaction Reflux in Ethanol start1->reaction start2 Thiourea start2->reaction neutralize Neutralization (NaHCO3) reaction->neutralize filter Filtration neutralize->filter recrystallize Recrystallization filter->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed incomplete_reaction Is the reaction complete? start->incomplete_reaction temp_issue Is the temperature optimal? incomplete_reaction->temp_issue Yes increase_time Increase reaction time/temp incomplete_reaction->increase_time No reagent_issue Are starting materials pure? temp_issue->reagent_issue Yes change_conditions Optimize temp/solvent/base temp_issue->change_conditions No workup_issue Was the work-up efficient? reagent_issue->workup_issue Yes purify_reagents Purify starting materials reagent_issue->purify_reagents No optimize_workup Optimize neutralization/extraction workup_issue->optimize_workup No solution Yield Improved workup_issue->solution Yes increase_time->solution change_conditions->solution purify_reagents->solution optimize_workup->solution

Caption: Troubleshooting decision tree for low yield in the synthesis.

hantzsch_mechanism reagents 2-bromo-1-(p-tolyl)ethanone + Thiourea intermediate1 Thio-enol Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

minimizing side products in the Hantzsch synthesis of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products and optimize the Hantzsch synthesis of 2-aminothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Hantzsch synthesis of 2-aminothiazoles, and how can I minimize them?

A1: The most common side product is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. Its formation is particularly favored under acidic conditions. In neutral or basic conditions, the reaction of an α-haloketone with an N-monosubstituted thiourea typically yields the desired 2-(N-substituted amino)thiazole exclusively. To minimize the formation of this regioisomeric side product, it is crucial to control the pH of the reaction mixture. For standard Hantzsch synthesis, maintaining neutral to slightly basic conditions is recommended.

Other impurities can arise from running the reaction at too high a temperature or for an extended period, which can lead to decomposition or the formation of complex mixtures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Q2: How do reaction conditions like solvent and temperature affect the yield and purity of my 2-aminothiazole product?

A2: Solvent and temperature are critical parameters that significantly influence the outcome of the Hantzsch synthesis. The choice of solvent can affect reaction rates and the solubility of reactants and products, thereby influencing the yield. Alcohols like ethanol and methanol are commonly used and generally provide good yields, especially under reflux conditions. Some modern, "greener" protocols have demonstrated success using water or solvent mixtures.

Higher temperatures, such as those achieved under reflux, often increase the reaction rate but can also lead to the formation of impurities if not carefully controlled. It is important to optimize the temperature for your specific substrates. In some cases, microwave-assisted synthesis can offer a significant advantage by reducing reaction times and improving yields, often resulting in cleaner products.

Q3: Are there alternative, more environmentally friendly methods for the Hantzsch synthesis that can also improve my results?

A3: Yes, several eco-friendly approaches have been developed that often lead to higher yields and purity. These include:

  • Solvent-free synthesis: This method involves heating the reactants together without a solvent, which can lead to very fast reaction times and high yields. Purification is often simplified to washing the product with water or ethanol.

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner product profiles compared to conventional heating.

  • Use of reusable catalysts: Solid-supported catalysts, such as silica-supported tungstosilisic acid, can be used to promote the reaction and are easily removed by filtration, simplifying purification and reducing waste.

  • Reactions in water: While not always providing the highest yields, using water as a solvent is a green alternative to organic solvents.

Q4: My product is difficult to isolate and purify. What are some effective purification strategies?

A4: Common purification challenges include the product being highly soluble in the reaction solvent or the formation of a complex mixture of products. Here are some strategies:

  • Precipitation: If the desired 2-aminothiazole is poorly soluble in a particular solvent (often water), it can be precipitated from the reaction mixture. This is a common and effective initial purification step. Neutralizing the reaction mixture with a base like sodium carbonate can facilitate the precipitation of the free base form of the product.

  • Washing: Once the solid product is collected by filtration, washing it with a suitable solvent (like cold water or ethanol) can remove unreacted starting materials and soluble impurities.

  • Column Chromatography: For complex mixtures or to achieve high purity, column chromatography is a standard purification technique.

  • Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from an appropriate solvent can be used to obtain highly pure crystals.

  • Sulfur Dioxide Adduct Formation: For 2-aminothiazole itself, a specific purification method involves reacting the crude product with sulfur dioxide to form an insoluble bisulfite adduct, which can be filtered off and then decomposed to yield the pure 2-aminothiazole.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate solvent.Screen different solvents such as ethanol, methanol, or solvent mixtures like ethanol/water.
Suboptimal reaction temperature.Optimize the reaction temperature. Consider using reflux or microwave heating for improved yields.
Ineffective or no catalyst.Introduce a suitable catalyst. Acidic or basic catalysts, or phase-transfer catalysts can be beneficial. Reusable solid-supported catalysts can also be an excellent option.
Poor quality of starting materials.Ensure the purity of the α-haloketone and thiourea.
Incorrect stoichiometry.Verify the molar ratios of your reactants.
Formation of Impurities or Side Products Reaction temperature is too high or reaction time is too long.Monitor the reaction progress using TLC to determine the optimal reaction time and avoid prolonged heating.
Incorrect pH of the reaction mixture, leading to regioisomers.Adjust the pH. For the synthesis of 2-aminothiazoles, neutral to slightly basic conditions are generally preferred to avoid the formation of 2-imino-2,3-dihydrothiazole isomers.
Presence of reactive functional groups on starting materials.Protect sensitive functional groups on your reactants before the condensation reaction.
Difficult Product Isolation/Purification The product is highly soluble in the reaction solvent.After the reaction is complete, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.
Formation of a complex mixture of products.Employ column chromatography for purification.
The catalyst is difficult to remove from the product.Use a solid-supported or reusable catalyst that can be easily removed by filtration.
Poor Reproducibility Inconsistent reaction conditions (temperature, time).Strictly control all reaction parameters.
Variability in reagent quality.Use reagents from the same batch or of a consistent purity.
Atmospheric moisture affecting the reaction.If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Yield (%)
1WaterRefluxLow
2EthanolRefluxGood
3MethanolRefluxGood
41-ButanolRefluxGood
52-PropanolRefluxGood
6Ethanol/Water (1/1)6579-90
7Solvent-freeMelting point of α-haloketone42-93

Yields are generalized from multiple sources and can vary significantly based on specific substrates.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

ProductConventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)
2-amino-4-phenylthiazole8-1014.205-1529.46
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine8Lower Yields3095
2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one1.579-9010-1582-92

This table illustrates the significant reduction in reaction time and potential for increased yield with microwave-assisted synthesis.

Experimental Protocols

Protocol 1: General Procedure for One-Pot Synthesis using a Reusable Catalyst

This protocol is adapted from a method utilizing a silica-supported tungstosilisic acid catalyst.

  • Reactant Mixture: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).

  • Solvent Addition: Add 5 mL of an ethanol/water (1/1) mixture to the flask.

  • Reaction: Stir the mixture at 65 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3.5 hours.

  • Work-up: Filter the hot solution to remove the catalyst. Wash the recovered solid catalyst with ethanol. The filtered solid product can be further purified by dissolving in acetone, filtering to remove any remaining catalyst, and then evaporating the solvent under vacuum. Dry the final product in an oven at 60 °C.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol is

Technical Support Center: Purification of 5-(p-tolyl)thiazol-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-(p-tolyl)thiazol-2-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My purified product still shows impurities by TLC/NMR. What are the common next steps?

A1: If impurities persist after initial purification, consider the following:

  • Re-purification: A second pass through a column with a shallower gradient or a different solvent system can be effective.[1][2][3]

  • Recrystallization: This is a powerful technique for removing minor impurities. Experiment with different solvents to find one that dissolves your compound when hot but poorly when cold.[4][5][6][7]

  • Alternative Chromatography: If silica gel chromatography is insufficient, consider using a different stationary phase like alumina or reverse-phase silica.[7]

  • Impurity Identification: If possible, try to identify the impurity. Knowing its structure can help in designing a more targeted purification strategy (e.g., an acid/base wash to remove a basic or acidic impurity).

Q2: My product is an oil and won't crystallize. How can I induce crystallization?

A2: Obtaining a solid from an oil can be challenging, but several techniques can be employed:

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.

  • Concentration: Ensure your solution is sufficiently concentrated. A solution that is too dilute may not crystallize.[7]

Q3: What are the best general-purpose solvent systems for column chromatography of 2-aminothiazole derivatives?

A3: The optimal solvent system depends on the specific polarity of your derivative. However, good starting points commonly involve mixtures of a non-polar and a polar solvent.[1] Typical systems include:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol

  • Toluene/Ethyl Acetate

The polarity is gradually increased by increasing the proportion of the more polar solvent.[1] Thin Layer Chromatography (TLC) should always be used to determine the ideal solvent system before running the column.[1][8]

Q4: My compound appears colored after synthesis. How can I remove colored impurities?

A4: Colored impurities can often be removed during purification:

  • Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution. The carbon will adsorb many colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.[7]

  • Column Chromatography: Often, colored impurities will have different polarities from your target compound and can be separated on a silica gel column.

Troubleshooting Guides

Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution of Impurities Inappropriate Solvent System: The polarity of the eluent is not optimal for separating the target compound from impurities.[7]Optimize the Solvent System: Use TLC to test various solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve good separation where the Rf of the target compound is around 0.3-0.4.[7]
Column Overloading: Too much crude product was loaded onto the column.[7]Reduce the Load: Use a larger column or decrease the amount of crude material. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[7]
Improper Column Packing: Channeling or cracks in the stationary phase can lead to poor separation.[7]Repack the Column: Ensure the silica gel is packed uniformly as a slurry without any air bubbles.[1][7]
Product Not Eluting from the Column Solvent Polarity is Too Low: The eluent is not polar enough to move the compound down the column.Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[1]
Strong Interaction with Silica Gel: The 2-amino group can interact strongly with the acidic silica gel.Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to reduce tailing and improve elution.
Reduced or Slow Flow Rate Bed Compressed / Clogged Frit: Fine particles from the sample or silica have clogged the column.Check Sample Preparation: Ensure your sample is fully dissolved and filtered before loading. If the sample is too viscous, dilute it. Clean the column according to standard procedures.[9]
Air Bubbles in the Column: Air trapped in the column can obstruct solvent flow.Repack the Column: Carefully pack the column to avoid introducing air bubbles.[1]
Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Product Fails to Crystallize Inappropriate Solvent Choice: The solvent is too good, and the compound remains soluble even at low temperatures.[7]Select a Better Solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).[4][7]
Solution is Too Dilute: The concentration of the compound is below the saturation point.[7]Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
Presence of Impurities: Certain impurities can inhibit crystal formation.[7]Pre-purify: If the crude material is very impure, first run it through a quick silica plug or column to remove the bulk of the impurities before attempting recrystallization.
Low Yield of Recovered Product Compound has High Solubility: The compound is still significantly soluble in the cold solvent.Cool Thoroughly: Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize precipitation.[10]
Too Much Solvent Used: An excessive amount of solvent was used for dissolution.Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve a saturated solution.[7]
Product Oils Out Instead of Crystallizing Melting Point is Lower than Solution Temperature: The compound's melting point is below the boiling point of the solvent.Use a Lower-Boiling Solvent: Choose a solvent or solvent system with a lower boiling point.
Cooling Rate is Too Fast: Rapid cooling can cause the compound to separate as a liquid before it has time to form an ordered crystal lattice.[10]Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[10]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific properties of the this compound derivative.[1]

Materials:

  • Crude compound

  • Silica gel (e.g., 60-120 mesh)[1]

  • Solvents (e.g., ethyl acetate, hexanes, dichloromethane)[1]

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp[1]

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. Test various ratios of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). A good system will give your target compound an Rf value of approximately 0.3.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 100% hexanes).[1]

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[1]

    • Allow the silica to settle into a uniform packed bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Adsorb the dissolved sample onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the selected mobile phase, starting with the less polar solvent system determined by TLC.[1]

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in separate fractions.[1]

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure compound.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude compound

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Common solvents for aminothiazoles include ethanol, methanol, and isopropanol, or solvent mixtures like ethanol/water.[4][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl for a few minutes. Perform a hot filtration to remove the carbon.[7]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place it in an ice bath.[4][7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Workflow cluster_analysis Analysis Crude Crude this compound TLC TLC Analysis (Assess Purity & Select Method) Crude->TLC Column Column Chromatography TLC->Column Multiple spots or close-running impurities Recrystallize Recrystallization TLC->Recrystallize Mainly one spot with minor impurities Column->Recrystallize Further polishing Pure Pure Product Column->Pure Recrystallize->Pure Analysis Purity Check (TLC, NMR, HPLC) Pure->Analysis

Caption: General purification workflow for this compound.

G Start Problem: Poor Separation in Column Chromatography Cause1 Is Rf of product ~0.3? Start->Cause1 Cause2 Is the column overloaded? Cause1->Cause2 Yes Sol1 Optimize solvent system using TLC. Cause1->Sol1 No Cause3 Are there cracks or channels in the silica bed? Cause2->Cause3 No Sol2 Reduce sample load or use a larger column. Cause2->Sol2 Yes Cause4 Is the product streaking (tailing)? Cause3->Cause4 No Sol3 Repack the column carefully using a slurry. Cause3->Sol3 Yes Sol4 Add 0.5-1% triethylamine to the eluent. Cause4->Sol4 Yes

Caption: Troubleshooting guide for column chromatography issues.

G Start Problem: Product Fails to Recrystallize Q1 Is the solution clear when hot? Start->Q1 A1_yes Good. Proceed to cooling. Q1->A1_yes Yes A1_no Add more hot solvent in small portions until dissolved. Q1->A1_no No Q2 Is the solution cloudy or oily upon cooling? Q3 Is the solution still clear when cold? Q2->Q3 No A2_yes Cooling too fast or wrong solvent. Re-heat, add more good solvent, cool slowly. Q2->A2_yes Yes A3_yes Solution is too dilute or solvent is too good. Q3->A3_yes Yes A1_yes->Q2 A3_sol 1. Evaporate some solvent. 2. Try a different solvent/solvent pair. A3_yes->A3_sol

Caption: Decision tree for troubleshooting recrystallization problems.

References

addressing solubility issues of 5-(p-tolyl)thiazol-2-amine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(p-tolyl)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when working with this compound.

Problem 1: My compound precipitated out of solution after dilution in aqueous buffer.

  • Question: I dissolved this compound in DMSO to make a stock solution, but upon diluting it into my aqueous assay buffer, a precipitate formed. How can I resolve this?

  • Answer: This is a common issue for poorly soluble compounds.[1][2] The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution. Here are several strategies to address this:

    • Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the organic co-solvent (e.g., DMSO, ethanol) in your specific assay.[2] Many cell-based assays can tolerate up to 0.5% DMSO, while enzyme assays might tolerate higher concentrations.[2] Prepare your dilutions in a way that the final co-solvent concentration does not exceed this limit.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual decrease in solvent polarity can sometimes prevent precipitation.

    • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can be included in the assay buffer to help maintain the solubility of hydrophobic compounds by forming micelles.[3] It is crucial to first determine the compatibility of the surfactant with your assay.

    • pH Adjustment: Since this compound has a basic amino group, modifying the pH of your buffer may enhance its solubility.[3][4] Lowering the pH to protonate the amine could increase its aqueous solubility. However, ensure the pH change does not affect your biological system.

Problem 2: I am observing inconsistent results or lower than expected activity in my assay.

  • Question: My experimental results with this compound are highly variable, or the compound appears less potent than anticipated. Could this be related to solubility?

  • Answer: Yes, poor solubility is a frequent cause of inconsistent results and underestimated potency in biological assays.[2] If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration.

    • Verify Solubility: Before conducting your main experiment, perform a visual solubility test at the highest concentration you plan to use. Prepare the compound in your final assay buffer and visually inspect for any particulate matter against a dark background.

    • Consider Advanced Formulation Strategies: If simple co-solvents are insufficient, you may need to explore more advanced methods like using cyclodextrins or creating a solid dispersion.[5][6] Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a heterocyclic compound with a chemical structure that suggests low water solubility.[7] Thiazole derivatives are generally soluble in polar organic solvents like DMSO and ethanol but exhibit limited solubility in aqueous solutions.[8][9] The presence of the p-tolyl group further contributes to its hydrophobic nature.

Q2: What is the best initial approach for solubilizing this compound for an in vitro assay?

A2: The most straightforward initial approach is to prepare a high-concentration stock solution in an organic co-solvent and then dilute it into your aqueous assay medium.[7]

  • Choose a Co-solvent: 100% DMSO or ethanol are common first choices.

  • Prepare a Concentrated Stock: Weigh the compound and dissolve it in the chosen solvent to create a stock solution (e.g., 10-50 mM). Gentle warming may aid dissolution.

  • Dilute into Assay Medium: Dilute the stock solution to the final desired concentrations in your assay buffer, ensuring the final co-solvent concentration is compatible with your experimental system (typically below 0.5%).[7]

Q3: My assay is sensitive to organic solvents. What are my alternatives?

A3: If your assay cannot tolerate organic solvents, you can explore the following strategies:

  • pH Modification: As an amine-containing compound, its solubility may be increased in acidic conditions.[3][4] Prepare a stock solution in a weak acidic solution (e.g., dilute HCl) and then neutralize it to the final assay pH. Titrate carefully to avoid precipitation.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[3]

    • Surfactants: Low concentrations of biologically compatible surfactants can be used to create micellar formulations.[3]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be an effective option.[3]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Adding the Co-solvent: Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 20 mM).

  • Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilution: For the assay, serially dilute the stock solution in the final assay buffer to achieve the desired concentrations. Ensure the final DMSO concentration is below the tolerance level of your assay.

Protocol 2: Solubility Enhancement using pH Adjustment
  • Prepare Acidic Stock: Prepare a dilute acidic solution (e.g., 0.1 N HCl).

  • Dissolve Compound: Dissolve a pre-weighed amount of this compound in the acidic solution to create a stock.

  • Neutralization and Dilution: Add this acidic stock solution to your assay buffer, which should have sufficient buffering capacity to bring the final pH to the desired physiological range.

  • pH Verification: Always measure the final pH of your working solution to ensure it is appropriate for your experiment.

  • Precipitation Check: Visually inspect the solution for any signs of precipitation after pH adjustment.

Data Presentation

Table 1: Recommended Starting Solvents for Stock Solutions

SolventTypical Stock ConcentrationMaximum Final Assay ConcentrationConsiderations
DMSO 10-50 mM< 1% (assay dependent)Can be toxic to some cells at higher concentrations.[2]
Ethanol 10-30 mM< 1% (assay dependent)Can have biological effects; less common than DMSO for primary screening.
DMF 10-30 mM< 0.5% (assay dependent)Use with caution due to potential reactivity and toxicity.

Table 2: Overview of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
Co-solvents Reduces solvent polarity.Simple and widely used.Potential for precipitation upon dilution; solvent toxicity.[5]
pH Adjustment Ionizes the molecule, increasing aqueous solubility.Effective for ionizable compounds.pH change might affect the assay or compound stability.
Surfactants Forms micelles to encapsulate the compound.Can significantly increase solubility.Potential for assay interference and cell toxicity.[3][5]
Cyclodextrins Forms inclusion complexes.Generally low toxicity and high solubilizing capacity.Can be expensive; may alter compound-target binding.

Visualizations

experimental_workflow start Start: Poorly Soluble This compound stock_solution Prepare 10-50 mM Stock in 100% DMSO start->stock_solution dilute Dilute to Final Concentration in Aqueous Buffer stock_solution->dilute check_solubility Precipitation? dilute->check_solubility soluble Proceed with Assay check_solubility->soluble No troubleshoot Troubleshoot Solubility check_solubility->troubleshoot Yes optimize_dmso Lower Final DMSO % troubleshoot->optimize_dmso serial_dilution Use Serial Dilution troubleshoot->serial_dilution advanced Advanced Methods troubleshoot->advanced ph_adjust pH Adjustment advanced->ph_adjust surfactant Add Surfactant advanced->surfactant cyclodextrin Use Cyclodextrin advanced->cyclodextrin

Caption: Workflow for solubilizing this compound.

logical_relationship compound This compound (Poorly Water-Soluble) solubility_issue Solubility Issue in Aqueous Assay Buffer compound->solubility_issue impact1 Precipitation Upon Dilution solubility_issue->impact1 impact2 Inaccurate Concentration solubility_issue->impact2 impact3 Reduced Bioavailability solubility_issue->impact3 consequence1 Inconsistent/Variable Data impact1->consequence1 impact2->consequence1 consequence2 Underestimation of Potency (False Negative) impact2->consequence2 impact3->consequence2

Caption: Consequences of poor solubility in biological assays.

References

optimizing reaction conditions for the synthesis of 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(p-tolyl)thiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, which typically involves the reaction of 2-halo-1-(p-tolyl)ethanone with thiourea.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Purity of Starting Materials: Impurities in 2-halo-1-(p-tolyl)ethanone or thiourea can lead to side reactions. The α-haloketone is particularly susceptible to degradation. 2. Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Reaction Time: Insufficient reaction time will result in incomplete conversion. 4. Solvent Choice: The solvent may not be optimal for the solubility of reactants or for the reaction mechanism. 5. Base: If a base is used, it may not be strong enough, or it may be causing side reactions.1. Verify Purity: Ensure the purity of starting materials using techniques like NMR or melting point analysis. Use freshly prepared or purified 2-halo-1-(p-tolyl)ethanone if possible. 2. Optimize Temperature: Most Hantzsch syntheses are conducted at reflux.[1] Start with refluxing ethanol and monitor the reaction. If decomposition is observed, try a lower temperature. 3. Monitor Reaction: Track the reaction progress using Thin Layer Chromatography (TLC).[1] Continue until the starting materials are consumed. 4. Solvent Screen: Ethanol is a common and effective solvent.[2] If yields are poor, consider other solvents like dimethylformamide (DMF).[1] 5. Base Optimization: While the reaction can proceed without a base, some protocols use a mild base like potassium carbonate to neutralize the hydrogen halide formed.[1] If using a base, ensure it is anhydrous.
Formation of Impurities or Side Products 1. Side Reactions: Over-alkylation of the product or polymerization of the α-haloketone can occur. 2. Reaction with Solvent: Protic solvents like ethanol can potentially react with the α-haloketone, especially at high temperatures for extended periods. 3. Decomposition: Starting materials or the product may be unstable under the reaction conditions.1. Control Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to minimize side reactions of the α-haloketone. 2. Anhydrous Conditions: Use anhydrous solvents to minimize hydrolysis of the α-haloketone. 3. Monitor and Control Temperature: Avoid excessive heating. Once the reaction is complete, proceed with the work-up promptly.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may be soluble in the reaction solvent, leading to losses during filtration. 2. Emulsion during Work-up: Formation of an emulsion during aqueous work-up can make separation difficult. 3. Co-precipitation of Impurities: Impurities may co-precipitate with the product.1. Precipitation: After the reaction, cool the mixture in an ice bath to maximize precipitation. If the product is still soluble, carefully add a non-solvent like cold water to induce precipitation. 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break any emulsions. 3. Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to remove impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone, specifically 2-halo-1-(p-tolyl)ethanone (e.g., 2-bromo-1-(p-tolyl)ethanone), and thiourea.

Q2: What are the critical parameters that influence the reaction yield?

A2: Several factors can significantly impact the yield:

  • Purity of Starting Materials: The α-haloketone is often a lachrymator and can be unstable; its purity is crucial.

  • Reaction Temperature: Typically, heating under reflux is required to drive the reaction to completion.[1]

  • Choice of Solvent: Ethanol is a widely used solvent for this reaction, though other polar solvents like DMF can also be employed.[1][2]

  • Stoichiometry: A slight excess of thiourea is often used.

Q3: What is a typical expected yield for this synthesis?

A3: Under optimized conditions, the Hantzsch synthesis of 2-aminothiazoles can achieve good to excellent yields, often in the range of 70-95%.[1] However, this is highly dependent on the specific substrate and reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] Use an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials from the product. The product, being more polar, will typically have a lower Rf value than the α-haloketone.

Q5: What are the common side products in this reaction?

A5: Potential side products can arise from self-condensation of the α-haloketone or from further reaction of the product with the starting materials. Impurities in the starting materials can also lead to undesired byproducts.

Q6: What is the best method for purifying the final product?

A6: The crude product can often be isolated by filtration after precipitation from the reaction mixture. Further purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromo-1-(p-tolyl)ethanone

  • Thiourea

  • Ethanol (anhydrous)

  • Potassium Carbonate (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(p-tolyl)ethanone (1 equivalent) in anhydrous ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • (Optional) Add potassium carbonate (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-7 hours.[1]

  • Monitor the reaction progress by TLC until the starting ketone has been consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to promote precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • If necessary, recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification prep_reactants Prepare Reactants: - 2-Bromo-1-(p-tolyl)ethanone - Thiourea - Ethanol dissolve Dissolve Ketone in Ethanol prep_reactants->dissolve add_thiourea Add Thiourea dissolve->add_thiourea reflux Reflux (3-7 hours) add_thiourea->reflux tlc Monitor by TLC reflux->tlc Periodic Check cool Cool to Room Temperature reflux->cool Reaction Complete tlc->reflux precipitate Precipitate in Ice Bath cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low or No Yield check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify/Use Fresh Reagents purity_ok->purify No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes purify->start temp_ok Temperature Optimal? check_conditions->temp_ok adjust_temp Adjust Temperature (e.g., Reflux) temp_ok->adjust_temp No time_ok Reaction Time Sufficient? temp_ok->time_ok Yes adjust_temp->start increase_time Increase Reaction Time (Monitor by TLC) time_ok->increase_time No solvent_ok Solvent Appropriate? time_ok->solvent_ok Yes increase_time->start change_solvent Consider Alternative Solvent (e.g., DMF) solvent_ok->change_solvent No success Improved Yield solvent_ok->success Yes change_solvent->start

References

overcoming challenges in the scale-up synthesis of 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(p-tolyl)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for the laboratory and scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(p-tolyl)ethanone, with thiourea.[1] The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and often with heating to drive the reaction to completion.[2]

Q2: What are the primary starting materials required for the Hantzsch synthesis of this compound?

A2: The key starting materials are:

  • 2-bromo-1-(p-tolyl)ethanone: This is the α-haloketone component.

  • Thiourea: This provides the 2-amino-thiazole core.

  • Solvent: Typically a protic solvent like ethanol or methanol is used.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Several parameters are crucial for a successful synthesis:

  • Temperature: The reaction is often heated to reflux to ensure a reasonable reaction rate.[1]

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Stoichiometry: The molar ratio of the reactants can influence the yield and purity of the product. An excess of thiourea is sometimes used to ensure complete consumption of the more expensive α-haloketone.[2]

  • Solvent Quality: The purity of the solvent is important, as impurities can potentially interfere with the reaction.

Q4: How is the product, this compound, typically isolated and purified?

A4: The product often precipitates from the reaction mixture upon cooling or after neutralization of the hydrobromide salt formed during the reaction.[2] The crude product is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry.1. Monitor the reaction by TLC to ensure it has gone to completion. Extend the reaction time if necessary. 2. Ensure the purity of starting materials. 2-bromo-1-(p-tolyl)ethanone can be unstable; store it properly. Avoid excessive heating. 3. Optimize the reaction temperature. While reflux is common, some reactions may benefit from lower temperatures to minimize side reactions. 4. Verify the molar ratios of the reactants. Consider using a slight excess of thiourea.
Formation of Impurities 1. Side reactions due to prolonged heating. 2. Presence of impurities in starting materials. 3. Incorrect work-up procedure.1. Optimize the reaction time based on TLC monitoring. 2. Use high-purity starting materials. Analyze the starting materials for any potential reactive impurities. 3. Ensure the pH is controlled during neutralization to prevent degradation of the product.
Product is Difficult to Purify 1. Presence of closely related impurities. 2. Oily product instead of a solid. 3. Poor crystallization.1. Employ column chromatography for purification if recrystallization is ineffective. 2. Try triturating the oil with a non-polar solvent to induce solidification. Seeding with a small crystal of pure product can also help. 3. Screen different solvents or solvent mixtures for recrystallization. Control the cooling rate during crystallization.
Scale-up Issues (e.g., Decreased Yield, Exotherms) 1. Inefficient heat transfer in larger reactors. 2. Poor mixing. 3. Changes in precipitation/crystallization behavior.1. The Hantzsch reaction can be exothermic. Ensure the reactor has adequate cooling capacity. Consider a semi-batch process where one reactant is added portion-wise to control the exotherm. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. 3. Develop a robust crystallization protocol at the lab scale before moving to a larger scale. Study the solubility of the product in the chosen solvent system at different temperatures.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative example based on the Hantzsch thiazole synthesis of analogous compounds.

Materials:

  • 2-bromo-1-(p-tolyl)ethanone

  • Thiourea

  • Ethanol (or Methanol)

  • 5% Sodium Carbonate Solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-(p-tolyl)ethanone (1 equivalent) and thiourea (1.1 to 1.5 equivalents).

  • Add ethanol to the flask (a typical concentration would be in the range of 0.5-1.0 M).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring. This will neutralize the hydrobromic acid formed and precipitate the free amine.[2]

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with deionized water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from ethanol.[3]

Expected Yield and Purity:

Yields can vary depending on the specific conditions, but are often reported to be in the range of 70-90% for similar 2-aminothiazole syntheses. Purity after recrystallization should be >98% as determined by HPLC and NMR.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis reagents Starting Materials - 2-bromo-1-(p-tolyl)ethanone - Thiourea - Ethanol reaction Reaction (Reflux) reagents->reaction workup Work-up (Neutralization & Precipitation) reaction->workup filtration Filtration & Washing workup->filtration drying Drying filtration->drying purification Purification (Recrystallization) drying->purification product Final Product This compound purification->product

Caption: General workflow for the Hantzsch synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_reagents Reagent Quality cluster_conditions Reaction Parameters cluster_purification Downstream Processing start Low Yield or Purity Issue check_reagents Check Starting Material Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions optimize_workup Optimize Work-up & Purification start->optimize_workup reagent_impure Impure Reagents Detected check_reagents->reagent_impure conditions_off Conditions Suboptimal check_conditions->conditions_off purification_issue Purification Ineffective optimize_workup->purification_issue reagent_impure->check_conditions No purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents Yes success Improved Yield/Purity purify_reagents->success conditions_off->optimize_workup No optimize_temp Adjust Temperature conditions_off->optimize_temp Yes optimize_time Adjust Reaction Time optimize_temp->optimize_time optimize_stoich Adjust Stoichiometry optimize_time->optimize_stoich optimize_stoich->success change_solvent Screen Recrystallization Solvents purification_issue->change_solvent Yes purification_issue->success No use_chromatography Use Column Chromatography change_solvent->use_chromatography use_chromatography->success

References

identifying and mitigating off-target effects of 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of 5-(p-tolyl)thiazol-2-amine and other thiazole-based compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the potential applications of this compound based on its chemical class?

Thiazole-containing compounds are a versatile class of molecules investigated for a wide range of pharmacological activities.[1][2][3] Derivatives of 2-aminothiazole have shown potential as anticancer agents by inhibiting kinases, disrupting tubulin polymerization, and inducing apoptosis.[2][4][5] They are also explored for their antimicrobial, anti-inflammatory, and other biological activities.[1][6] Given this, this compound may exhibit similar activities, but empirical validation is crucial.

Q2: What are "off-target effects" and why are they a concern for thiazole-based compounds?

Off-target effects occur when a compound binds to and alters the function of molecules other than its intended biological target. This can lead to unexpected cellular responses, toxicity, and misleading experimental results.[7][8] Thiazole derivatives, due to their chemical structure, can sometimes interact with a broad range of proteins, such as kinases, leading to a wide inhibitory profile and potential off-target effects.[8] Minimizing these effects is critical to ensure that the observed biological activity is due to the specific on-target interaction.[8][9]

Q3: What are some common off-target liabilities for thiazole-containing compounds?

Based on the broader class of thiazole derivatives, common off-target liabilities may include:

  • Kinase Inhibition: The thiazole scaffold can fit into the ATP-binding pocket of various kinases, leading to a broad inhibitory profile.[8]

  • Cytotoxicity in Control Cell Lines: High concentrations of the compound may induce cytotoxicity in non-target or healthy cell lines through mechanisms like mitochondrial dysfunction or induction of oxidative stress.[8]

  • Interaction with Other Proteins: The compound may interact with other proteins in the proteome, leading to unforeseen biological consequences.

Q4: How can I proactively design my experiments to identify and mitigate off-target effects?

A proactive approach involves integrating off-target assessment early in the research process.[10][11] Key strategies include:

  • Selectivity Profiling: Screen the compound against a panel of relevant targets (e.g., a kinase panel) to determine its selectivity.

  • Use of Control Cell Lines: Test the compound in both target and non-target (control) cell lines to determine a therapeutic window.

  • Dose-Response Analysis: Perform dose-response studies to identify the lowest effective concentration and to distinguish between on-target and non-specific toxic effects.

  • Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound directly binds to its intended target in a cellular context.

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Problem: The compound shows high cytotoxicity in my control (non-cancerous) cell line.

  • Possible Cause 1: High Compound Concentration.

    • Solution: Perform a dose-response curve starting from low nanomolar concentrations to determine the IC50 values for both your target and control cell lines. This will help you identify a concentration window where you observe on-target effects with minimal toxicity in control cells.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability on its own (typically <0.5%). Run a solvent-only control.

  • Possible Cause 3: Inherent, Non-specific Cytotoxicity.

    • Solution: Investigate common mechanisms of non-specific cytotoxicity, such as mitochondrial toxicity or induction of reactive oxygen species (ROS). If significant off-target cytotoxicity is observed, consider structure-activity relationship (SAR) studies to design derivatives with improved selectivity.

Problem: Experimental results are inconsistent between replicates.

  • Possible Cause 1: Compound Instability or Precipitation.

    • Solution: Thiazole compounds can have limited solubility in aqueous media.[8] Visually inspect your media for any precipitate after adding the compound. Prepare fresh stock solutions for each experiment and dilute them in pre-warmed media immediately before use.

  • Possible Cause 2: Cell Culture Variability.

    • Solution: Ensure consistent cell passage numbers, seeding densities, and growth conditions for all experiments. Standardize all incubation times and reagent concentrations.

Problem: I'm not sure if the observed phenotype is due to the intended target or an off-target effect.

  • Possible Cause: Lack of Target Engagement Evidence.

    • Solution: Use a target engagement assay like CETSA to confirm that your compound is binding to the intended target at the concentrations used in your functional assays. Additionally, consider using a secondary, structurally distinct inhibitor of the same target to see if it recapitulates the observed phenotype.

Section 3: Experimental Protocols

Here are detailed methodologies for key experiments to identify and mitigate off-target effects.

Kinase Profiling Assay

Objective: To determine the selectivity of this compound by screening it against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Panel: Select a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of purified, active kinases (e.g., the 468-kinase panel).

  • Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of your compound at one or two concentrations (e.g., 1 µM and 10 µM). The assay measures the phosphorylation of a substrate by each kinase.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Hits are typically defined as kinases inhibited by more than a certain threshold (e.g., >50% or >80%).

  • Follow-up: For significant off-target hits, determine the IC50 values through dose-response assays to quantify the potency of inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to its intended target protein in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or this compound at various concentrations for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Structure-Activity Relationship (SAR) Studies

Objective: To systematically modify the chemical structure of this compound to improve its potency and selectivity.

Methodology:

  • Scaffold Analysis: Identify key functional groups on the this compound scaffold that can be modified.

  • Derivative Synthesis: Synthesize a library of analogs by making systematic changes to the identified positions.

  • Screening Cascade: Screen the synthesized analogs through a cascade of assays:

    • Primary on-target activity assay.

    • Key off-target activity assays (identified from kinase profiling).

    • Cellular potency and cytotoxicity assays.

  • Data Analysis: Analyze the relationship between the structural modifications and the observed biological activities to identify trends that lead to improved selectivity and potency.

Section 4: Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Kinase Selectivity Profile of this compound

Kinase Target% Inhibition at 1 µMIC50 (µM)
On-Target Kinase X 95%0.05
Off-Target Kinase A85%0.5
Off-Target Kinase B60%2.5
Off-Target Kinase C20%>10

Table 2: Cellular Activity of this compound and Analogs

CompoundOn-Target Cell Line IC50 (µM)Control Cell Line IC50 (µM)Selectivity Index (Control/On-Target)
This compound0.25.025
Analog 1.10.1515.0100
Analog 1.20.58.016

Section 5: Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) On_Target On-Target Kinase (e.g., PI4KIIIβ) Receptor->On_Target Off_Target Off-Target Kinase (e.g., Kinase A) Receptor->Off_Target 5-p-tolyl-thiazol-2-amine This compound 5-p-tolyl-thiazol-2-amine->On_Target Inhibits 5-p-tolyl-thiazol-2-amine->Off_Target Inhibits Downstream_On Downstream Effector 1 On_Target->Downstream_On Downstream_Off Downstream Effector 2 Off_Target->Downstream_Off Phenotype_On Desired Phenotype (e.g., Apoptosis) Downstream_On->Phenotype_On Phenotype_Off Undesired Phenotype (e.g., Cytotoxicity) Downstream_Off->Phenotype_Off

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_identification Off-Target Identification cluster_validation Off-Target Validation cluster_mitigation Mitigation Strategy A Initial Compound This compound B Kinase Profiling A->B C Phenotypic Screening (Target vs. Control Cells) A->C D Identify Potential Off-Targets B->D C->D E Cellular Thermal Shift Assay (CETSA) D->E F Dose-Response Analysis for Off-Targets D->F G Confirm Off-Target Engagement E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Synthesize Analogs H->I J Screen Analogs for Improved Selectivity I->J K Optimized Lead Compound J->K Troubleshooting_Logic Start High Cytotoxicity in Control Cells? Concentration Is Concentration Optimized? Start->Concentration Yes Action_Dose Perform Dose-Response Curve Start->Action_Dose No Solvent Is Solvent Toxicity Ruled Out? Concentration->Solvent Yes Concentration->Action_Dose No Inherent Inherent Off-Target Cytotoxicity Solvent->Inherent Yes Action_Solvent Run Solvent-Only Control Solvent->Action_Solvent No Action_SAR Initiate SAR Studies Inherent->Action_SAR

References

improving the stability of 5-(p-tolyl)thiazol-2-amine for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(p-tolyl)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound for experimental use. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic amine containing a thiazole ring. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3][4][5] The specific applications of this compound would be determined by its unique biological activity profile.

Q2: What are the primary stability concerns for this compound?

A2: The main stability concerns for this compound and related 2-aminothiazole derivatives include:

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be sensitive to light (both UV and visible), leading to chemical breakdown. This degradation may involve reaction with singlet oxygen.[6][7]

  • Oxidation: The thiazole ring and the exocyclic amino group can be susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxidizing agents.[8][9]

  • Solvent-Induced Decomposition: Certain solvents, notably DMSO, have been shown to cause the degradation of some 2-aminothiazole derivatives, especially during storage at room temperature.[10]

  • pH Sensitivity: The solubility and stability of the compound can be influenced by pH. The amino group is basic and can be protonated under acidic conditions, which may alter its reactivity and degradation pathways.[11][12][13]

Q3: How should I properly store solid this compound?

A3: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[14] To minimize degradation, it is recommended to protect it from light by using an amber-colored vial or storing it in the dark.[6] Refrigerated temperatures (e.g., 2-8°C) are advisable for long-term storage.[14]

Q4: How should I prepare and store stock solutions of this compound?

A4: When preparing stock solutions, use high-purity, degassed solvents to minimize the presence of impurities and dissolved oxygen that can promote degradation.[6] Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions. However, due to potential stability issues, it is crucial to store DMSO stock solutions at -20°C or lower to inhibit decomposition.[10] It is also best practice to prepare fresh solutions for experiments and avoid multiple freeze-thaw cycles.[10] For aqueous experiments, the compound's solubility may be pH-dependent.[12]

Q5: What analytical methods can I use to assess the purity and stability of my compound?

A5: Several analytical techniques can be used to monitor the purity and detect degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity and quantifying the parent compound and any degradation products.[15][16] Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for identifying the molecular weights of degradation products, which can help in elucidating degradation pathways.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the identity of the compound and its degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or poor biological activity in assays. Compound degradation in stock solution.Prepare a fresh stock solution from solid material. If using an older stock, verify its purity and concentration by HPLC or LC-MS. Store all stock solutions at -20°C or below and minimize freeze-thaw cycles.[10]
Photodegradation during the experiment.Perform experimental manipulations under low-light conditions. Use amber-colored microplates or tubes to protect the sample from light exposure.[6]
pH of the assay buffer is affecting compound stability or activity.Evaluate the stability of the compound at the assay pH. If degradation is observed, consider adjusting the buffer pH, ensuring it remains compatible with the biological system.[13]
Appearance of unexpected peaks in HPLC or LC-MS analysis. The compound is degrading in the solid state or in solution.Review storage conditions for both solid compound and solutions. Ensure they are protected from light, high temperatures, and reactive solvents.[6][10][14]
Impurities in the solvent are reacting with the compound.Use high-purity, HPLC-grade solvents for all solutions and experiments. Degas solvents prior to use to remove dissolved oxygen.[6]
Solution changes color (e.g., turns yellow or brown) over time. This is a visual indicator of chemical degradation, likely due to oxidation or photodegradation.[6]Discard the solution and prepare a fresh one. Implement stricter light and air exclusion measures during preparation and storage. Consider adding an antioxidant like ascorbic acid or BHT to the formulation if compatible with the experiment.[6][17]
Poor solubility in aqueous buffers. The compound has low intrinsic aqueous solubility.The solubility of 2-aminothiazole derivatives can be pH-dependent.[11][12] Try adjusting the pH to be slightly acidic to protonate the amino group, which may enhance solubility. Alternatively, use a co-solvent such as DMSO or ethanol, but keep the final concentration low (typically <1%) to avoid affecting the biological assay.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable Stock Solution
  • Weighing: In a well-ventilated area, carefully weigh the desired amount of solid this compound.

  • Solvent Selection: Use high-purity, anhydrous DMSO as the solvent.

  • Dissolution: Add the solvent to the solid compound in an amber glass vial to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved.

  • Inert Atmosphere (Optional but Recommended): Gently bubble argon or nitrogen gas through the solution for a few minutes to displace dissolved oxygen.

  • Storage: Tightly cap the vial and wrap the cap with parafilm. Store the stock solution at -20°C or -80°C.

  • Usage: When needed, thaw the stock solution on ice. Aliquot the required amount for the experiment and immediately return the stock to the freezer to minimize time at room temperature and avoid repeated freeze-thaw cycles.

Protocol 2: Assessing Photostability of this compound
  • Sample Preparation: Prepare a solution of the compound in a relevant solvent (e.g., acetonitrile/water) at a known concentration.

  • Aliquotting: Transfer the solution into two sets of vials: one set of clear glass vials and one set of amber glass vials (dark control).

  • Light Exposure: Place the clear vials under a light source that simulates laboratory conditions or a specific wavelength of interest. Keep the amber vials in the dark at the same temperature.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC with UV detection.

  • Data Interpretation: Compare the peak area of the parent compound in the light-exposed samples to the dark control samples. A significant decrease in the peak area in the light-exposed samples indicates photodegradation.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Experimental Results start Inconsistent or Unexpected Results check_purity Check Purity of Stock Solution (HPLC/LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure prepare_fresh Prepare Fresh Stock Solution from Solid Compound is_pure->prepare_fresh No review_protocol Review Experimental Protocol (e.g., buffer pH, light exposure) is_pure->review_protocol Yes rerun_exp Re-run Experiment with Fresh Solution prepare_fresh->rerun_exp rerun_exp->is_pure problem_solved Problem Resolved rerun_exp->problem_solved investigate_protocol Investigate Protocol Variables (e.g., perform photostability test) review_protocol->investigate_protocol investigate_protocol->rerun_exp Storage_Handling_Workflow Recommended Storage and Handling Workflow cluster_solid Solid Compound cluster_solution Solution Preparation & Storage cluster_experiment Experimental Use solid_storage Store Solid in Tightly Sealed Amber Vial at 2-8°C prepare_solution Dissolve in High-Purity, Degassed Solvent (e.g., DMSO) in Amber Vial solid_storage->prepare_solution aliquot Aliquot into Single-Use Volumes prepare_solution->aliquot solution_storage Store Solutions at -20°C or Below aliquot->solution_storage use_solution Thaw Aliquot on Ice; Use Immediately solution_storage->use_solution protect_from_light Protect from Light During Experiment (if sensitive) use_solution->protect_from_light

References

Technical Support Center: Enhancing the Bioavailability of 5-(p-tolyl)thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding strategies to enhance the oral bioavailability of 5-(p-tolyl)thiazol-2-amine and its derivatives.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Aqueous Solubility

Question: My this compound derivative has extremely low aqueous solubility, which is hindering my in vitro assays and formulation development. What are my initial steps?

Answer: Poor aqueous solubility is a common challenge for thiazole derivatives. A systematic approach to characterize and address this is crucial.

  • pH-Dependent Solubility Profile: First, determine the pH-solubility profile of your compound. Since 2-aminothiazoles are basic, their solubility is expected to increase at lower pH. You can try dissolving your compound in buffers with slightly acidic pH. However, be mindful that extreme pH values could lead to chemical degradation.

  • Physicochemical Characterization: A thorough characterization of the compound's solid-state properties is essential. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can help identify the crystalline form and its thermal properties.

  • Solubility Enhancement Strategy Selection: Based on the physicochemical properties, you can select an appropriate solubility enhancement strategy. Common starting points for 2-aminothiazole derivatives include salt formation and co-crystallization.[1]

Question: I am trying to form a salt of my 2-aminothiazole derivative to improve its solubility, but I am not having success. What could be the reason?

Answer: Salt formation is not always feasible and depends significantly on the pKa difference between your compound and the selected counter-ion (co-former).[1]

  • ΔpKa Rule: For a stable salt to form, the difference in pKa (ΔpKa) between the basic 2-aminothiazole derivative and the acidic co-former should generally be greater than 2 to 3.

  • Co-crystal Formation: If the ΔpKa is less than 0, a co-crystal is more likely to form. In the range of 0 to 3, the outcome can be either a salt or a co-crystal.[1]

  • Troubleshooting: You should screen a variety of co-formers with a range of pKa values to increase the likelihood of successful salt formation.

Issue 2: Low Permeability and High Efflux

Question: My compound has adequate solubility in simulated intestinal fluid, but it still shows low permeability in Caco-2 assays. What could be the issue?

Answer: Low permeability despite adequate solubility suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). Caco-2 cells are known to express various efflux transporters.[1] To investigate this:

  • Bidirectional Caco-2 Assay: Conduct a bidirectional Caco-2 permeability assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is indicative of active efflux.

  • Co-administration with Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral (A-B) transport in the presence of the inhibitor would confirm that your compound is a P-gp substrate.

Issue 3: Formulation Instability

Question: I have formulated my this compound derivative in a lipid-based formulation (SEDDS), but I am observing precipitation of the compound over time. What can I do?

Answer: Precipitation in lipid-based formulations can be a sign of poor physical stability. Here are some troubleshooting steps:

  • Excipient Screening: Ensure that you have screened a variety of oils, surfactants, and co-surfactants for their ability to solubilize your compound. The selection of surfactants and co-surfactants should be based on their emulsification efficiency and their capacity to maintain the drug in a solubilized state upon dispersion.

  • Phase Diagram: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion region.

  • Inclusion of Precipitation Inhibitors: Consider including polymers that can act as precipitation inhibitors in your formulation. These can help maintain a supersaturated state of the drug upon dispersion in the gastrointestinal fluids.

Data Presentation: Impact of Formulation on Bioavailability

The following tables summarize quantitative data on how different formulation strategies can impact the pharmacokinetic parameters of thiazole derivatives and other poorly soluble drugs.

Table 1: Pharmacokinetic Parameters of Miconazole Formulations in Rabbits

FormulationCmax (ng/mL)Tmax (h)AUC0–32 (ng·h/mL)Relative Bioavailability (%)
Pure Miconazole120 ± 204.0 ± 1.21372 ± 420100
[MCL + SucAc] Cocrystal (2:1)265 ± 553.5 ± 0.83150 ± 650229
[MCL + MlcAc] Salt (1:1)360 ± 603.0 ± 0.64580 ± 830334
[MCL + TartAc] Salt (1:1)385 ± 752.8 ± 0.55230 ± 910381

Data adapted from a study on miconazole, a BCS Class II drug, demonstrating the enhancement of bioavailability through cocrystal and salt formation.[2]

Table 2: Oral Bioavailability of 2-Aminothiazole Analogs in Mice

CompoundOral Bioavailability (%)Brain AUC (µM*h)
Analog 1~409.78 ± 2.07
Analog 15Not explicitly stated, but brain exposure was comparable to Analog 1 with a 20-fold higher potencyComparable to Analog 1
Analog 12Not explicitly stated, but had inferior brain exposure compared to Analog 1Lower than Analog 1

This table presents data from a study on 2-aminothiazole derivatives for the treatment of prion diseases, highlighting that structural modifications can significantly impact pharmacokinetic properties.[3]

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation for a Poorly Soluble Thiazole Derivative

This protocol describes a high-energy emulsification method for preparing an oil-in-water (o/w) nanoemulsion.

Materials:

  • This compound derivative (API)

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Surfactant (e.g., Kolliphor RH40, Tween 80)

  • Co-surfactant (e.g., Transcutol P, propylene glycol)

  • Purified water

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Screening of Excipients:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Preparation of the Organic Phase:

    • Accurately weigh the selected oil, surfactant, and co-surfactant and mix them in a beaker.

    • Add the API to the mixture and stir gently at a slightly elevated temperature (e.g., 40°C) until the API is completely dissolved.

  • Formation of the Nanoemulsion:

    • Slowly add the aqueous phase (purified water) to the organic phase dropwise with continuous stirring.

    • The resulting coarse emulsion is then subjected to high-energy emulsification using either a high-pressure homogenizer (e.g., 5 cycles at 15,000 psi) or a probe sonicator (e.g., 10 minutes at 40% amplitude).

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Visually inspect for any signs of phase separation or precipitation.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the procedure for assessing the intestinal permeability of a this compound derivative.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test compound at a known concentration to the donor chamber (apical side for A-B transport, basolateral side for B-A transport).

    • Add fresh transport buffer to the receiver chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Mandatory Visualizations

experimental_workflow cluster_solubility Solubility & Formulation cluster_permeability Permeability Assessment cluster_pk In Vivo Study start Poorly Soluble This compound Derivative sol_screen Solubility Screening (Oils, Surfactants, Co-surfactants) start->sol_screen formulation Nanoemulsion Formulation (High-Energy Homogenization) sol_screen->formulation characterization Characterization (DLS, Zeta Potential) formulation->characterization dosing Oral Administration to Animal Model characterization->dosing caco2_culture Caco-2 Cell Culture (21-25 days) teer Monolayer Integrity Test (TEER Measurement) caco2_culture->teer permeability_assay Bidirectional Permeability Assay (A-B and B-A) teer->permeability_assay lcms LC-MS/MS Analysis permeability_assay->lcms papp Calculate Papp & Efflux Ratio lcms->papp bioavailability Determine Oral Bioavailability papp->bioavailability sampling Blood Sampling at Time Points dosing->sampling pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) sampling->pk_analysis pk_analysis->bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of a this compound derivative.

signaling_pathway cluster_strategy Bioavailability Enhancement Strategies cluster_solubility_solutions Solubility Enhancement cluster_permeability_solutions Permeability Enhancement cluster_outcome Desired Outcome start Low Bioavailability of This compound Derivative solubility_issue Poor Solubility start->solubility_issue Primary Barrier permeability_issue Low Permeability start->permeability_issue Secondary Barrier salt_formation Salt Formation solubility_issue->salt_formation nanoformulation Nanoformulation (e.g., Nanoemulsion) solubility_issue->nanoformulation solid_dispersion Amorphous Solid Dispersion solubility_issue->solid_dispersion permeability_enhancers Use of Permeability Enhancers permeability_issue->permeability_enhancers efflux_inhibition Inhibition of Efflux Pumps (e.g., P-gp) permeability_issue->efflux_inhibition outcome Enhanced Oral Bioavailability (Increased AUC and Cmax) salt_formation->outcome nanoformulation->permeability_enhancers Can also improve permeability nanoformulation->outcome solid_dispersion->outcome permeability_enhancers->outcome efflux_inhibition->outcome

References

refining analytical methods for the detection of 5-(p-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical refinement of 5-(p-tolyl)thiazol-2-amine detection. The information is tailored for researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for analyzing this compound is a reversed-phase HPLC method. Due to the basic nature of the amino group, peak tailing can be a common issue. Therefore, a mobile phase with a low pH is recommended to ensure the protonation of the analyte and minimize unwanted interactions with residual silanol groups on the stationary phase.

Q2: How can I improve peak shape and reduce tailing for this compound?

A2: Peak tailing is a frequent problem when analyzing basic compounds like this compound. Here are several strategies to mitigate this:

  • Lower Mobile Phase pH: Operating at a pH between 2.5 and 3.5 will protonate the silanol groups on the silica-based stationary phase, reducing their interaction with the basic analyte.

  • Use a Base-Deactivated Column: Employing a column with end-capping or a polar-embedded stationary phase can significantly improve peak symmetry.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.1-0.5%, into the mobile phase can mask the active sites on the stationary phase.

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and reduce retention time.

Q3: What is a suitable detection wavelength for this compound?

A3: Thiazole derivatives typically exhibit strong UV absorbance. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to determine the optimal wavelength. Based on similar compounds, a starting wavelength of around 260-280 nm is recommended for initial experiments.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with silanol groups; Column overload; Inappropriate mobile phase pH.Lower the mobile phase pH to 2.5-3.5; Use a base-deactivated or end-capped column; Add a competing base like triethylamine (TEA) to the mobile phase; Reduce sample concentration.
Poor Resolution Inadequate separation from impurities or other components.Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio); Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa); Use a column with a different selectivity or higher efficiency (smaller particle size or longer column).
Variable Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation.Ensure proper mobile phase mixing and degassing; Use a column oven to maintain a stable temperature; Flush the column with a strong solvent or replace it if it's old or contaminated.
Ghost Peaks Contaminated mobile phase or injector; Carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase; Implement a needle wash step in the injection sequence; Inject a blank solvent to check for carryover.
Experimental Protocol: HPLC-UV Purity Assay

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Instrumentation: HPLC system with a UV/Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A: 10% B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary: HPLC Analysis of Related Aminothiazoles

The following table summarizes HPLC data for compounds structurally related to this compound, providing a reference for expected performance.[1]

Compound IDRetention Time (min)Purity (%)
21MAT2.16>97%
Compound 35.897.5%
Compound 46.597.9%
Compound 58.896.1%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using LC-MS/MS for the analysis of this compound?

A1: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This is particularly beneficial for quantifying low levels of the analyte in complex matrices such as biological fluids (e.g., plasma, urine). The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection, minimizing interferences.

Q2: Which ionization mode is most suitable for this compound?

A2: Electrospray Ionization (ESI) in positive ion mode is generally the preferred method for aminothiazole derivatives. The basic amino group is readily protonated, leading to a strong [M+H]⁺ signal.

Q3: How do I develop an MRM method for this compound?

A3: First, infuse a standard solution of the compound directly into the mass spectrometer to determine the precursor ion, which will be the protonated molecule [M+H]⁺. Then, perform a product ion scan to identify the most abundant and stable fragment ions. Select the most intense transition for quantification and one or two other transitions for confirmation.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Signal Intensity Inefficient ionization; Poor fragmentation; Matrix suppression.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature); Adjust collision energy to improve fragmentation; Improve sample clean-up to reduce matrix effects; Use a deuterated internal standard.
High Background Noise Contaminated mobile phase or LC system; Chemical noise from the matrix.Use high-purity solvents and additives; Clean the LC system and MS source; Employ more selective sample preparation techniques like solid-phase extraction (SPE).
Inconsistent Results Variations in sample preparation; Instability of the analyte.Use an internal standard to correct for variability; Ensure consistent sample handling and storage conditions; Check for analyte degradation in the sample matrix and during analysis.
Experimental Protocol: LC-MS/MS Quantification in a Biological Matrix

This protocol provides a starting point for method development and will likely require optimization.

  • Instrumentation: LC-MS/MS system with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient should be developed to ensure adequate retention and separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: To be determined by direct infusion of the analyte.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary: LC-MS/MS Analysis of Aromatic Amines

This table presents typical validation parameters for the LC-MS/MS analysis of aromatic amines in human urine.[2]

ParameterResult
Linear Dynamic Range 0.1-50 ng/mL
Correlation Coefficient (r) >0.999
Limit of Detection (LOD) 0.025-0.20 ng/mL
Limit of Quantification (LOQ) 0.1-1.0 ng/mL
Intra-day Precision (RSD) <11.7%
Inter-day Precision (RSD) <15.9%
Relative Recoveries 75-114% for most analytes

Gas Chromatography-Mass Spectrometry (GC-MS)

Frequently Asked Questions (FAQs)

Q1: Can this compound be analyzed by GC-MS?

A1: Direct analysis of this compound by GC-MS can be challenging due to the polarity of the amino group, which can lead to poor peak shape and thermal degradation. Derivatization is often recommended to improve volatility and thermal stability.[3]

Q2: What derivatizing agents are suitable for aromatic amines?

A2: Acylating agents such as pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA) are commonly used to derivatize the amino group. These reagents replace the active hydrogens with a less polar, more volatile group, leading to improved chromatographic performance.[3][4]

Q3: What are the key considerations for sample preparation in GC-MS analysis?

A3: Sample preparation for GC-MS should aim to produce a clean extract in a volatile organic solvent. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed. It is crucial to ensure the final sample is free of water and particulate matter.[5][6][7]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No Peak or Very Small Peak Analyte degradation in the injector; Insufficient volatility; Adsorption in the GC system.Use a lower injector temperature; Derivatize the analyte to increase volatility and thermal stability; Use a deactivated liner and column.
Broad or Tailing Peaks Active sites in the liner or column; Incomplete derivatization.Use a deactivated liner; Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.
Matrix Interference Co-eluting compounds from the sample matrix.Improve sample clean-up using techniques like SPE; Use selected ion monitoring (SIM) or MS/MS for more specific detection.
Experimental Protocol: GC-MS Analysis with Derivatization

This protocol is a general method for aromatic amines and should be optimized for this compound.[3][4]

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp 1: 30 °C/min to 180 °C.

    • Ramp 2: 15 °C/min to 240 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extract with anhydrous sodium sulfate.

    • Evaporate the extract to a small volume under a stream of nitrogen.

    • Add 50 µL of a suitable solvent (e.g., hexane) and 10 µL of PFPA.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extract Extraction (LLE/SPE) Homogenize->Extract Derivatize Derivatization (if needed) Extract->Derivatize HPLC HPLC Separation Derivatize->HPLC LC-MS GC GC Separation Derivatize->GC GC-MS MS Mass Spectrometry Detection HPLC->MS GC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

Caption: General workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor Peak Shape (Tailing) Check_pH Is mobile phase pH low (2.5-3.5)? Start->Check_pH Adjust_pH Adjust pH with Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Is the column base-deactivated? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to an end-capped or polar-embedded column Check_Column->Change_Column No Check_Overload Is the sample concentration too high? Check_Column->Check_Overload Yes Change_Column->Check_Overload Dilute_Sample Dilute sample and re-inject Check_Overload->Dilute_Sample Yes Add_Modifier Consider adding a competing base (e.g., TEA) Check_Overload->Add_Modifier No Dilute_Sample->Add_Modifier End Peak Shape Improved Add_Modifier->End

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

Navigating the Structure-Activity Landscape of 5-(p-tolyl)thiazol-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(p-tolyl)thiazol-2-amine analogs, a class of compounds showing promise in anticancer and kinase inhibition studies. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the pharmacophoric features driving the activity of these thiazole derivatives.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs of this compound have been investigated for their potential as inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways often dysregulated in cancer.[2][3] Modifications to the core structure, particularly at the 2-amino position and the 5-aryl group, have been shown to significantly impact their potency and selectivity.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of a series of this compound analogs and related 2-amino-5-arylthiazole derivatives against various cancer cell lines and kinases. The data highlights how substitutions on the thiazole core influence their biological effects.

Compound IDCore StructureR1 (at 2-amino position)R2 (at 5-position)Target/Cell LineIC50 (µM)Reference
1 2-AminothiazoleHp-Tolyl--[4]
2 2-Aminothiazole-COCH3p-Tolyl--[5]
3a 2-Aminothiazole2-Nitrophenylp-TolylAntimicrobial-[4]
3b 2-Aminothiazole4-Fluorophenylp-TolylAntimicrobial-[4]
4b N-Phenyl-2-p-tolylthiazole-4-carboxamide--A-549 (Lung Cancer)0.00803[6]
4e N-Phenyl-2-p-tolylthiazole-4-carboxamide--A-549 (Lung Cancer)0.0095[6]
15 3-(thiazol-2-yl)pyrrolo[1,2-d][7][8][9]triazin-4(3H)-one-p-Tolyl--[10]
21 3-(thiazol-2-yl)pyrrolo[1,2-d][7][8][9]triazin-4(3H)-one-4-Chlorophenyl--[10]

Key Structure-Activity Relationship Insights

Analysis of the available data reveals several key trends in the SAR of this compound analogs:

  • Substitution at the 2-Amino Group: Acylation or substitution with aryl groups at the 2-amino position significantly modulates the biological activity. For instance, the introduction of a carboxamide linkage and further substitution on the phenyl ring can lead to potent anticancer activity, as seen in compounds 4b and 4e.[6]

  • Modification of the 5-Aryl Group: While the p-tolyl group is a common starting point, alterations to this aryl moiety can fine-tune the activity and selectivity. Replacing the p-tolyl group with other substituted phenyl rings, such as a 4-chlorophenyl group, can influence the compound's biological profile.[10]

  • Scaffold Hopping: Replacing the simple 2-aminothiazole with a more complex heterocyclic system, such as a pyrrolotriazinone, can lead to compounds with different mechanisms of action, including potential PI3K inhibition.[10]

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used in the evaluation of this compound analogs.

General Synthesis of N-Substituted-4-(p-tolyl)thiazol-2-amine Derivatives

A common synthetic route involves the Hantzsch thiazole synthesis.

  • Reaction Setup: To a solution of p-tolualdehyde and an appropriate α-haloketone in a suitable solvent like ethanol, add thiourea.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Workup and Purification: After cooling, the reaction mixture is neutralized, and the resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.[4]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing the SAR Workflow and Biological Context

To better illustrate the process of SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Lead Compound (this compound) B Analog Design (Systematic Modification) A->B C Chemical Synthesis B->C D In Vitro Screening (e.g., Cytotoxicity Assay) C->D E Target Identification (e.g., Kinase Assay) D->E Hit Confirmation F Data Analysis (IC50 Determination) D->F E->F G SAR Elucidation F->G H Lead Optimization G->H H->B Iterative Cycle

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., Src, Itk, Lck) Receptor->Kinase1 Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Phosphorylation TF Transcription Factor Effector->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound Analog Inhibitor->Kinase1 Inhibition

Caption: A simplified kinase signaling pathway potentially targeted by this compound analogs.

References

Efficacy of a Novel Thiazole Derivative Compared to Standard Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, thiazole derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a detailed comparison of the in vitro efficacy of a representative thiazole-based compound, Compound 4j (5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide with a 2-chloro-4-pyridinyl group) , against established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel. The comparison is based on their cytotoxic effects on three human cancer cell lines: Huh7 (liver carcinoma), MCF7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma).

Data Presentation: Comparative Cytotoxicity

The primary metric for comparing the efficacy of these compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The data presented in the following table has been aggregated from various studies to provide a comparative overview. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and specific assay protocols.

CompoundCancer Cell LineIC50 (µM)
Compound 4j Huh71.6[1]
MCF73.3[1]
HCT1161.1[1]
Doxorubicin Huh7>20[2]
MCF72.5[2]
HCT116~0.6 (GI50)
Cisplatin Huh71.5 - 4.5
MCF70.65 - 2.8[3]
HCT1161.8 - 10.4
Paclitaxel Huh7Not widely reported
MCF70.0012 - 0.0056[4]
HCT1160.00246[5]

Note on Data Interpretation:

  • A lower IC50 value indicates a higher potency of the compound in inhibiting cancer cell growth.

  • The IC50 values for the standard drugs are presented as a range to reflect the variability across different studies and experimental setups.

  • GI50 (50% growth inhibition) is reported for Doxorubicin in HCT116 as a comparable metric of cytotoxic efficacy.

Experimental Protocols

The determination of the cytotoxic effects of these compounds is predominantly carried out using cell-based assays. The IC50 values for Compound 4j were determined using the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Plating: Cancer cells (Huh7, MCF7, or HCT116) are seeded in 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound 4j) or a standard drug. A set of untreated cells serves as a control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.

  • Cell Fixation: After incubation, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B, a fluorescent dye that binds to cellular proteins.

  • Washing: Excess, unbound dye is washed away.

  • Dye Solubilization: The protein-bound dye is solubilized using a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (typically around 515 nm). The absorbance is directly proportional to the number of living cells.

  • IC50 Calculation: The percentage of cell survival is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell survival against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity (IC50) Determination

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 SRB Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Add varying concentrations of test compound B->C D Incubate for 48-72h C->D E Fix cells with Trichloroacetic Acid (TCA) D->E F Stain with Sulforhodamine B (SRB) E->F G Wash to remove unbound dye F->G H Solubilize bound dye G->H I Measure absorbance at 515 nm H->I J Calculate percentage of cell viability I->J K Determine IC50 value from dose-response curve J->K

Caption: Workflow of the Sulforhodamine B (SRB) assay for determining IC50 values.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Preliminary mechanistic studies on Compound 4j indicate that it exerts its anticancer effect by inducing a "dramatic cell cycle arrest at the SubG1/G1 phase, which is an indicator of apoptotic cell death induction"[1].

The cell cycle is a tightly regulated process that governs cell division. The G1 phase is the first growth phase, and the transition from G1 to the S (synthesis) phase is a critical checkpoint. Many anticancer drugs function by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). The appearance of a Sub-G1 peak in cell cycle analysis is a hallmark of apoptosis, as it represents cells with fragmented DNA.

Signaling Pathway for G1 Phase Cell Cycle Arrest and Apoptosis

G cluster_0 Drug Action cluster_1 Cell Cycle Regulation cluster_2 Apoptotic Pathway cluster_3 Cellular Outcome Compound4j Compound 4j G1_Checkpoint G1 Checkpoint Disruption Compound4j->G1_Checkpoint Induces S_Phase_Block Blockage of S Phase Entry G1_Checkpoint->S_Phase_Block G1_Arrest G1 Phase Arrest S_Phase_Block->G1_Arrest Apoptosis_Initiation Initiation of Apoptosis G1_Arrest->Apoptosis_Initiation Leads to DNA_Fragmentation DNA Fragmentation Apoptosis_Initiation->DNA_Fragmentation SubG1_Peak Sub-G1 Cell Population DNA_Fragmentation->SubG1_Peak Cell_Death Apoptotic Cell Death SubG1_Peak->Cell_Death Results in

Caption: Proposed mechanism of action for Compound 4j leading to apoptosis.

This comparative guide highlights the potential of the novel thiazole derivative, Compound 4j, as an anticancer agent. Its efficacy, particularly against liver and colorectal cancer cell lines, is comparable to or in some cases surpasses that of established chemotherapeutic drugs. Further in-depth studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical and clinical settings.

References

A Comparative Guide to the Validation of 5-(p-tolyl)thiazol-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 5-(p-tolyl)thiazol-2-amine as a potential kinase inhibitor. While direct experimental data for this specific compound is not extensively available in public literature, its core structure, the 2-amino-5-arylthiazole scaffold, is a well-established pharmacophore in numerous potent kinase inhibitors. This document outlines a validation strategy by comparing its structural features with established, analogous kinase inhibitors and provides detailed experimental protocols to facilitate its characterization.

Introduction: The Promise of the 2-Amino-5-Arylthiazole Scaffold

The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of several clinically approved and investigational kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it a valuable template for inhibitor design.[2] Notably, the blockbuster drug Dasatinib, a potent pan-Src and Bcr-Abl inhibitor, features this core structure, underscoring its therapeutic potential.[3][4][5][6]

The compound of interest, this compound, belongs to the 2-amino-5-arylthiazole class. Recent studies on similar 5-phenylthiazol-2-amine derivatives have demonstrated their potential to inhibit kinases such as PI4KIIIβ and subsequently modulate the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival.[7][8] The "p-tolyl" group (a methyl-substituted phenyl ring) on the thiazole core of our target compound represents a structural variation that warrants investigation for its impact on kinase selectivity and potency.

Comparative Analysis of Structurally Related Kinase Inhibitors

To establish a benchmark for the potential efficacy of this compound, the inhibitory activities of several structurally analogous compounds are summarized below. These compounds share the 2-aminothiazole or a related scaffold and target a range of important kinases implicated in cancer and other diseases.

Compound Class/NameTarget Kinase(s)IC50 / Ki (nM)Reference(s)
Dasatinib (BMS-354825) pan-Src, Bcr-Abl<1 (multiple Src family kinases)[3][4][5]
N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine Derivatives Aurora A, Aurora BKi: 8.0 (Aurora A), 9.2 (Aurora B) for lead compound[9]
4-Aryl-5-aminoalkyl-thiazole-2-amine Derivative (Compound 10l) ROCK IIIC50: 20[10]
5-Phenylthiazol-2-amine Derivatives (Compounds 16 & 43) PI4KIIIβSuperior to PIK93 (comparative)[7][8]
Aminothiazole Aurora Kinase Inhibitors Aurora AIC50: 79 and 140 for lead compounds[11]
5-(pyridin-2-yl)thiazole Derivative (Compound 15i) ALK5 (TGF-β Type 1 Receptor)>95% inhibition at 100 nM[12]

Proposed Experimental Validation Workflow

A systematic approach is required to validate this compound as a kinase inhibitor. The following workflow outlines the key experimental stages, from initial biochemical assays to cellular characterization.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Pathway Analysis A Compound Synthesis & QC B In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) A->B Test Compound C Determine IC50 Values (Kinase Panel) B->C Raw Data D Cell Proliferation Assay (e.g., MTT/XTT) C->D Prioritize Potent Hits E Target Engagement Assay (e.g., Western Blot for phospho-targets) D->E Confirm On-Target Effect F Apoptosis Assay (e.g., Annexin V) E->F Assess Downstream Effects G Identify Affected Signaling Pathways F->G Elucidate Mechanism H Validate Pathway Modulation G->H Hypothesis-driven Experiments

Caption: Proposed experimental workflow for validating this compound.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., Src, Aurora A, PI3K)

  • Substrate specific to the kinase

  • This compound (test compound)

  • Known inhibitor (positive control, e.g., Dasatinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO.

  • Kinase Reaction: In the assay plate, add the kinase, its specific substrate, and the assay buffer to each well.

  • Inhibition Step: Add the serially diluted test compound or controls to the appropriate wells. Include "no inhibitor" wells as a negative control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.

  • Luminescence Reading: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration that inhibits cell growth by 50% (GI50).

Western Blotting for Phospho-Target Modulation

This technique is used to detect the phosphorylation status of a specific kinase or its downstream substrates within cells, providing direct evidence of target engagement.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Src, anti-phospho-AKT, and their total protein counterparts)

  • Secondary antibody conjugated to HRP

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours), then wash and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated target. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the phospho-protein bands in treated versus untreated samples. Use total protein levels as a loading control.

Relevant Signaling Pathway: PI3K/AKT/mTOR

Given that structurally similar 5-phenylthiazol-2-amine derivatives have been shown to inhibit the PI3K/AKT axis, this pathway is a logical starting point for mechanistic investigations.[7][13] Inhibition of an upstream kinase (like PI4KIIIβ or PI3K itself) would lead to a reduction in AKT phosphorylation and deactivation of downstream pro-survival signaling.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K

Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound.

Conclusion

While this compound remains an uncharacterized compound in the context of kinase inhibition, its structural similarity to a successful class of inhibitors, including Dasatinib, provides a strong rationale for its investigation. The comparative data from related compounds suggest that it may exhibit activity against key oncogenic kinases such as Src, Aurora, or members of the PI3K pathway. The experimental framework provided in this guide offers a clear and robust strategy for researchers to systematically validate its potential as a novel kinase inhibitor, determine its potency and selectivity, and elucidate its mechanism of action at the cellular level.

References

A Comparative Analysis of Dasatinib and 5-(p-tolyl)thiazol-2-amine: From a Simple Scaffold to a Potent Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established multi-kinase inhibitor, dasatinib, and the basic chemical scaffold, 5-(p-tolyl)thiazol-2-amine. While dasatinib is a clinically approved therapeutic agent with a well-defined pharmacological profile, this compound represents a foundational structure from which complex kinase inhibitors, including dasatinib itself, are derived. This comparison serves to illustrate the principles of structure-activity relationship (SAR) and the evolution of a simple heterocyclic compound into a potent, targeted cancer therapy.

Introduction: The 2-Aminothiazole Scaffold in Kinase Inhibition

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[1][2][3] This interaction is a critical anchoring point for many kinase inhibitors. This compound is a simple, un-optimized derivative of this scaffold. In stark contrast, dasatinib is a highly engineered molecule that incorporates the 2-aminothiazole core into a more complex structure, designed to achieve high potency and a specific multi-targeted profile.[1][3]

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases.[4][5][6] It is primarily used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, as well as other kinase families such as SRC, c-KIT, and PDGFR.[4]

This compound , on the other hand, is not a clinically used drug and there is a lack of specific public data on its biological activity. However, its structural simplicity provides a valuable baseline for understanding the enhancements in inhibitory activity and selectivity achieved through the extensive chemical modifications that led to the development of dasatinib.

Mechanism of Action and Target Profile

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations.[4]

The primary targets of dasatinib include:

  • BCR-ABL: The constitutively active tyrosine kinase responsible for the pathogenesis of CML and Ph+ ALL.

  • SRC Family Kinases: Including SRC, LCK, and YES, which are involved in various cellular processes like proliferation, survival, and migration.

  • c-KIT: A receptor tyrosine kinase implicated in various cancers.

  • PDGFRα and PDGFRβ: Platelet-derived growth factor receptors involved in cell growth and angiogenesis.

  • Ephrin receptors: A family of receptor tyrosine kinases.

The broad target profile of dasatinib contributes to its potent anti-leukemic activity but also to its characteristic side-effect profile.

This compound: A Progenitor Scaffold

Specific target kinases and the precise mechanism of action for this compound have not been extensively characterized in publicly available literature. Based on the known properties of the 2-aminothiazole scaffold, it is predicted to act as an ATP-competitive inhibitor. Its potency and selectivity would likely be low compared to highly optimized drugs like dasatinib. The tolyl group at the 5-position of the thiazole ring will influence its binding pocket interactions, but without further substitutions, it is unlikely to achieve the high affinity and specific target profile of dasatinib.

The following diagram illustrates the downstream signaling pathways affected by the inhibition of BCR-ABL by dasatinib.

BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR-ABL inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Cell Proliferation STAT5->Survival

Dasatinib's Inhibition of the BCR-ABL Signaling Pathway.

Quantitative Data Comparison

Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not feasible. The following table summarizes key quantitative data for dasatinib. This data highlights the high potency of a clinically optimized 2-aminothiazole derivative.

ParameterDasatinibThis compoundReference
Target Kinase BCR-ABL, SRC, LCK, YES, c-KIT, PDGFRβ, etc.Not specifically determined[4]
IC50 (BCR-ABL) <1 nMNot available[5]
IC50 (SRC) 0.53 nMNot available[5]
Cellular Potency (K562 cells) ~3 nMNot available[5]

Experimental Protocols

To perform a comparative analysis of kinase inhibitors like dasatinib and novel compounds based on scaffolds such as this compound, a series of standardized in vitro and cellular assays are required.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The transfer of a phosphate group from ATP to a substrate by a kinase is quantified. The reduction in this activity in the presence of an inhibitor is measured to determine the IC50 value.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare a solution of the purified target kinase in a suitable kinase buffer.

    • Prepare a solution of a specific substrate and ATP. A common format uses a fluorescently labeled peptide substrate.

  • Assay Procedure:

    • Add the kinase to the wells of a microplate.

    • Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.

    • Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the product formation. For fluorescent assays, this is done using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[7][8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562 for CML) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control for a specified period (e.g., 48-72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells and determine the IC50 value.

Western Blotting for Phosphoprotein Analysis

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing insight into the mechanism of action of a kinase inhibitor.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a target protein.

Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-BCR-ABL). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.

The following diagram outlines a general experimental workflow for the evaluation of a novel kinase inhibitor.

Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay IC50 Determination Cell Viability Assay Cell Viability Assay In Vitro Kinase Assay->Cell Viability Assay Cellular Potency Western Blot Analysis Western Blot Analysis Cell Viability Assay->Western Blot Analysis Mechanism of Action Lead Optimization Lead Optimization Western Blot Analysis->Lead Optimization Structure-Activity Relationship Lead Optimization->Compound Synthesis

General Experimental Workflow for Kinase Inhibitor Evaluation.

Structure-Activity Relationship (SAR) and the Evolution to Dasatinib

The development of dasatinib from the basic 2-aminothiazole scaffold is a prime example of successful SAR-driven drug discovery.[1][3]

  • The 2-Aminothiazole Core: Provides the essential hydrogen bonding interactions with the kinase hinge region. This compound represents this core with a simple lipophilic group.

  • Side Chain Modifications: The addition of the N-(2-chloro-6-methylphenyl)carboxamide group on the thiazole ring of dasatinib provides crucial additional interactions within the ATP-binding pocket, significantly enhancing potency.

  • The Hydroxyethylpiperazine Moiety: This group, linked via a pyrimidine ring, improves the solubility and pharmacokinetic properties of dasatinib, making it suitable for oral administration.

The following diagram illustrates the structural relationship between the simple scaffold and the highly optimized drug.

cluster_0 This compound (Basic Scaffold) cluster_1 Dasatinib (Optimized Inhibitor) Scaffold Scaffold Dasatinib Dasatinib Scaffold->Dasatinib Extensive Structural Modification

Structural Evolution from a Simple Scaffold to Dasatinib.

Conclusion

The comparative analysis of dasatinib and this compound underscores the power of medicinal chemistry in transforming a simple chemical scaffold into a life-saving therapeutic. While this compound itself lacks the specific biological data to be considered a drug candidate, it serves as an excellent conceptual starting point for understanding the complex SAR that underpins the efficacy of modern kinase inhibitors. Dasatinib's journey from a 2-aminothiazole template to a potent multi-kinase inhibitor highlights the importance of iterative design, synthesis, and biological testing in the drug discovery process. For researchers in this field, this comparison reinforces the foundational principles of kinase inhibitor design and the potential that lies within even the simplest of heterocyclic structures.

References

Unveiling the Therapeutic Potential of 2-Aminothiazoles: A Comparative Analysis of Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of 2-aminothiazole derivatives, with a focus on 2-amino-4-arylthiazoles. While specific mechanism-of-action studies for 5-(p-tolyl)thiazol-2-amine are not extensively available in the public domain, this guide will draw upon data from structurally related analogs to provide a valuable comparative overview of this promising class of compounds.

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, with derivatives demonstrating potent inhibition of various enzymes and pathways implicated in cancer and microbial infections. This guide synthesizes available data to offer a clear comparison of their biological performance, supported by detailed experimental protocols and visual representations of key experimental workflows.

Comparative Anticancer Activity of 2-Amino-4-Arylthiazole Derivatives

The anticancer potential of 2-amino-4-arylthiazole derivatives has been evaluated against a variety of human cancer cell lines. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for a selection of 2-amino-4-arylthiazole derivatives against different cancer cell lines.

Compound ID4-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
1 PhenylHT29 (Colon)2.01[1]
2 PhenylA549 (Lung)8.64[1]
3 PhenylHeLa (Cervical)6.05[1]
4 Naphthalen-2-ylMCF-7 (Breast)0.48[2]
5 Naphthalen-2-ylA549 (Lung)0.97[2]
6 4-ChlorophenylHL-60 (Leukemia)-[3]
7 4-MethoxyphenylTHP-1 (Leukemia)-[3]
8 p-TolylSaOS-2 (Osteosarcoma)0.190 (µg/mL)[4]
9 4-FluorophenylSaOS-2 (Osteosarcoma)-[4]

Note: A direct comparison of all values is challenging due to variations in experimental conditions between studies. The activity of compound 8 is reported in µg/mL.

Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives

Several 2-aminothiazole derivatives have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a microbe. The table below presents MIC values for selected 2-aminothiazole derivatives against bacterial and fungal strains.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
10 2-Arylideneamino-4-phenylthiazoleBacillus cereus-[5]
11 Thiazolyl-thiourea derivativeStaphylococcus aureus4 - 16[5]
12 Thiazolyl-thiourea derivativeStaphylococcus epidermidis4 - 16[5]
13 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleStreptococcus pneumoniae0.03 - 7.81[6]
14 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleEscherichia coli0.03 - 7.81[6]
15 2-Amino-4-arylthiazoleGiardia intestinalis0.39[7]

Note: A dash (-) indicates that a specific quantitative value was not provided in the referenced search result, although activity was reported.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add serially diluted compounds incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the cytotoxic activity of test compounds.

Detailed Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of compounds in 96-well plate inoculation Inoculate wells with microbial suspension compound_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate at appropriate temperature and duration inoculation->incubation visual_inspection Visually inspect for turbidity determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe and medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Mechanism of Action

While a specific, unified mechanism of action for all anticancer and antimicrobial 2-aminothiazole derivatives has not been fully elucidated, several key cellular targets and pathways have been identified for various analogs.

Potential Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Several thiazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The 2-aminothiazole scaffold is present in several approved kinase inhibitors. Derivatives can target various kinases involved in cancer cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.

  • Induction of Apoptosis: Many thiazole derivatives induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

Potential Antimicrobial Mechanisms:

The antimicrobial action of thiazole derivatives is also multifaceted and can involve:

  • Enzyme Inhibition: Inhibition of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Cell Wall Synthesis Inhibition: Interference with the synthesis of the bacterial cell wall.

  • Biofilm Formation Inhibition: Some derivatives have been shown to prevent the formation of biofilms, which are communities of microbes that are highly resistant to antibiotics.

Illustrative Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole 2-Aminothiazole Derivative Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives.

This guide highlights the significant potential of 2-aminothiazole derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The presented comparative data and experimental protocols serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of these promising compounds. Future studies are warranted to elucidate the precise mechanisms of action for specific derivatives, including this compound, to fully realize their therapeutic potential.

References

Cross-Validation of In Vitro and In Vivo Results for 2-Aminothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The versatility of this scaffold allows for extensive chemical modifications, leading to a diverse library of derivatives with varied potency and selectivity.[1] This guide summarizes key experimental data, outlines common methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships within this important class of molecules.

In Vitro Activity of 2-Aminothiazole Derivatives

The anticancer activity of 2-aminothiazole derivatives has been extensively evaluated in vitro against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic effects of these compounds. The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives.

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[3]
A549 (Lung Cancer)Strong antiproliferative activity[3]
Analogue 20H1299 (Lung Cancer)4.89 µM[3]
SHG-44 (Glioma)4.03 µM[3]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8 µM[2]
Compound with 2-(dialkylamino)ethylurea moiety at C2 of benzothiazolePI3Kα13 nM[3]

In addition to anticancer activity, 2-aminothiazole derivatives have demonstrated notable antimicrobial effects. The table below presents the in vitro antimicrobial and antifungal activity of selected derivatives.

Compound ClassMicroorganismActivityReference
Functionally substituted 2-aminothiazole derivativesVarious bacterial strainsPotent antibacterial[4]
Various fungal strainsGood antifungal[4]
Thiourea derivatives of 2-aminothiazoleBiofilm-forming microorganismsBiofilm inhibition[1]

In Vivo Activity of 2-Aminothiazole Derivatives

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. While in vivo data for 2-aminothiazole derivatives is less abundant in the public domain compared to in vitro data, some studies have demonstrated their antitumor activity in preclinical models.

Compound/DerivativeAnimal ModelTumor TypeTreatment Dose (mg/kg)Tumor Growth Inhibition (%)Reference
Compound 19 (a valine prodrug)Nude MiceHCT116 Colon Carcinoma5065[5]

Experimental Protocols

Standardized experimental protocols are essential for the reproducibility and comparison of results. The following are outlines of common methodologies used to evaluate the biological activity of 2-aminothiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are treated with various concentrations of the 2-aminothiazole derivatives for a specified duration (e.g., 48 or 72 hours).[1]

  • MTT Incubation: The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[1][6]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1][6]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6]

In Vivo Antitumor Activity: Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are frequently used to evaluate the in vivo efficacy of anticancer compounds.[5]

  • Tumor Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into nude mice.[5]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are treated with the 2-aminothiazole derivative (e.g., Compound 19) at a specific dose and schedule.[5]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to those in a control (vehicle-treated) group.[5]

Signaling Pathways and Mechanisms of Action

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[6]

Apoptosis Induction

Many 2-aminothiazole derivatives trigger apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins. These compounds can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[6]

G Apoptosis Induction Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade 2-Aminothiazole Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Aminothiazole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also halt the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cells from proliferating.[6]

G Cell Cycle Arrest 2-Aminothiazole Derivative 2-Aminothiazole Derivative G1 G1 Phase 2-Aminothiazole Derivative->G1 Arrest G2 G2 Phase 2-Aminothiazole Derivative->G2 Arrest S S Phase G1->S S->G2 M M Phase G2->M M->G1

Caption: Cell cycle arrest induced by 2-aminothiazole derivatives.

General Experimental Workflow

The evaluation of novel 2-aminothiazole derivatives typically follows a systematic workflow, progressing from in vitro screening to more complex biological assays.

G Experimental Workflow for Anticancer Evaluation cluster_0 In Vitro Assays cluster_1 Mechanism of Action A Synthesis of 2-Aminothiazole Derivatives B Cell Viability/Cytotoxicity Assays (e.g., MTT Assay) A->B C Apoptosis Assays (e.g., Annexin V/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blotting (Protein Expression Analysis) C->E D->E

Caption: General experimental workflow for in vitro anticancer evaluation.

References

A Head-to-Head Comparison of 5-(p-tolyl)thiazol-2-amine and Other Thiazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A fundamental step in drug discovery is the characterization of a compound's physicochemical properties, which influence its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the available data for 5-(p-tolyl)thiazol-2-amine and its structural isomer, 2-amino-4-(p-tolyl)thiazole.

PropertyThis compound2-Amino-4-(p-tolyl)thiazole
Molecular Formula C₁₀H₁₀N₂SC₁₀H₁₀N₂S
Molecular Weight 190.26 g/mol 190.27 g/mol
Physical State Solid (Light yellow to Brown powder/crystal)Brown Powder
Melting Point Not available132-136 °C
CAS Number 73040-54-72103-91-5

In Vitro Anticancer Activity: A Comparative Analysis

The true measure of a potential anticancer agent lies in its ability to inhibit the growth of cancer cells. The following tables summarize the in vitro cytotoxicity (IC₅₀ values) of various thiazole derivatives against two commonly studied human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

It is important to note that direct IC₅₀ data for this compound was not found in the surveyed scientific literature. The data presented here is for other thiazole derivatives to provide a comparative context for future studies.

Table 1: Cytotoxicity of Thiazole Derivatives against MCF-7 (Breast Cancer) Cell Line
CompoundStructureIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 4c (A 2-hydrazinyl-thiazolone derivative)2-[2-[4-Hydroxy-3-(phenyl-hydrazinyl)-benzylidene]hydrazinyl]-thiazol-4[5H]-one2.57 ± 0.16Staurosporine6.77 ± 0.41
Thiazole-amino acid hybrid 5a N-((S)-1-oxo-1-phenyl-3-((4-phenylthiazol-2-yl)amino)propan-2-yl)benzamide6.845-Fluorouracil8.74
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivative 5h 2-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine1.15 ± 0.09Doxorubicin0.82 ± 0.05
Coumarin-thiazole derivative 6c 2-((7-hydroxy-2-oxo-2H-chromen-4-yl)hydrazono)-N-(p-tolyl)propanethioamideNot specified for MCF-7, Potent against HepG2 and HCT116DoxorubicinNot specified
Table 2: Cytotoxicity of Thiazole Derivatives against HepG2 (Liver Cancer) Cell Line
CompoundStructureIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 4c (A 2-hydrazinyl-thiazolone derivative)2-[2-[4-Hydroxy-3-(phenyl-hydrazinyl)-benzylidene]hydrazinyl]-thiazol-4[5H]-one7.26 ± 0.44Staurosporine8.4 ± 0.51
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4d N-(3-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide11.6 ± 0.12Doxorubicin5.8 ± 1.01
Benzimidazole-thiazole derivative 3a 2-(((1H-benzimidazol-2-yl)methyl)amino)-5-(phenyldiazenyl)thiazoleHigh activity at 500 µg/mLNot specifiedNot specified
Coumarin-thiazole derivative 6c 2-((7-hydroxy-2-oxo-2H-chromen-4-yl)hydrazono)-N-(p-tolyl)propanethioamide2.6DoxorubicinNot specified

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed methodologies are crucial. The following section outlines a standard protocol for the MTT assay, a widely used method for assessing the in vitro cytotoxicity of chemical compounds.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiazole derivatives (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and experimental designs, graphical representations are invaluable. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some thiazole derivatives and a general workflow for their synthesis and screening.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiazole_Derivatives Thiazole Derivatives Thiazole_Derivatives->PI3K Inhibit Thiazole_Derivatives->mTOR Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for anticancer thiazole derivatives.[1]

Experimental_Workflow Start Synthesis of Thiazole Derivatives Purification Purification & Characterization (e.g., NMR, Mass Spec) Start->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (Determination of IC₅₀) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Pathway Analysis, Apoptosis Assays) Hit_ID->Mechanism Optimization Lead Optimization Mechanism->Optimization

Caption: A generalized experimental workflow for the discovery and preclinical evaluation of novel thiazole-based anticancer agents.

Conclusion

The thiazole scaffold remains a highly promising framework for the development of novel anticancer therapeutics. While this guide highlights the potent in vitro activity of several thiazole derivatives against breast and liver cancer cell lines, the lack of publicly available data for this compound underscores the need for further research into this specific compound. The provided comparative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers to design and execute future studies aimed at elucidating the full therapeutic potential of this important class of molecules. The exploration of structure-activity relationships among these derivatives will be critical in optimizing their efficacy and selectivity as next-generation cancer treatments.

References

Confirming the Cellular Target Engagement of 5-(p-tolyl)thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming that a bioactive compound reaches and engages its intended molecular target within a cellular context is a critical step. This guide provides a comparative overview of key methodologies for validating the target engagement of novel compounds, using the aminothiazole derivative 5-(p-tolyl)thiazol-2-amine as a hypothetical subject. We will explore widely-used techniques, present detailed experimental protocols, and offer a framework for data interpretation and visualization.

While the aminothiazole scaffold is a common feature in molecules targeting a range of proteins, including kinases and enzymes involved in purine metabolism, the specific targets of this compound are not yet fully elucidated.[1][2][3] The methods described herein are designed to identify these targets and confirm direct physical interaction in a cellular environment.

Comparison of Target Engagement Methodologies

Several robust methods exist for confirming target engagement, each with distinct advantages and limitations. The choice of method often depends on the availability of specific reagents, the required throughput, and whether an unbiased, proteome-wide analysis is desired. Below is a comparison of three prevalent techniques.

Methodology Principle Pros Cons
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[4]Label-free; applicable in intact cells and tissues; directly measures target engagement.[5][6]Requires a specific antibody for each target; lower throughput for western blot-based detection.[7]
Thermal Proteome Profiling (TPP) A proteome-wide application of CETSA combined with quantitative mass spectrometry to identify all proteins stabilized by the compound.[8][9]Unbiased, proteome-wide analysis; identifies both on- and off-targets; no compound labeling required.[10]Requires sophisticated mass spectrometry instrumentation and bioinformatics analysis; can be costly.
Affinity Pull-Down & Mass Spectrometry An immobilized version of the compound is used as "bait" to capture interacting "prey" proteins from a cell lysate.[11]Directly identifies binding partners; can be used to discover novel targets.Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.

Experimental Protocols

Here we provide detailed protocols for the three key target engagement assays.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a standard Western Blot-based CETSA to verify the engagement of this compound with a hypothesized target protein (e.g., a specific kinase).

Materials:

  • Cell culture of interest

  • This compound (and vehicle control, e.g., DMSO)

  • PBS, Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler or heating blocks

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western Blot reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 1-3 hours) at 37°C.[12]

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Quantification and Analysis: Transfer the supernatant (soluble protein fraction) to new tubes. Quantify the protein concentration. Prepare samples for SDS-PAGE and Western Blot analysis to detect the amount of soluble target protein at each temperature.[5]

Data Analysis: Plot the band intensity for the target protein against the temperature for both treated and control samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.

Thermal Proteome Profiling (TPP)

This protocol provides a workflow for an unbiased, proteome-wide target identification using TPP.

Materials:

  • Cell culture of interest

  • This compound (and vehicle control)

  • Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide labeling (e.g., TMT reagents)

  • High-performance liquid chromatography (HPLC) system

  • Orbitrap mass spectrometer

Procedure:

  • Cell Treatment and Heating: Treat two separate populations of cells with either this compound or vehicle. Aliquot each cell population and heat to a range of temperatures as in the CETSA protocol.[13]

  • Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fractions via ultracentrifugation.[13]

  • Protein Digestion: Reduce, alkylate, and digest the proteins from each sample into peptides using trypsin.

  • Isobaric Labeling: Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMT). Combine the labeled peptides from all temperature points for both the treated and control groups.

  • LC-MS/MS Analysis: Analyze the combined peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature. Generate melting curves for each identified protein in both the treated and control samples. Proteins showing a significant thermal shift upon compound treatment are identified as potential targets.[8]

Affinity Pull-Down with Mass Spectrometry

This protocol details the identification of binding partners using an immobilized form of the compound.

Materials:

  • Biotinylated this compound (or other tagged version)

  • Streptavidin-coated magnetic beads (or other affinity matrix)

  • Cell lysate

  • Wash and Elution buffers

  • SDS-PAGE and mass spectrometry reagents

Procedure:

  • Immobilization of Bait: Incubate the biotinylated this compound with streptavidin-coated beads to immobilize the "bait". Wash the beads to remove any unbound compound.[11]

  • Control Preparation: Prepare control beads, either with no bait or with an immobilized, structurally similar but inactive compound.

  • Incubation with Lysate: Incubate the compound-conjugated beads and control beads with cell lysate for several hours at 4°C to allow for protein binding.[14]

  • Washing: Wash the beads multiple times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer or a high-concentration biotin solution).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands and identify them using mass spectrometry.[11]

Data Analysis: Compare the proteins identified from the compound pull-down with the control pull-down. Proteins that are significantly enriched in the compound sample are considered potential binding partners.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS activates RAF RAF Kinase RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation & Survival Transcription->Proliferation regulates Compound This compound Compound->RAF inhibits

Caption: Hypothetical signaling pathway where this compound acts as a RAF kinase inhibitor.

Experimental Workflow: CETSA A 1. Treat Cells (Compound vs. Vehicle) B 2. Harvest & Aliquot Cells A->B C 3. Heat Samples (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifuge (Pellet Aggregates) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot (Detect Target Protein) F->G H 8. Analyze Data (Generate Melting Curve) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Workflow: Affinity Pull-Down A 1. Immobilize Bait (Tagged Compound on Beads) C 3. Incubate Lysate with Beads (Bait + Prey Binding) A->C B 2. Prepare Cell Lysate B->C D 4. Wash Beads (Remove Non-specific Binders) C->D E 5. Elute Bound Proteins D->E F 6. SDS-PAGE Separation E->F G 7. Mass Spectrometry (Identify Proteins) F->G H 8. Data Analysis (Identify Enriched Proteins) G->H

Caption: Workflow for Affinity Pull-Down Mass Spectrometry.

Alternative Compounds for Comparison

To validate the results obtained for this compound, it is crucial to include well-characterized compounds as controls. These can be either positive controls that are known to bind the identified target or negative controls that are structurally similar but biologically inactive.

Given that the aminothiazole scaffold is common in kinase inhibitors, a well-characterized inhibitor of the identified kinase family would serve as an excellent positive control.[15] For instance, if TPP analysis suggests that this compound binds to spleen tyrosine kinase (SYK), a known SYK inhibitor could be used in parallel CETSA experiments to validate the assay.[16]

The Published Kinase Inhibitor Set (PKIS) is a valuable resource of 367 well-characterized, ATP-competitive kinase inhibitors that can serve as excellent tool compounds for such comparative studies.[17][18] Comparing the cellular thermal shift or the protein pull-down profile of this compound to a relevant compound from this set can provide strong evidence for its mechanism of action. For broad-spectrum kinase inhibition, a compound like Staurosporine could be used, although its lack of specificity should be noted.[17]

By employing the rigorous methodologies outlined in this guide, researchers can confidently confirm the cellular target engagement of this compound, paving the way for a deeper understanding of its mechanism of action and further therapeutic development.

References

Benchmarking the Selectivity Profile of 5-(p-tolyl)thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential kinase selectivity profile of the novel compound 5-(p-tolyl)thiazol-2-amine. While direct experimental data for this specific molecule is not publicly available, its structural similarity to a known class of kinase inhibitors containing the 2-aminothiazole scaffold suggests its potential as a targeted therapeutic agent. This document outlines a validation strategy by benchmarking its predicted activity against established, structurally distinct kinase inhibitors, Dasatinib and Lapatinib. The provided experimental protocols and comparative data serve as a resource for researchers aiming to characterize this or similar chemical entities.

Introduction to this compound

The 2-aminothiazole moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition.[1] Derivatives of this scaffold have shown significant activity against key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are often dysregulated in cancer.[2] Based on this precedent, this compound is hypothesized to exhibit an inhibitory profile against a range of protein kinases.

Comparative Selectivity Profiles

To contextualize the potential efficacy of this compound, its hypothetical selectivity profile is compared with two well-characterized, FDA-approved kinase inhibitors: Dasatinib, a multi-targeted inhibitor, and Lapatinib, a dual inhibitor.[3][4] The data presented below for Dasatinib and Lapatinib are derived from established screening assays, while the profile for this compound is predictive, based on the known targets of its structural analogs.

Table 1: Comparative Kinase Inhibition Profiles

Kinase TargetThis compound (Hypothetical Kd in nM)Dasatinib (Kd in nM)Lapatinib (Kd in nM)
CDK4 < 100> 10,000> 10,000
CDK6 < 100> 10,000> 10,000
Aurora A < 20030> 10,000
Aurora B < 20079> 10,000
ABL1 > 1,000< 0.1 > 10,000
SRC > 1,0000.55 > 10,000
KIT > 1,0001.1 > 10,000
PDGFRβ > 1,0001.1 > 10,000
EGFR > 10,0001103
ERBB2 (HER2) > 10,00011013

Note: Data for Dasatinib and Lapatinib are representative values from public sources. The profile for this compound is a predictive estimation based on analogs and requires experimental validation.

Experimental Protocols for Selectivity Profiling

To empirically determine the kinase selectivity profile of a compound like this compound, a combination of binding and functional assays is recommended.

Protocol 1: Broad Kinome Profiling via Competition Binding Assay (KINOMEscan®)

This method is designed to quantify the binding interactions between a test compound and a large panel of kinases. It measures the dissociation constant (Kd) as an indicator of binding affinity.

Principle: The assay relies on the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) for a unique DNA tag conjugated to each kinase.[5]

Materials:

  • DNA-tagged kinases (e.g., KINOMEscan® panel from DiscoveRx/Eurofins).

  • Immobilized ligand beads.

  • Test compound (this compound) dissolved in DMSO.

  • Assay buffers.

  • qPCR reagents.

Procedure:

  • Kinases are expressed as fusions with a unique DNA tag.

  • A solution of the test compound is incubated with the tagged kinase and the immobilized ligand beads.

  • The mixture is allowed to reach equilibrium.

  • Unbound components are washed away.

  • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • The amount of kinase detected is inversely proportional to the binding affinity of the test compound. A dissociation constant (Kd) is calculated by measuring binding across a range of compound concentrations.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_quant Quantification A Test Compound (e.g., this compound) in DMSO D Incubate A + B + C (Competition for Binding) A->D B DNA-Tagged Kinase (Panel of >400 kinases) B->D C Immobilized Ligand (on solid support) C->D E Wash to Remove Unbound Kinase D->E Equilibrium Reached F Elute & Quantify Bound Kinase via qPCR E->F G Calculate Kd (Binding Affinity) F->G

Figure 1. Experimental workflow for the KINOMEscan® competition binding assay.

Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™)

This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The quantity of ADP is directly proportional to kinase activity, and its reduction in the presence of a test compound indicates inhibition.

Principle: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.[2][6]

Materials:

  • Purified recombinant kinase (e.g., CDK4/Cyclin D1, Aurora A).

  • Kinase-specific substrate (e.g., Rb protein for CDK4).

  • ATP.

  • Kinase assay buffer.

  • Test compound (this compound) in DMSO.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Set up the kinase reaction in a multi-well plate by adding the kinase, substrate, and assay buffer.

  • Add serial dilutions of the test compound or DMSO (vehicle control).

  • Initiate the reaction by adding ATP. Incubate at room temperature (e.g., for 60 minutes).

  • Stop the reaction and deplete unused ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Relevant Signaling Pathways

The predicted targets of this compound, CDK4/6 and Aurora kinases, are critical regulators of cell cycle progression and mitosis.[7][8] Understanding their roles provides context for the potential downstream effects of inhibition.

CDK4/6-Rb Signaling Pathway

CDK4 and CDK6, in complex with Cyclin D, phosphorylate the Retinoblastoma protein (Rb).[9] This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes required for the G1-to-S phase transition, thereby committing the cell to a new round of division.[10]

G cluster_release Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Induces CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Promotes Inhibitor This compound (Hypothesized) Inhibitor->CDK4_6

Figure 2. Simplified CDK4/6-Rb signaling pathway and the point of inhibition.

Aurora Kinase Signaling in Mitosis

Aurora kinases A and B are essential for proper mitotic progression.[8] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, which ensures correct chromosome-microtubule attachments and cytokinesis.[8] Inhibition of these kinases can lead to mitotic arrest and apoptosis.

Conclusion

While the precise selectivity profile of this compound remains to be experimentally determined, its structural features strongly suggest activity against protein kinases. By benchmarking against well-known inhibitors like Dasatinib and Lapatinib and employing robust screening methodologies such as KINOMEscan® and ADP-Glo™ assays, researchers can effectively characterize its potency and selectivity. This comparative framework provides a clear path forward for the evaluation of this and other novel 2-aminothiazole-based compounds, facilitating the rational design of next-generation kinase inhibitors with improved therapeutic profiles.

References

Preclinical Evaluation of 5-(p-tolyl)thiazol-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical evaluation of 5-(p-tolyl)thiazol-2-amine derivatives and related thiazole compounds as potential therapeutic agents, with a primary focus on their anticancer properties. The information presented herein is collated from various preclinical studies to facilitate a comprehensive understanding of their biological activity, mechanism of action, and experimental validation.

Comparative Biological Activity

The anticancer potential of thiazole derivatives, including those with a 5-(p-tolyl) substituent, has been investigated across a range of human cancer cell lines. A predominant mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Below is a summary of the cytotoxic and tubulin polymerization inhibitory activities of various thiazole derivatives, including examples with structural similarities to the this compound scaffold. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Cytotoxic Activity (IC50 µM) of Thiazole Derivatives against Various Cancer Cell Lines

Compound IDCore ScaffoldSubstitutionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A 2-Amino-4-phenylthiazole derivative3,4,5-trimethoxyphenylHeLa3.35 ± 0.2Combretastatin A-4-
Compound B 2-Amino-4-phenylthiazole derivative3,4,5-trimethoxyphenylHepG2-Combretastatin A-4-
Compound C N-phenyl-2-p-tolylthiazole-4-carboxamidep-nitroSKNMC10.8 ± 0.08Doxorubicin< 1
Compound D N-phenyl-2-p-tolylthiazole-4-carboxamidem-chloroHep-G211.6 ± 0.12Doxorubicin< 1
Compound E 2-aminothiazole-5-carboxylic acid phenylamide derivativeN-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)K563 (Leukemia)16.3Dasatinib11.08
Compound F N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide-HeLa1.6 ± 0.8--

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Tubulin Polymerization Inhibitory Activity of Thiazole Derivatives

Compound IDCore ScaffoldIC50 (µM)Reference CompoundIC50 (µM)
Compound G 2,4-disubstituted thiazole2.00 ± 0.12Combretastatin A-42.96 ± 0.18
Compound H thiazole-2-acetamide2.69Combretastatin A-48.33
Compound I thiazole-naphthalene3.3Colchicine9.1

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound derivatives.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Test compounds

  • Human cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well plates

  • Test compounds

  • Adherent human cancer cell lines

  • Complete culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with 1% acetic acid to remove TCA and excess medium. Air dry the plates.

  • Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and buffer)

  • Test compounds

  • Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • 96-well plate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare the tubulin reaction mix according to the kit manufacturer's instructions, typically containing tubulin, GTP, and a polymerization buffer. Keep on ice. Prepare serial dilutions of the test compounds and controls.

  • Assay Setup: Pre-warm the microplate reader to 37°C. Add the test compounds or controls to the wells of a 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. The inhibitory effect of the compounds is determined by comparing the polymerization curves of the treated samples to the vehicle control. Calculate the IC₅₀ value for tubulin polymerization inhibition.[2]

Visualizing Mechanisms and Workflows

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflows described in this guide.

G cluster_0 Mechanism of Action: Tubulin Polymerization Inhibition 5-(p-tolyl)thiazol-2-amine_derivatives This compound Derivatives Tubulin_dimers α/β-Tubulin Dimers 5-(p-tolyl)thiazol-2-amine_derivatives->Tubulin_dimers Binds to Colchicine Site Microtubule_polymerization Microtubule Polymerization Tubulin_dimers->Microtubule_polymerization Microtubule_dynamics_disruption Disruption of Microtubule Dynamics Microtubule_polymerization->Microtubule_dynamics_disruption Inhibition Mitotic_arrest Mitotic Arrest (G2/M Phase) Microtubule_dynamics_disruption->Mitotic_arrest Apoptosis Apoptosis (Cell Death) Mitotic_arrest->Apoptosis G cluster_1 Experimental Workflow: In Vitro Cytotoxicity Screening Cell_Culture 1. Cancer Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat with Thiazole Derivatives Cell_Seeding->Compound_Treatment Incubation 4. Incubate (48-72h) Compound_Treatment->Incubation Viability_Assay 5. Perform Viability Assay (MTT or SRB) Incubation->Viability_Assay Data_Analysis 6. Measure Absorbance & Calculate IC50 Viability_Assay->Data_Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(p-Tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of 5-(p-tolyl)thiazol-2-amine (CAS No. 73040-54-7). Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Safety Precautions

This compound is classified as a substance that causes skin and serious eye irritation. While comprehensive toxicological and environmental data is limited, it is prudent to handle this compound as potentially hazardous. Always consult the specific Safety Data Sheet (SDS) before handling.

Assumed Hazards:

  • Health: Causes skin irritation. Causes serious eye irritation. May be harmful if swallowed, inhaled, or in contact with skin, similar to other thiazole derivatives[1][2].

  • Environmental: The environmental impact is not fully known. However, it should be assumed that this compound could be harmful to aquatic life, and therefore, it must not be allowed to enter drains or waterways[1].

  • Physical: The compound is a solid, appearing as yellow to brown in color. While this specific compound is not classified as flammable, other thiazole derivatives can be[1][3].

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must wear the appropriate PPE to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation[4].
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and dust that can cause serious eye irritation[4].
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing[4].
Respiratory Protection Use a certified respirator if dust may be generated.To prevent inhalation of airborne particles[4].

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, collection, and disposal of this compound waste.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Characterize the waste stream.

    • Solid Waste: Includes unused or expired pure compound, contaminated lab materials (e.g., weighing paper, gloves, wipes), and spill cleanup debris.

    • Liquid Waste: Includes solutions containing dissolved this compound.

    • Sharps Waste: Includes any contaminated needles, broken glass, or other sharp objects.

  • Containment:

    • Solid Waste: Carefully place solid waste into a designated, chemically compatible, and sealable hazardous waste container. Avoid creating dust during transfer[4][5].

    • Liquid Waste: Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams[2][5].

    • Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container[5].

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[1][2].

    • The full chemical name: "this compound"[1].

    • The associated hazards (e.g., "Irritant," "Toxic")[5].

    • The date when waste was first added to the container[1].

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area[1][2].

    • Keep containers tightly closed when not in use[5].

    • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[6][7].

  • Final Disposal:

    • Arrange for the disposal of all collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5].

    • Do not dispose of this compound down the drain or in regular trash[5]. Disposal must be in accordance with all local, state, and federal regulations[3][7].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site[1].

  • Ventilate: Ensure the area is well-ventilated. If ventilation is poor, contact your institution's EHS department[1].

  • Containment (Minor Spills): For small spills of the solid compound, carefully sweep or pick up the material without creating dust and place it into the designated solid hazardous waste container[6].

  • Containment (Liquid Spills): For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. Do not use combustible materials like paper towels for initial absorption[1].

  • Cleanup: Collect all contaminated absorbent materials and cleanup supplies (gloves, wipes, etc.) in a sealed bag and place them into the hazardous waste container[1][5].

  • Decontamination: Clean the spill area with soap and water or a suitable laboratory decontaminant. All cleaning materials must also be disposed of as hazardous waste[1][5].

  • Reporting: Report the incident to your laboratory supervisor and EHS office as required by your institution's policies[1].

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Start Waste Generation (this compound) Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., powder, contaminated gloves) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (e.g., contaminated glass) Waste_Type->Sharps_Waste Sharps Solid_Container Place in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Place in Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Container Place in Designated Sharps Container Sharps_Waste->Sharps_Container Store Store in Designated Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store EHS_Disposal Arrange Disposal via EHS / Licensed Contractor Store->EHS_Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-(P-tolyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(P-tolyl)thiazol-2-amine. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly followed to ensure laboratory safety.

Hazard Identification

This compound is classified with the following hazards:

  • Skin corrosion/irritation: Category 2

  • Serious eye damage/eye irritation: Category 2A

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact.[1]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspected prior to use.[2]
Eye & Face Protection Safety goggles or face shieldConforming to EN166 (EU) or NIOSH (US).[1][2]
Skin & Body Protection Protective clothingTo prevent skin exposure.[1]
Respiratory Protection N95 dust mask (or equivalent)Recommended, especially if dust generation is likely.

Experimental Protocols: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably with a local exhaust ventilation system or in a fume hood.[1]

  • Ensure a safety shower and eye bath are readily accessible.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Inspect gloves for any signs of damage.

  • Dispensing: Avoid generating dust. Handle the solid material carefully.

  • Contact Avoidance: Avoid all contact with skin, eyes, and clothing. Do not breathe dust or fumes.[1]

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

  • Contaminated Clothing: Take off any contaminated clothing immediately and wash it before reuse.[3]

Storage:

  • Store in a tightly closed container.

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight.[1]

  • Store under an inert gas atmosphere.

Disposal Plan

All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.

Waste from Residues/Unused Product:

  • Collect waste material in a designated, labeled, and sealed container.

  • Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains.

Contaminated Packaging:

  • Empty containers should be treated as hazardous waste.

  • Dispose of contaminated packaging in the same manner as the unused product.

Emergency Procedures

In Case of Skin Contact:

  • Immediately wash the affected area with plenty of soap and water.[3][4]

  • If skin irritation occurs, seek medical advice/attention.

In Case of Eye Contact:

  • Rinse cautiously with water for several minutes.

  • Remove contact lenses, if present and easy to do. Continue rinsing.

  • If eye irritation persists, get medical advice/attention.

If Inhaled:

  • Move the person to fresh air and keep them comfortable for breathing.[1][2]

  • If the person feels unwell, call a POISON CENTER or doctor.

If Swallowed:

  • Rinse mouth with water.[2]

  • Seek immediate medical assistance.[1]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Handle Chemical prep_setup->handle_weigh handle_wash Wash Hands After Handling handle_weigh->handle_wash spill Spill handle_weigh->spill exposure Personal Exposure handle_weigh->exposure storage_seal Seal Container Tightly handle_wash->storage_seal storage_store Store in Cool, Dry, Inert Atmosphere storage_seal->storage_store disp_collect Collect Waste in Labeled Container storage_store->disp_collect disp_dispose Dispose via Licensed Service disp_collect->disp_dispose spill->disp_collect Clean up & Collect skin_contact Skin Contact: Wash with Water exposure->skin_contact eye_contact Eye Contact: Rinse with Water exposure->eye_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.